Cephaloridine hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2.H2O/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21;/h1-8,15,18H,9-11H2,(H-,20,23,25,26);1H2/t15-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYZSCXFERELNV-KQKCUOLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679667 | |
| Record name | Cephaloridine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102039-86-1 | |
| Record name | Cephaloridine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cephaloridine Hydrate on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephaloridine, a first-generation cephalosporin, exerts its bactericidal effects through the targeted disruption of bacterial cell wall synthesis. This technical guide delineates the core mechanism of action of cephaloridine hydrate, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the role of autolytic enzymes in the ultimate demise of the bacterial cell. Detailed experimental protocols and quantitative data are provided to support researchers in the fields of microbiology and drug development.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape. This resilience is primarily due to the peptidoglycan layer, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final and critical step in peptidoglycan synthesis, the transpeptidation reaction, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[1][2]
Cephaloridine, as a β-lactam antibiotic, structurally mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This molecular mimicry allows it to bind to the active site of PBPs. The covalent acylation of the PBP active site by cephaloridine is essentially irreversible, leading to the inactivation of the enzyme.[2] By inhibiting the transpeptidase activity of PBPs, cephaloridine prevents the formation of the peptide cross-links that are essential for the strength and rigidity of the peptidoglycan mesh.[2][3] This disruption of cell wall synthesis results in a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2]
The Role of Autolytic Enzymes
In addition to the direct inhibition of cell wall synthesis, the bactericidal activity of cephaloridine is often augmented by the activation of endogenous autolytic enzymes.[4][5] These bacterial enzymes are involved in the normal processes of cell wall remodeling, growth, and division. It is hypothesized that the disruption of the delicate balance between peptidoglycan synthesis and degradation, caused by the action of β-lactam antibiotics, can lead to the uncontrolled activity of these autolysins.[4][5] This dysregulation contributes significantly to the degradation of the already compromised cell wall, accelerating cell lysis.[4]
Quantitative Data
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of cephaloridine against various clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Bacterial Species | Strain | Inoculum Level (CFU/mL) | MIC (µg/mL) | Reference |
| Escherichia coli | Juhl | 10^5 | 12.5 | [6] |
| Escherichia coli | Juhl (β-lactamase producing) | 10^5 | >800 | [6] |
| Enterobacter cloacae | P99 | 10^5 | 25 | [6] |
| Enterobacter cloacae | P99 (β-lactamase producing) | 10^5 | >800 | [6] |
| Staphylococcus aureus | Multiple clinical isolates | Not specified | >90% inhibited at ≤ 3.13 | [7] |
| Escherichia coli | Multiple clinical isolates | Not specified | Cefazolin more active | [7] |
| Klebsiella pneumoniae | Multiple clinical isolates | Not specified | Cefazolin more active | [7] |
| Proteus mirabilis | Multiple clinical isolates | Not specified | Cefazolin more active | [7] |
Penicillin-Binding Protein (PBP) Affinity
The affinity of cephaloridine for various PBPs determines its spectrum of activity. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. Lower IC50 values indicate a higher binding affinity.
| Organism | PBP | IC50 (µg/mL) | Reference |
| Escherichia coli | PBP-1A | High affinity (specific value not provided) | [8] |
| Escherichia coli | PBP 3 | ≤ 0.5 (for similar cephalosporins) | [2][9] |
| Escherichia coli | PBP 2 | >20-fold higher IC50 than for PBP 3 (for similar cephalosporins) | [2] |
| Pseudomonas aeruginosa | PBP 3 | < 0.0025 (for similar cephalosporins) | [2][9] |
| Pseudomonas aeruginosa | PBP 2 | > 25 (for similar cephalosporins) | [2][9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar plate dilution technique for determining the MIC of cephaloridine.[7]
Materials:
-
Mueller-Hinton agar
-
This compound standard powder
-
Sterile petri dishes
-
Bacterial cultures in logarithmic growth phase
-
Sterile saline (0.85%)
-
Incubator (35-37°C)
Procedure:
-
Prepare a stock solution of cephaloridine of known concentration.
-
Prepare a series of twofold dilutions of cephaloridine in molten Mueller-Hinton agar.
-
Pour the agar dilutions into sterile petri dishes and allow them to solidify.
-
Prepare a standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) and further dilute in sterile saline to achieve the desired final inoculum density.
-
Spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of cephaloridine that completely inhibits visible growth.
Penicillin-Binding Protein (PBP) Competition Assay
This protocol describes a competitive binding assay to determine the affinity of cephaloridine for specific PBPs.[2][3][10]
Materials:
-
Bacterial cell membranes containing PBPs
-
This compound at various concentrations
-
Radiolabeled or fluorescently tagged penicillin (e.g., [3H]benzylpenicillin or Bocillin-FL)
-
SDS-PAGE apparatus
-
Fluorography reagents or fluorescence imaging system
Procedure:
-
Isolate bacterial cell membranes by sonication or French press, followed by ultracentrifugation.
-
Incubate aliquots of the membrane preparation with increasing concentrations of unlabeled cephaloridine for a defined period (e.g., 10 minutes at 30°C).
-
Add a fixed concentration of labeled penicillin to the mixture and incubate for another defined period (e.g., 10 minutes at 30°C).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the PBPs by SDS-PAGE.
-
Detect the labeled PBPs by fluorography (for radiolabeled penicillin) or fluorescence scanning.
-
Quantify the intensity of the PBP bands. The IC50 is the concentration of cephaloridine that reduces the binding of the labeled penicillin by 50%.
Assay for Inhibition of Peptidoglycan Synthesis
This whole-cell assay measures the inhibition of peptidoglycan biosynthesis using a radiolabeled precursor.[11][12][13]
Materials:
-
Osmotically stabilized bacterial cells (e.g., E. coli)
-
[14C]-labeled UDP-N-acetylglucosamine (UDP-GlcNAc)
-
This compound at various concentrations
-
Scintillation counter
Procedure:
-
Prepare osmotically stabilized bacterial cells and permeabilize them by freezing and thawing.
-
Incubate the permeabilized cells with varying concentrations of cephaloridine.
-
Add [14C]-UDP-GlcNAc to the cell suspensions to initiate the peptidoglycan synthesis reaction.
-
After a defined incubation period, stop the reaction (e.g., by adding SDS).
-
Filter the reaction mixture and wash to remove unincorporated radiolabel.
-
Measure the amount of radiolabel incorporated into the peptidoglycan using a scintillation counter.
-
The inhibition of peptidoglycan synthesis is determined by the reduction in incorporated radioactivity in the presence of cephaloridine compared to an untreated control.
Autolysin Activity Assay
This protocol quantifies the triggering of autolysin activity by cephaloridine by measuring the degradation of radiolabeled cell walls.[4][5]
Materials:
-
Bacterial culture
-
Radioactive diaminopimelic acid ([3H]DAP) or another cell wall-specific radiolabel
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Grow a bacterial culture in the presence of a radioactive cell wall precursor (e.g., [3H]DAP) to uniformly label the peptidoglycan.
-
Wash the cells to remove unincorporated radiolabel and resuspend in fresh medium.
-
Expose the pre-labeled bacteria to cephaloridine at its MIC or multiples thereof for a short period (e.g., 10 minutes).
-
Monitor the rate of cell wall degradation by taking samples at various time points and precipitating the remaining cellular material with cold TCA.
-
Centrifuge the samples and measure the radioactivity in the supernatant, which represents the solubilized peptidoglycan fragments released by autolysin activity.
-
An increase in soluble radioactivity in cephaloridine-treated cells compared to untreated controls indicates the triggering of autolysin activity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Triggering of autolytic cell wall degradation in Escherichia coli by beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triggering of autolytic cell wall degradation in Escherichia coli by beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of antibacterial activities of cephalosporin antibiotics: cefazolin, cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murein synthesis and beta-lactam antibiotic susceptibility during rod-to-sphere transition in a pbpA(Ts) mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a whole-cell assay for peptidoglycan biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Cephaloridine hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephaloridine is a first-generation, semi-synthetic cephalosporin antibiotic derived from Cephalosporin C. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic profile of Cephaloridine hydrate. Detailed experimental protocols for its analysis and evaluation are also presented to support research and development activities.
Chemical Structure and Properties
Cephaloridine is a β-lactam antibiotic characterized by a cephem nucleus, a carboxyl group, and a pyridinium ring.[1] It uniquely exists as a zwitterion at physiological pH.[1] The hydrate form enhances its water solubility and stability.[2]
Chemical Structure:
-
IUPAC Name: (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[3]
-
Molecular Formula (Hydrate): C₁₉H₁₉N₃O₅S₂
-
CAS Number (Hydrate): 102039-86-1[4]
Physicochemical Properties of Cephaloridine:
| Property | Value | Reference(s) |
| Molecular Weight (Anhydrous) | 415.48 g/mol | [1] |
| Molecular Weight (Hydrate) | 433.50 g/mol | [4] |
| Melting Point | 184 °C | |
| pKa | 3.2 | |
| Solubility | Soluble in water (>20 g/L at 21 °C). Practically insoluble in most organic solvents. | [5] |
| Appearance | Crystals | |
| Optical Rotation | [α]D +47.7° (c = 1.25 in water) | |
| UV max | 239 nm (ε 15160), 252 nm (ε 13950) |
Stability: Aqueous solutions of Cephaloridine (20% w/v) are stable for four weeks at 4°C when protected from light.[5] Exposure to sunlight can cause discoloration.
Mechanism of Action
Cephaloridine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][6] This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis.[4][6] The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[4][6]
Caption: Mechanism of action of Cephaloridine.
Antibacterial Spectrum
Cephaloridine is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MICs) of Cephaloridine:
| Bacterial Species | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus (penicillin-sensitive) | 0.05 - 1 | [4] |
| Staphylococcus aureus (penicillin-resistant) | 0.05 - 1 | [4] |
| Streptococcus pyogenes | 0.05 - 1 | [4] |
| Streptococcus pneumoniae | 0.05 - 1 | [4] |
| Corynebacterium diphtheriae | 0.05 - 1 | [4] |
| Clostridium septicum | 0.05 - 1 | [4] |
| Neisseria gonorrhoeae | ≤ 10 | [7] |
Pharmacokinetics and Pharmacodynamics
| Parameter | Value | Reference(s) |
| Absorption | Poorly absorbed from the GI tract; administered parenterally. | [6] |
| Protein Binding | 10 - 20% | [6] |
| Half-life | 60 - 90 minutes | [6] |
| Excretion | Approximately 75% is excreted unchanged in the urine, primarily via glomerular filtration. | [6] |
| Peak Plasma Concentration (0.5 g IM) | 15 µg/mL | [6] |
| Peak Plasma Concentration (1 g IM) | 30 µg/mL | [6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Cephaloridine Analysis
This protocol describes a method for the quantification of Cephaloridine in plasma.[4]
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of cold methanol containing 0.1 M sodium acetate to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C-18 reverse-phase column.
-
Mobile Phase: A mixture of 0.01 M sodium acetate and acetonitrile-methanol. The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve of Cephaloridine in drug-free plasma.
-
Quantify the concentration of Cephaloridine in the samples by comparing their peak areas to the standard curve.
-
Caption: HPLC analysis workflow for Cephaloridine.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of Cephaloridine against a bacterial strain.[1][8]
Methodology:
-
Preparation of Cephaloridine Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Cephaloridine working solution (prepared from the stock to be twice the highest desired final concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Cephaloridine at which there is no visible growth (turbidity) in the well.
-
Caption: Broth microdilution MIC testing workflow.
Conclusion
This compound remains a significant compound for research in the field of antibacterial agents. This guide has provided a detailed overview of its chemical and biological properties, along with standardized protocols for its analysis. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in the development and evaluation of antimicrobial therapies.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. jcp.bmj.com [jcp.bmj.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Agar dilution method for susceptibility testing of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Cephaloridine Hydrate: A Technical Guide to Solubility and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of cephaloridine hydrate, focusing on its solubility in various solvents and its stability profile in solution. The information presented herein is intended to support research, development, and formulation activities involving this first-generation cephalosporin antibiotic.
Solubility Profile
This compound exhibits good solubility in aqueous media, a critical attribute for its formulation as an injectable antibiotic. The solubility in various solvents is summarized in the table below. It is important to note that cephaloridine is practically insoluble in most organic solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | >200 mg/mL (>20g/L)[1] | 21 |
| Water | 125 mg/mL (with heating to 60°C)[2] | 60 |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | Not Specified |
| Methanol | Slightly soluble[4] | Not Specified |
| Ethanol (95%) | Very slightly soluble[4] | Not Specified |
| Acetone | Practically insoluble[4] | Not Specified |
| Diethyl Ether | Practically insoluble[4] | Not Specified |
Stability in Solution
The stability of cephaloridine in solution is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is crucial for ensuring the efficacy and safety of cephaloridine-containing formulations.
Effect of pH
Cephaloridine is susceptible to degradation in both acidic and alkaline conditions, with the primary degradation pathway being the hydrolysis of the β-lactam ring[5]. The pH of a freshly prepared aqueous solution of cephaloridine is typically in the range of 4.5 to 5[6].
Table 2: Stability of Cephaloridine in Aqueous Solution at Different pH Values
| pH | Condition | Half-life (t½) | Temperature (°C) | Reference |
| 1.0 | Aqueous Solution (µ = 0.5) | ~25 hours | 35 | [5] |
| 4.5-5 | Aqueous Solution | Stable | Not Specified | [6] |
| ~8 | Intramolecular-nucleophilic attack | - | 35 | [5] |
Effect of Temperature and Light
Aqueous solutions of cephaloridine (20% w/v) are stable for up to four weeks when stored at 4°C in the dark[6]. However, exposure to sunlight can cause discoloration, indicating degradation[6].
Degradation Pathways
The primary mechanism of cephaloridine degradation in aqueous solution is the cleavage of the β-lactam ring. The specific degradation products can vary depending on the conditions. The following diagram illustrates the general degradation pathways of cephaloridine under acidic, basic, and neutral conditions.
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of this compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, methanol, ethanol)
-
Glass vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or equivalent)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantify the concentration of cephaloridine in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and monitoring the formation of degradation products. The following is a general method that can be optimized and validated for the analysis of this compound and its degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in the presence of its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., ammonium acetate buffer, pH 5.6) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting point could be a ratio of 95:5 (v/v) buffer to acetonitrile[7][8].
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound in solution. The data and protocols presented are intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this important antibiotic. Further specific studies are recommended to establish a complete and robust understanding of its behavior in various formulations and under different storage conditions.
References
- 1. Cephaloridine CAS#: 50-59-9 [m.chemicalbook.com]
- 2. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. medchemexpress.com [medchemexpress.com]
The Rise and Fall of a First-Generation Workhorse: A Technical Guide to the History and Synthesis of Cephaloridine
Foreword: This document provides an in-depth technical overview of cephaloridine, a first-generation semisynthetic cephalosporin. Aimed at researchers, scientists, and drug development professionals, this guide details its historical context, chemical synthesis, mechanisms of action and toxicity, and key pharmacological data. It is intended to serve as a comprehensive resource, consolidating critical information on this historically significant antibiotic.
Historical Development
The story of cephaloridine begins with the discovery of the cephalosporin nucleus. In 1948, Giuseppe Brotzu first isolated the fungus Cephalosporium acremonium from a sewage outfall in Sardinia, noting its antibacterial properties.[1][2] Subsequent work by researchers including E.P. Abraham and G.G.F. Newton at Oxford University led to the isolation of Cephalosporin C, the parent compound for all cephalosporin antibiotics.[3] A major breakthrough was the hydrolysis of Cephalosporin C to yield 7-aminocephalosporanic acid (7-ACA), a nucleus that could be chemically modified to create a vast array of semisynthetic derivatives.[3][4]
This pioneering work set the stage for the introduction of the first commercially available cephalosporins. Cephalothin was introduced in 1962, and shortly thereafter, in 1964, cephaloridine (marketed as Ceporin by Glaxo) became available.[1][3][4][5][6] Cephaloridine quickly gained popularity. It was noted for being better tolerated upon intramuscular injection and for achieving higher, more sustained blood levels than cephalothin.[3]
As a first-generation cephalosporin, it demonstrated a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[7] It was used effectively to treat a variety of infections, including those of the urinary and lower respiratory tracts, and was particularly effective against pneumococcal pneumonia and infections caused by staphylococci and streptococci.[3] However, its use in humans began to decline by the 1970s for two primary reasons: the emergence of second-generation cephalosporins with improved characteristics, and growing concerns over its dose-related nephrotoxicity (kidney damage).[3][5] Today, cephaloridine is rarely, if at all, used in human medicine but may still find use in veterinary practices.[3][8]
Chemical Synthesis of Cephaloridine
Cephaloridine is a semisynthetic derivative of Cephalosporin C, notable for its chemical structure which includes a cephem core, a 2-thienylacetamido side chain at position 7, and a pyridinium ring at position 3.[3][9] This unique structure, which exists as a zwitterion at physiological pH, is key to its antibacterial activity and pharmacokinetic profile.[3]
The most common synthesis route involves the modification of cephalothin. The process is a deacetylation reaction where the acetoxy group at position 3 of the cephalothin molecule is replaced by a pyridine group.[3]
General Synthesis Protocol
A plausible experimental protocol for this synthesis, based on literature descriptions, is as follows:
-
Reaction Setup: A mixture of cephalothin, potassium thiocyanate, pyridine, and phosphoric acid is prepared in an aqueous solution.[3]
-
Heating: The reaction mixture is heated under reflux for several hours to facilitate the nucleophilic substitution of the acetyl group with pyridine.
-
Precipitation: After heating, the mixture is cooled. The pH is carefully adjusted with a mineral acid (e.g., HCl) after dilution with water. This causes the cephaloridine thiocyanate salt to precipitate out of the solution.[3]
-
Purification and Conversion: The precipitated salt is collected and purified. It can then be converted to the final zwitterionic cephaloridine form through further pH adjustment or by using an ion-exchange resin to remove the thiocyanate counter-ion.[3]
Mechanism of Action
Like other β-lactam antibiotics, cephaloridine is bactericidal. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[8][9]
-
Target Binding: Cephaloridine binds to and inactivates penicillin-binding proteins (PBPs).[9]
-
Inhibition of Transpeptidation: PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, cephaloridine prevents the cross-linking of peptidoglycan chains.[9]
-
Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure. This ultimately results in bacterial cell lysis and death.[9]
Pharmacokinetics and Antibacterial Spectrum
Cephaloridine is poorly absorbed from the gastrointestinal tract and therefore must be administered parenterally, typically via intramuscular injection.[3]
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for cephaloridine in subjects with normal renal function.
| Parameter | Value | Notes | Citation(s) |
| Route of Administration | Intramuscular (IM), Intravenous (IV) | Poorly absorbed orally. | [3] |
| Serum Half-life (t½) | 1.1 - 1.63 hours | In subjects with normal renal function. | [3] |
| Peak Plasma Concentration | ~15 µg/mL | Following a 0.5 g IM injection. | [9] |
| Peak Plasma Concentration | ~30 µg/mL | Following a 1.0 g IM injection. | [9] |
| Time to Peak Concentration | ~30 minutes | After IM injection. | [9] |
| Protein Binding | 10 - 31% | Lower than cephalothin. | [3][9] |
| Volume of Distribution | ~16 Liters | [3] | |
| Primary Route of Excretion | Renal | Excreted unchanged in the urine. | [3][9] |
| Renal Clearance | 125 - 194 mL/min | [3] |
Antibacterial Spectrum
Cephaloridine is a broad-spectrum antibiotic effective against many, but not all, Gram-positive and Gram-negative bacteria. It shows activity against penicillin-sensitive and some penicillin-resistant Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, and various others.[5]
| Organism | MIC Range (µg/mL) |
| Staphylococcus aureus (penicillin-sensitive & resistant) | 0.05 - 1 |
| Streptococcus pyogenes | 0.05 - 1 |
| Streptococcus pneumoniae | 0.05 - 1 |
| Corynebacterium diphtheriae | 0.05 - 1 |
| Clostridium septicum | 0.05 - 1 |
Note: Data derived from MedchemExpress. MIC values can vary significantly between strains.
Adverse Effects: Nephrotoxicity
The primary reason for the decline in cephaloridine's clinical use is its potential for dose-related nephrotoxicity, causing acute tubular necrosis.[3][5]
Mechanism of Nephrotoxicity
The kidney damage is a result of the drug's transport and accumulation within the renal cortex.[3]
-
Active Transport: Cephaloridine is actively transported into the proximal tubular cells of the kidney via the organic anion transport system.
-
Inhibited Efflux: Unlike other cephalosporins, cephaloridine's zwitterionic nature, particularly its cationic pyridinium ring, inhibits its transport out of the cell across the luminal membrane.[3]
-
Intracellular Accumulation: This imbalance of transport leads to a high intracellular concentration of cephaloridine within these kidney cells.[3]
-
Oxidative Stress: The high concentration of the drug is believed to induce oxidative stress, leading to lipid peroxidation and damage to cell membranes and mitochondria.[3] This ultimately results in cell death (necrosis) in the proximal tubules.
Dose-Related Toxicity Data (Animal Models)
The following table presents data from studies in animal models demonstrating the dose-dependent nature of cephaloridine's nephrotoxicity.
| Animal Model | Dose | Outcome | Citation(s) |
| Rabbit | 50 & 100 mg/kg (i.m.) | Did not appear to cause renal injury. | |
| Rabbit | 200 & 500 mg/kg (i.m.) | Marked alteration in renal function and necrosis of proximal tubules. | |
| Rat | 250 mg/kg/day for 28 days | 2 of 40 rats developed tubular injury. | |
| Rat | 2,200 mg/kg/day for 5 days | All rats developed massive tubular necrosis. | |
| Mouse (C57BL female) | 6,000 mg/kg (s.c.) | Significant nephrotoxicity; BUN elevated 10-fold. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following are representative methodologies for key studies involving cephaloridine.
Protocol: Assessment of Pharmacokinetics in Humans
This protocol is based on methodologies described in pharmacokinetic studies.
-
Subject Recruitment: Recruit healthy adult volunteers with normal renal function (creatinine clearance > 80 mL/min). Ensure informed consent is obtained.
-
Drug Administration: Administer a single 1.0-gram dose of cephaloridine via intramuscular injection.
-
Sample Collection:
-
Collect venous blood samples at baseline (pre-dose) and at 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-administration.
-
Collect total urine output in intervals of 0-2, 2-4, and 4-8 hours.
-
-
Sample Processing:
-
Allow blood to clot, then centrifuge to separate serum.
-
Measure the volume of each urine collection interval and retain an aliquot.
-
Store all serum and urine samples at -20°C or lower until analysis.
-
-
Analysis:
-
Determine the concentration of cephaloridine in serum and urine samples using a validated microbiological assay (e.g., agar disc diffusion with Bacillus subtilis as the test organism) or a high-performance liquid chromatography (HPLC) method.
-
-
Data Calculation: Use the serum concentration-time data to calculate key pharmacokinetic parameters, including elimination half-life (t½), peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC). Calculate renal clearance from urine concentration and volume data.
Protocol: Animal Model of Nephrotoxicity
This protocol is a composite based on described animal studies to evaluate drug-induced kidney injury.
-
Animal Model: Use male New Zealand white rabbits or female C57BL mice, as these models have shown susceptibility.
-
Grouping: Divide animals into groups (n=6-8 per group): a control group receiving saline vehicle and treatment groups receiving different doses of cephaloridine (e.g., 50, 100, 200, 500 mg/kg).
-
Drug Administration: Administer cephaloridine or vehicle via a single intramuscular (rabbits) or subcutaneous (mice) injection.
-
Monitoring and Sample Collection:
-
Observe animals for clinical signs of toxicity.
-
At 48 hours post-injection, collect blood samples for measurement of blood urea nitrogen (BUN) and serum creatinine.
-
-
Necropsy and Histopathology:
-
Humanely euthanize the animals at the end of the study period.
-
Perform a necropsy and collect the kidneys.
-
Fix one kidney in 10% neutral buffered formalin for histopathological analysis. Process the tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine slides under a light microscope for evidence of tubular necrosis, particularly in the proximal tubules.
-
-
Data Analysis: Compare BUN and creatinine levels between control and treated groups using appropriate statistical tests (e.g., ANOVA). Correlate biochemical findings with histopathological observations.
References
- 1. idexx.com [idexx.com]
- 2. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 3. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 4. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of subminimal inhibitory concentrations of antibiotics in experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Cephaloridine: antimicrobial activity and pharmacologic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of First-Generation Cephalosporins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
First-generation cephalosporins remain a cornerstone in the antimicrobial armamentarium, valued for their efficacy, safety profile, and targeted spectrum of activity. This technical guide provides an in-depth analysis of the antibacterial spectrum of these agents, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial stewardship.
First-generation cephalosporins, including key agents such as cefazolin, cephalexin, and cefadroxil, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] They are primarily active against Gram-positive cocci, such as Staphylococcus and Streptococcus species, with a more limited but clinically relevant spectrum against certain Gram-negative bacilli.[2][3]
Mechanism of Action
Cephalosporins belong to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to the active site of PBPs, cephalosporins block the transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and ultimately, cell lysis.
Figure 1: Mechanism of action of first-generation cephalosporins.
Antibacterial Spectrum: Quantitative Analysis
The in vitro activity of first-generation cephalosporins is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for evaluating the potency of an antimicrobial agent.
Gram-Positive Bacteria
First-generation cephalosporins demonstrate excellent activity against many Gram-positive organisms.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | Cefadroxil | 2 | 4 |
| Cephalexin | 2 | 4 | |
| Cefazolin | 0.5 | 0.5 |
Table 1: In vitro activity of first-generation cephalosporins against Methicillin-Susceptible Staphylococcus aureus (MSSA).[4][5][6]
Gram-Negative Bacteria
The activity of first-generation cephalosporins against Gram-negative bacteria is more limited but includes several clinically important species.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Cefadroxil | 8 | 64 |
| Cephalexin | 16 | 64 | |
| Klebsiella pneumoniae | Cefadroxil | 16 | 16 |
| Cephalexin | 8 | 16 | |
| Proteus mirabilis | Cefadroxil | N/A | N/A |
| Cephalexin | N/A | N/A |
Experimental Protocols for Susceptibility Testing
Standardized methods for determining antimicrobial susceptibility are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.
Broth Microdilution Method (CLSI M07)
This method determines the MIC of an antimicrobial agent in a liquid medium.
Figure 2: Workflow for the broth microdilution susceptibility test.
Detailed Methodology:
-
Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the first-generation cephalosporin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the antimicrobial dilutions and a growth control well (broth only), is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plate is incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Kirby-Bauer Disk Diffusion Method (CLSI M02)
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Figure 3: Workflow for the Kirby-Bauer disk diffusion test.
Detailed Methodology:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed. The entire surface of a Mueller-Hinton agar plate is then evenly streaked in three directions to ensure confluent growth.
-
Application of Antimicrobial Disks: Paper disks impregnated with a standardized concentration of a first-generation cephalosporin are dispensed onto the surface of the inoculated agar plate.
-
Incubation: The plate is incubated in an inverted position at 35°C ± 2°C for 16 to 18 hours.
-
Measurement and Interpretation: After incubation, the diameters of the zones of complete growth inhibition around each disk are measured to the nearest millimeter. These zone diameters are then interpreted as "Susceptible," "Intermediate," or "Resistant" according to the interpretive criteria provided by the CLSI.
Logical Relationships in Antibacterial Spectrum
The antibacterial spectrum of first-generation cephalosporins can be visualized as a balance between strong Gram-positive activity and limited, yet specific, Gram-negative coverage.
Figure 4: Antibacterial spectrum of first-generation cephalosporins.
Conclusion
First-generation cephalosporins are potent antimicrobial agents with a well-defined spectrum of activity, primarily targeting Gram-positive cocci and a select group of Gram-negative bacilli. The quantitative data and standardized methodologies presented in this guide provide a robust framework for understanding and evaluating the efficacy of these important drugs. For professionals in drug development and clinical research, a thorough comprehension of the antibacterial spectrum of first-generation cephalosporins is essential for their appropriate application and for the development of future antimicrobial strategies.
References
- 1. globalrph.com [globalrph.com]
- 2. droracle.ai [droracle.ai]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cephaloridine Hydrate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaloridine is a first-generation, semi-synthetic cephalosporin antibiotic derived from Cephalosporin C. As a beta-lactam antibiotic, its mechanism of action is analogous to that of penicillin, involving the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of Cephaloridine Hydrate, focusing on its chemical properties, mechanism of action, pharmacokinetics, and significant toxicological considerations. Particular emphasis is placed on experimental protocols for its study and a detailed examination of its associated nephrotoxicity.
Chemical and Physical Properties
Cephaloridine is unique among cephalosporins as it exists as a zwitterion. The hydrate form enhances its water solubility and stability.
| Property | Value | Reference |
| CAS Number (Hydrate) | 102039-86-1 | |
| CAS Number (Anhydrous) | 50-59-9 | |
| Molecular Formula (Anhydrous) | C₁₉H₁₇N₃O₄S₂ | |
| Molecular Formula (Monohydrate) | C₁₉H₁₉N₃O₅S₂ | |
| Molecular Weight (Anhydrous) | 415.49 g/mol | |
| Molecular Weight (Hydrate) | 433.50 g/mol |
Mechanism of Action: Antibacterial Activity
Cephaloridine exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are crucial for the terminal stages of peptidoglycan synthesis, which provides structural integrity to the cell wall. By binding to and inactivating PBPs, cephaloridine disrupts the cross-linkage of peptidoglycan chains. This interference leads to a weakening of the bacterial cell wall, ultimately resulting in cell lysis and death.
Antibacterial Spectrum
Cephaloridine demonstrates broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.
| Organism | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (penicillin-sensitive) | 0.05 - 1 | [1] |
| Staphylococcus aureus (penicillin-resistant) | 0.05 - 1 | [1] |
| Streptococcus pyogenes | 0.05 - 1 | [1] |
| Streptococcus pneumoniae | 0.05 - 1 | [1] |
| Corynebacterium diphtheriae | 0.05 - 1 | [1] |
| Clostridium septicum | 0.05 - 1 | [1] |
Pharmacokinetics
Cephaloridine is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally.
| Parameter | Value | Reference |
| Protein Binding | ~31% | [2] |
| Serum Half-life | 1.1 - 1.5 hours | [3] |
| Volume of Distribution | 16 Liters | [3] |
| Excretion | Primarily excreted unchanged in the urine. | [3] |
| Renal Clearance | 125 - 194 ml/min | [3][4] |
| Plasma Clearance | 167 ml/min/1.73m² | [3] |
Toxicology: Nephrotoxicity
A significant dose-dependent adverse effect of cephaloridine is nephrotoxicity, specifically acute proximal tubular necrosis.
Mechanism of Nephrotoxicity
The nephrotoxicity of cephaloridine is linked to its active transport into the proximal tubular cells of the kidney via the organic anion transport (OAT) system. Due to its zwitterionic nature, its efflux across the luminal membrane is restricted, leading to high intracellular accumulation. This accumulation is a critical factor in the development of renal damage. The subsequent toxicity is mediated through oxidative stress, characterized by the depletion of reduced glutathione, an increase in oxidized glutathione, and the induction of lipid peroxidation in the renal cortical tissue. There is also evidence suggesting that reactive metabolites may be formed by cytochrome P-450 enzymes, contributing to the cellular damage.
Experimental Protocols
Induction of Nephrotoxicity in a Rat Model
This protocol outlines a general procedure for studying cephaloridine-induced nephrotoxicity in rats.
Workflow:
Methodology:
-
Animal Model: Male Fischer 344 rats are commonly used.
-
Dosage: Cephaloridine is administered at varying doses (e.g., 150, 300, and 600 mg/kg) via intravenous or intramuscular injection to establish a dose-response relationship. A control group receives a vehicle-only injection.
-
Sample Collection: Urine and blood samples are collected at specified time points (e.g., 24 and 48 hours) post-administration.
-
Biochemical Analysis: Blood urea nitrogen (BUN) and serum creatinine levels are measured to assess renal function. Urine samples can be analyzed for markers of kidney injury, such as kidney injury molecule 1 (Kim-1).
-
Histopathology: At the end of the study period, animals are euthanized, and the kidneys are harvested. The tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination to identify and grade tubular necrosis.
-
Transcriptomic Analysis: For a more in-depth mechanistic understanding, microarray analysis of the renal cortex can be performed to identify differentially expressed genes related to oxidative stress, detoxification, and cell proliferation.[5][6]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Methodology:
-
Preparation of Cephaloridine Stock Solution: A stock solution of cephaloridine is prepared in a suitable solvent and sterilized by filtration.
-
Serial Dilutions: A two-fold serial dilution of the cephaloridine stock solution is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., equivalent to a 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of cephaloridine at which there is no visible growth (turbidity) of the microorganism.
Quantification of Cephaloridine in Plasma by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of cephaloridine in plasma samples.
Methodology:
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., another cephalosporin not present in the sample).
-
Precipitate plasma proteins by adding a precipitating agent (e.g., perchloric acid or acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile/methanol).
-
Detection: UV detection at a wavelength appropriate for cephaloridine (e.g., 260 nm).
-
-
Quantification:
-
A calibration curve is generated using standard solutions of cephaloridine of known concentrations.
-
The concentration of cephaloridine in the plasma sample is determined by comparing its peak area (relative to the internal standard) to the calibration curve.
-
Conclusion
This compound remains a significant compound for research, particularly in the study of antibiotic-induced nephrotoxicity. Its well-characterized mechanisms of both antibacterial action and renal injury provide a valuable model for drug development and toxicological studies. The experimental protocols detailed in this guide offer standardized approaches for the continued investigation of this and other similar compounds. A thorough understanding of its chemical properties, pharmacokinetic profile, and toxicological pathways is essential for professionals in the fields of pharmacology and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Nephrotoxicity of cefsulodin: experimental studies in animals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephaloridine-induced nephrotoxicity in the Fischer 344 rat: proton NMR spectroscopic studies of urine and plasma in relation to conventional clinical chemical and histopathological assessments of nephronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
In Vitro Activity of Cephaloridine Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaloridine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. This technical guide provides an in-depth analysis of the in vitro activity of Cephaloridine against a range of clinically relevant gram-positive bacteria. The information presented herein is intended to support research, scientific investigation, and drug development efforts in the field of antimicrobial chemotherapy. As an older antibiotic, much of the detailed susceptibility data for Cephaloridine dates from the 1960s and 1970s. While this guide compiles available quantitative and qualitative data, it is important to note that contemporary microbial susceptibility patterns may have evolved.
Data Presentation: Quantitative Susceptibility Data
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Cephaloridine against key gram-positive bacteria. The data has been compiled from various historical studies. It is important to note that comprehensive MIC50 and MIC90 data, which are standard in modern antimicrobial surveillance, are not widely available for Cephaloridine in the reviewed literature.
| Gram-Positive Bacterium | Number of Strains Tested | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Staphylococcus aureus | 330 | Not specified | Not specified | >90% suppressed at ≤3.13 | Data from a study evaluating 330 clinical isolates.[1] The relative potency of cephalosporins against S. aureus was found to be Cephaloridine > Cephalothin > Cefazolin > Cephalexin.[1] |
| Staphylococcus aureus (penicillin-resistant) | Not specified | Not specified | Not specified | Not specified | Cephaloridine has been used to treat infections caused by penicillin-resistant S. aureus.[2] |
| Streptococcus pyogenes | Not specified | Not specified | Not specified | Not specified | Cephaloridine is known to be effective against Streptococcus pyogenes.[2] |
| Streptococcus pneumoniae | Not specified | Not specified | Not specified | Not specified | Cephaloridine has been used in the treatment of pneumococcal pneumonia.[2] |
| Enterococcus faecalis | Not specified | Not specified | Not specified | Not specified | In a comparative study, Cephaloridine was found to be superior to cefoxitin against Streptococcus faecalis.[3] |
Experimental Protocols
The determination of in vitro activity of Cephaloridine against gram-positive bacteria is primarily achieved through standardized susceptibility testing methods. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Cephaloridine Stock Solution: Prepare a stock solution of Cephaloridine powder of known potency in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to a high concentration (e.g., 1000 µg/mL). Sterilize the solution by filtration.
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test organism.
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the Cephaloridine stock solution in CAMHB directly in the microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Inoculate each well (containing 100 µL of the diluted antibiotic) with 100 µL of the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum without any antibiotic.
-
Sterility Control: A well containing only CAMHB to check for contamination.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Cephaloridine at which there is no visible growth (i.e., the well is clear).
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.
1. Preparation of Materials:
-
Cephaloridine Stock Solution: Prepared as described for the broth microdilution method.
-
Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium.
-
Bacterial Inoculum: Prepared and standardized to a 0.5 McFarland standard as described previously.
2. Assay Procedure:
-
Preparation of Agar Plates:
-
Melt a sufficient quantity of MHA and cool it to 45-50°C in a water bath.
-
Add appropriate volumes of the Cephaloridine stock solution to aliquots of the molten agar to create a series of plates with two-fold dilutions of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
A control plate with no antibiotic should also be prepared.
-
-
Inoculation: Spot-inoculate the surface of each agar plate with a standardized suspension of the test organisms (approximately 1-2 µL, containing about 10⁴ CFU per spot). A multi-point inoculator can be used to test multiple strains simultaneously.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of Cephaloridine that completely inhibits the visible growth of the organism on the agar surface.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephaloridine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding of the antibiotic to essential enzymes known as Penicillin-Binding Proteins (PBPs).
Caption: Cephaloridine's mechanism of action via PBP inhibition.
References
- 1. Evaluation of antibacterial activities of cephalosporin antibiotics: cefazolin, cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephaloridine - Wikipedia [en.wikipedia.org]
- 3. Comparison of the in vitro activity of several cephalosporin antibiotics against gram-negative and gram-positive bacteria resistant to cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Zwitterionic Properties of Cephaloridine at Physiological pH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephaloridine, a first-generation cephalosporin antibiotic, possesses a unique chemical structure that imparts zwitterionic properties at physiological pH. This technical guide provides an in-depth analysis of these properties, which are crucial for understanding its solubility, membrane transport, and overall pharmacokinetic and pharmacodynamic behavior. This document summarizes the key physicochemical data, outlines detailed experimental protocols for characterization, and provides visual representations of the underlying chemical principles and experimental workflows.
Introduction
Cephaloridine is a semi-synthetic beta-lactam antibiotic derived from Cephalosporin C.[1] Its structure is characterized by a dihydrothiazine ring, a beta-lactam ring, a 2-thienylacetamido side chain, and a pyridinium-1-ylmethyl group at position 3.[1] The presence of both a carboxylic acid group and a permanently positively charged quaternary ammonium group (the pyridinium ring) results in the molecule existing as a zwitterion, or inner salt, over a wide pH range, including the physiological pH of approximately 7.4.[2][3] Understanding the ionization state of cephaloridine is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties of Cephaloridine
The zwitterionic nature of cephaloridine is dictated by the pKa values of its ionizable functional groups. The primary acidic functional group is the carboxylic acid, while the pyridinium group remains permanently cationic. The amide group is generally considered non-ionizable under physiological conditions.
Quantitative Data Summary
The reported pKa values for cephaloridine show some variation in the literature. This is likely due to different experimental methods and conditions. The key values are summarized in the table below.
| Parameter | Reported Value(s) | Probable Functional Group Assignment | Reference(s) |
| pKa (Acidic) | 3.06, 3.2 | Carboxylic Acid (-COOH) | [2],[4][5] |
| pKa (Basic) | -0.017 | Pyridinium (permanently charged) | [2] |
| Physiological Charge (pH 7.4) | 0 (Net Charge) | Zwitterion | [2] |
Note: The strongly acidic pKa value is attributed to the carboxylic acid group. The negative pKa value for the "strongest basic" group indicates that the pyridinium ring is a very weak base and exists in its permanently cationic form at all relevant pH values.
Ionization States of Cephaloridine
The overall charge of the cephaloridine molecule is dependent on the pH of its environment. The equilibrium between its different ionic species is critical for its biological activity and transport.
Caption: Ionization states of Cephaloridine at different pH ranges.
At a pH below its acidic pKa, the carboxylic acid group is protonated, and the molecule carries a net positive charge. As the pH increases above the acidic pKa, the carboxylic acid group deprotonates to form a carboxylate anion. Since the pyridinium group is permanently cationic, the molecule becomes a zwitterion with a net neutral charge. This zwitterionic form is the predominant species at physiological pH. At very high pH values, other functional groups might deprotonate, leading to a net negative charge.
Experimental Protocols for pKa Determination
The determination of the pKa values of a zwitterionic compound like cephaloridine requires precise methodologies. A combination of potentiometric titration and UV/Vis spectrophotometry is a robust approach to characterizing the microionization constants.
General Workflow for pKa Determination
The following diagram outlines a general workflow for the experimental determination of the pKa values of cephaloridine.
References
- 1. Ionization constants of cephalosporin zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of certain cephalosporins with ninhydrin - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
The Core Biochemical Basis of Cephaloridine Nephrotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical mechanisms underlying cephaloridine-induced nephrotoxicity. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pathways of this well-documented adverse drug reaction. This guide delves into the critical roles of renal transporters, mitochondrial dysfunction, and oxidative stress, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the topic.
Executive Summary
Cephaloridine, a first-generation cephalosporin antibiotic, is known to cause acute proximal tubular necrosis.[1][2] Its nephrotoxicity is a classic example of drug-induced kidney injury, making it a valuable model for studying such mechanisms. The primary events leading to cephaloridine-induced renal damage are initiated by its active transport into the proximal tubule cells, leading to intracellular accumulation to toxic concentrations.[1][3] This accumulation triggers a cascade of detrimental events, including mitochondrial damage, inhibition of cellular respiration, generation of reactive oxygen species (ROS), and subsequent lipid peroxidation of cellular membranes. This guide will explore these key biochemical events in detail, providing the foundational knowledge necessary for developing safer pharmaceuticals and effective therapeutic interventions.
The Crucial Role of Organic Anion Transporters (OATs)
The journey of cephaloridine into renal proximal tubule cells is the first and most critical step in its nephrotoxic pathway. This process is mediated by specific transporters located on the basolateral membrane of these cells.
Active Uptake by OAT1 and OAT3
Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3) are the primary transporters responsible for the uptake of cephaloridine from the blood into the proximal tubule cells.[1][4] This active transport process leads to significantly higher intracellular concentrations of the drug compared to the blood, a key factor in its selective toxicity to the kidney.[3] The interaction of cephaloridine with these transporters is a competitive inhibition process.
Limited Efflux and Intracellular Accumulation
While OAT1 and OAT3 facilitate the entry of cephaloridine, its efflux back into the tubular lumen is restricted.[1] The apical organic anion transporter, OAT4, has a much lower affinity for cephaloridine, which may limit its excretion from the cell.[1][5] This imbalance between efficient uptake and poor efflux results in the pronounced intracellular accumulation of cephaloridine, setting the stage for subsequent cellular damage.
Quantitative Insights into OAT Inhibition
The affinity of cephaloridine for human organic anion transporters has been quantified, providing valuable data for understanding its transport kinetics. The inhibition constants (Ki) represent the concentration of cephaloridine required to produce 50% of the maximal inhibition of the transporter.
| Transporter | Substrate | Ki of Cephaloridine (μM) |
| hOAT1 | p-aminohippuric acid (PAH) | 480 |
| hOAT3 | Estrone sulfate | 1140 |
| hOAT4 | Estrone sulfate | >10000 |
Data sourced from Takeda et al. (2002). Note: These values indicate a significantly higher affinity of cephaloridine for hOAT1 and hOAT3 compared to hOAT4, supporting the mechanism of intracellular accumulation.
Mitochondrial Dysfunction: The Powerhouse Under Attack
Once concentrated within the proximal tubule cells, cephaloridine exerts a profound and detrimental effect on mitochondria, the primary sites of cellular energy production.
Inhibition of Mitochondrial Respiration
A key toxic effect of cephaloridine is the inhibition of mitochondrial respiration.[6][7] This has been observed both in vivo in animals treated with the drug and in vitro with isolated renal cortical mitochondria.[6] The inhibition is most pronounced for ADP-dependent respiration when succinate is used as the substrate, suggesting a specific impact on Complex II of the electron transport chain.[6][7] Some evidence suggests that β-lactam antibiotics like cephaloridine may acylate mitochondrial substrate transporters, leading to irreversible inhibition.[8]
Impairment of Cytochrome c Oxidase (Complex IV)
Cephaloridine has been shown to directly inhibit the activity of cytochrome c oxidase (Complex IV) in the mitochondria of renal epithelial cells.[9][10] This inhibition is dose-dependent and leads to a significant decrease in intracellular ATP content, further crippling the cell's energy metabolism.[10] This effect appears to be a primary action of the drug, preceding the onset of lipid peroxidation.[10]
Translocation of PKCδ and Enhanced ROS Production
The activation and translocation of Protein Kinase C delta (PKCδ) into the mitochondria is another critical event in cephaloridine nephrotoxicity.[11][12] This translocation enhances the generation of free radicals within the mitochondria, likely through the mitochondrial respiratory chain.[11][13] This increased production of reactive oxygen species is a central driver of the oxidative stress observed in cephaloridine-induced kidney injury.
Oxidative Stress and Lipid Peroxidation: The Final Insult
The mitochondrial dysfunction induced by cephaloridine leads to a state of severe oxidative stress within the renal cells, culminating in damage to cellular membranes through lipid peroxidation.
Depletion of Glutathione (GSH)
Cephaloridine treatment leads to a significant depletion of reduced glutathione (GSH), a key intracellular antioxidant.[1][7] This is accompanied by an increase in the levels of oxidized glutathione (GSSG), indicating a shift in the cellular redox balance towards an oxidative state.[7]
Generation of Reactive Oxygen Species (ROS)
The impaired mitochondrial electron transport chain becomes a major source of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[14][15][16] The reduction of cephaloridine by renal microsomes can also contribute to the generation of these damaging free radicals.[14]
Lipid Peroxidation and Membrane Damage
The excess ROS generated attacks the polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation.[15][17][18] This process leads to the formation of cytotoxic products like malondialdehyde (MDA) and conjugated dienes, which disrupt membrane integrity and contribute to cell death.[7] The increase in lipid peroxidation is a time- and concentration-dependent effect of cephaloridine.[17]
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of these biochemical events and the experimental approaches used to study them, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of cephaloridine nephrotoxicity.
Caption: Experimental workflow for studying cephaloridine nephrotoxicity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of cephaloridine nephrotoxicity.
Measurement of Organic Anion Transporter (OAT) Activity in Renal Cortical Slices
This protocol is adapted from studies investigating the transport of organic anions in kidney tissue.
Materials:
-
Krebs-Ringer bicarbonate buffer (or similar physiological buffer)
-
p-Aminohippuric acid (PAH) or other suitable OAT substrate (e.g., 6-carboxyfluorescein)
-
Cephaloridine
-
Probenecid (OAT inhibitor)
-
Scintillation vials and cocktail (if using radiolabeled substrate) or fluorescence plate reader
-
Metabolic shaker or water bath
Procedure:
-
Prepare thin (0.4-0.5 mm) renal cortical slices from freshly excised kidneys using a microtome.
-
Pre-incubate the slices in oxygenated (95% O2, 5% CO2) Krebs-Ringer buffer at 37°C for 15-30 minutes to allow for equilibration.
-
Transfer the slices to fresh buffer containing the OAT substrate (e.g., radiolabeled PAH) and different concentrations of cephaloridine. Include a control group with no cephaloridine and a positive inhibition control with probenecid.
-
Incubate for a defined period (e.g., 60-90 minutes) at 37°C with gentle shaking.
-
Remove the slices, blot them dry, and weigh them.
-
Digest the slices (e.g., with a tissue solubilizer) and measure the amount of substrate taken up using liquid scintillation counting or fluorescence measurement.
-
Measure the substrate concentration in the incubation medium.
-
Calculate the slice-to-medium (S/M) ratio to determine the extent of active transport and its inhibition by cephaloridine.
Isolation of Renal Mitochondria and Measurement of Respiration
This protocol is based on standard methods for isolating mitochondria and assessing their function.[2][14][19][20]
Materials:
-
Mitochondrial isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Respiration buffer
-
Oxygen electrode (e.g., Clark-type) or a microplate-based respiration analyzer
-
Mitochondrial substrates (e.g., succinate, glutamate, malate)
-
ADP
Procedure:
-
Mince fresh renal cortical tissue in ice-cold isolation buffer.
-
Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000-10,000 x g) for 10-15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a small volume of respiration buffer and determine the protein concentration.
-
To measure respiration, add a known amount of mitochondria to the oxygen electrode chamber containing respiration buffer and the desired substrate.
-
Record the basal rate of oxygen consumption.
-
Add ADP to stimulate State 3 respiration and record the rate.
-
Add cephaloridine at various concentrations to assess its inhibitory effect on both basal and ADP-stimulated respiration.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This is a widely used method to estimate malondialdehyde (MDA), a marker of lipid peroxidation.[11][21][22]
Materials:
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Tissue homogenizer
-
Spectrophotometer or fluorescence plate reader
-
Malondialdehyde or 1,1,3,3-tetramethoxypropane for standard curve
Procedure:
-
Homogenize renal cortical tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Precipitate proteins in the homogenate by adding TCA and centrifuge to collect the supernatant.
-
Add TBA solution to the supernatant and heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes). This reaction forms a pink-colored adduct.
-
Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength (typically around 532 nm for absorbance).
-
Quantify the amount of MDA by comparing the sample readings to a standard curve prepared with known concentrations of MDA or a precursor.
Measurement of Glutathione (GSH) and Glutathione Disulfide (GSSG)
This protocol outlines a common method for determining the levels of reduced and oxidized glutathione.[5][13][23][24][25]
Materials:
-
Metaphosphoric acid or other protein precipitating agent
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
2-vinylpyridine (for GSSG measurement)
-
Spectrophotometer or microplate reader
Procedure for Total Glutathione (GSH + GSSG):
-
Homogenize the renal tissue in a protein-precipitating acid to prevent GSH oxidation.
-
Centrifuge to remove precipitated proteins.
-
In a reaction mixture containing the supernatant, DTNB, glutathione reductase, and NADPH, the GSSG is reduced to GSH by glutathione reductase.
-
The total GSH then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
-
The rate of TNB formation is proportional to the total glutathione concentration.
Procedure for GSSG:
-
Treat a separate aliquot of the tissue homogenate supernatant with 2-vinylpyridine to derivatize and remove the GSH.
-
Measure the remaining GSSG using the same enzymatic recycling assay as for total glutathione.
-
The concentration of GSH can be calculated by subtracting the GSSG concentration from the total glutathione concentration.
Conclusion
The nephrotoxicity of cephaloridine is a multi-faceted process rooted in its specific biochemical interactions within the renal proximal tubule cells. The active uptake via OAT1 and OAT3, leading to intracellular accumulation, is the initiating event. This is followed by a cascade of mitochondrial dysfunction, including inhibited respiration and increased ROS production, which in turn drives oxidative stress and culminates in lipid peroxidation and cell death. A thorough understanding of these intricate mechanisms is paramount for the development of safer drugs and for devising strategies to mitigate drug-induced kidney injury. The quantitative data, visual pathways, and detailed protocols provided in this guide offer a solid foundation for further research and drug development efforts in this critical area of pharmacology and toxicology.
References
- 1. Interaction of human organic anion transporters with various cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of functional mitochondria from rat kidney and skeletal muscle without manual homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of organic anion transporter 1 (OAT1) in cephaloridine (CER)-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of cephaloridine on respiration by renal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The renal mitochondrial toxicity of beta-lactam antibiotics: in vitro effects of cephaloglycin and imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial cytochrome c oxidase as a target site for cephalosporin antibiotics in renal epithelial cells (LLC-PK(1)) and renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cephaloridine-induced inhibition of cytochrome c oxidase activity in the mitochondria of cultured renal epithelial cells (LLC-PK(1)) as a possible mechanism of its nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Cephaloridine induces translocation of protein kinase C delta into mitochondria and enhances mitochondrial generation of free radicals in the kidney cortex of rats causing renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive assessment of mitochondrial respiratory function in freshly isolated nephron segments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cephaloridine-induced lipid peroxidation initiated by reactive oxygen species as a possible mechanism of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid peroxidation and generations of oxygen radicals induced by cephaloridine in renal cortical microsomes of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of cephaloridine-induced lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes [bio-protocol.org]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 23. benchchem.com [benchchem.com]
- 24. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for Inducing Nephrotoxicity in Rats Using Cephaloridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing nephrotoxicity in rats using cephaloridine, a well-established model for studying acute kidney injury. The information is intended for use by researchers, scientists, and professionals in the field of drug development and toxicology.
Introduction
Cephaloridine, a first-generation cephalosporin antibiotic, is a known nephrotoxic agent that reliably induces acute proximal tubular necrosis in animal models.[1][2][3] The mechanism of toxicity is primarily attributed to its active transport into the proximal tubular epithelial cells via the organic anion transport system, leading to intracellular accumulation and subsequent cellular injury.[1][4][5] This accumulation results in oxidative stress, characterized by the depletion of glutathione and increased lipid peroxidation, as well as mitochondrial dysfunction.[1][6] The rat model of cephaloridine-induced nephrotoxicity is a valuable tool for investigating the pathogenesis of acute kidney injury and for evaluating the efficacy of potential nephroprotective agents.
Experimental Protocols
Animal Model
-
Species and Strain: Male Fischer 344 (F344) or Sprague-Dawley rats are commonly used.[2][7][8]
-
Weight: 200-250 g.[8]
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Housing: House rats in a controlled environment with a 12-hour light/dark cycle and provide free access to standard laboratory chow and water.
Induction of Nephrotoxicity
-
Cephaloridine Preparation: Dissolve cephaloridine in sterile saline (0.9% NaCl) to the desired concentration. The concentration may influence the degree of toxicity.[2]
-
Dosage: A single dose of cephaloridine is typically administered. The dose can be varied to induce different severities of nephrotoxicity.
-
Route of Administration:
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
Assessment of Nephrotoxicity
The assessment of nephrotoxicity is typically performed at 24, 48, and 72 hours post-cephaloridine administration.[8]
-
Blood Sample Collection: Collect blood samples via tail vein or cardiac puncture under anesthesia.
-
Urine Sample Collection: House rats in metabolic cages for 24-hour urine collection.
-
Tissue Collection: At the end of the experimental period, euthanize the animals and collect the kidneys for histopathological analysis.
Biochemical Analysis
-
Serum Parameters:
-
Urine Parameters:
-
Urinary Enzymes: Increased levels of lactate dehydrogenase (LDH) and alkaline phosphatase can indicate tubular injury.
-
Kidney Injury Molecule-1 (KIM-1): A sensitive and early biomarker for proximal tubule injury.[9]
-
Other Markers: Increased urinary excretion of glucose, lactate, acetoacetate, and various amino acids, and decreased excretion of hippurate and allantoin are also indicative of nephrotoxicity.[7]
-
Histopathological Analysis
-
Tissue Processing: Fix one kidney in 10% neutral buffered formalin, process, and embed in paraffin. Section the kidney at 4-5 µm and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Microscopic Examination: Examine the renal cortex for evidence of proximal tubular necrosis, including cellular swelling, cytoplasmic vacuolation, loss of brush border, and cast formation.[2]
-
Semi-Quantitative Scoring: Score the degree of tubular necrosis using a semi-quantitative scale (see Table 3).
Data Presentation
Table 1: Dose-Dependent Effects of Cephaloridine on Renal Function Markers in Rats (48 hours post-injection)
| Cephaloridine Dose (mg/kg) | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) |
| 0 (Control) | 20 ± 3 | 0.5 ± 0.1 |
| 500 | 45 ± 8 | 1.2 ± 0.3 |
| 1000 | 98 ± 15 | 2.5 ± 0.6 |
| 1500 | 180 ± 25 | 4.8 ± 1.1 |
*Note: Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group. These are representative values based on published literature.[7][8]
Table 2: Time-Course of Cephaloridine (1000 mg/kg) Induced Nephrotoxicity in Rats
| Time (hours) | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) |
| 0 (Baseline) | 21 ± 4 | 0.6 ± 0.1 |
| 24 | 65 ± 10 | 1.8 ± 0.4 |
| 48 | 98 ± 15 | 2.5 ± 0.6 |
| 72 | 75 ± 12 | 2.0 ± 0.5 |
*Note: Data are presented as mean ± standard deviation. *p < 0.05 compared to baseline. These are representative values based on published literature.[8]
Table 3: Semi-Quantitative Scoring System for Renal Tubular Necrosis
| Score | Description of Tubular Involvement |
| 0 | No tubular necrosis |
| 1 | < 10% of tubules show necrosis |
| 2 | 10-25% of tubules show necrosis |
| 3 | 26-50% of tubules show necrosis |
| 4 | > 50% of tubules show necrosis |
Visualizations
Caption: Signaling pathway of cephaloridine-induced nephrotoxicity.
References
- 1. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nephrotoxicity and Histology of Cephaloridine and its Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nephrotoxicity of cephalosporins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between the transport and toxicity of cephalosporins in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathogenesis of nephrotoxicity of cephalosporins and aminoglycosides: a review of current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical mechanisms of cephaloridine nephrotoxicity: time and concentration dependence of peroxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephaloridine-induced nephrotoxicity in the Fischer 344 rat: proton NMR spectroscopic studies of urine and plasma in relation to conventional clinical chemical and histopathological assessments of nephronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cephaloridine nephrotoxicity in streptozotocin induced diabetic Fischer 344 (F344) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptomic analysis of nephrotoxicity induced by cephaloridine, a representative cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative nephrotoxicity of cephalosporin antibiotics in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
Application Notes: Cephaloridine Hydrate in Bacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaloridine is a first-generation, broad-spectrum cephalosporin antibiotic.[1] It is a semisynthetic derivative of cephalosporin C and exhibits bactericidal activity against a range of Gram-positive and some Gram-negative bacteria.[1] The hydrate form of Cephaloridine is often used in research settings due to its enhanced water solubility and stability. While its use in human medicine has largely been superseded by newer cephalosporins with improved safety profiles, Cephaloridine remains a relevant compound in veterinary medicine and for in vitro research purposes, particularly in studies of bacterial resistance and the efficacy of older classes of antibiotics.
Mechanism of Action
Cephaloridine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and death.
Caption: Mechanism of action of Cephaloridine hydrate.
Applications in Research and Drug Development
-
Baseline Susceptibility Studies: Establishing baseline susceptibility data for various bacterial isolates.
-
Comparative Studies: Comparing the efficacy of new antibiotic candidates against established first-generation cephalosporins.
-
Resistance Mechanism Studies: Investigating the mechanisms of resistance to β-lactam antibiotics.
-
Veterinary Drug Development: Evaluating the efficacy of Cephaloridine and its derivatives against veterinary pathogens.
Quantitative Data
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) for Cephaloridine
| Bacterial Species | Typical MIC Range (µg/mL) | Interpretation (Illustrative) |
| Staphylococcus aureus (MSSA) | 0.12 - 2 | Susceptible |
| Staphylococcus aureus (MRSA) | > 64 | Resistant |
| Streptococcus pneumoniae | ≤ 0.5 - 4 | Susceptible to Intermediate |
| Escherichia coli | 4 - > 128 | Intermediate to Resistant |
| Klebsiella pneumoniae | 8 - > 128 | Intermediate to Resistant |
| Proteus mirabilis | 2 - 32 | Susceptible to Resistant |
Table 2: Illustrative Zone Diameters for Cephaloridine (30 µg disk)
| Bacterial Species | Zone Diameter Range (mm) | Interpretation (Illustrative) |
| Staphylococcus aureus (MSSA) | ≥ 18 | Susceptible |
| Staphylococcus aureus (MRSA) | ≤ 10 | Resistant |
| Escherichia coli | 12 - 20 | Intermediate to Susceptible |
| Klebsiella pneumoniae | 10 - 18 | Resistant to Intermediate |
| Proteus mirabilis | 15 - 25 | Intermediate to Susceptible |
Note: The values presented are for illustrative purposes and may not represent official breakpoints.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile distilled water or a suitable buffer
-
Sterile tubes or vials
-
Vortex mixer
-
0.22 µm sterile filter (optional)
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Aseptically weigh the powder and transfer it to a sterile tube.
-
Add the calculated volume of sterile distilled water or buffer.
-
Vortex thoroughly until the powder is completely dissolved.
-
If required, sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing this compound stock solution.
Broth Microdilution Susceptibility Testing Protocol
Principle:
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial isolate by exposing it to serial dilutions of the antibiotic in a liquid growth medium.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of sterile broth into all wells of the microtiter plate.
-
Add 50 µL of the this compound working solution to the first well of each row to be tested, creating the highest concentration.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.
-
-
Inoculate the Plate:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to each well, except for the sterility control wells.
-
-
Controls:
-
Growth Control: A well containing broth and inoculum but no antibiotic.
-
Sterility Control: A well containing only broth.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for broth microdilution susceptibility testing.
Kirby-Bauer Disk Diffusion Susceptibility Testing Protocol
Principle:
This method assesses the susceptibility of a bacterial isolate to Cephaloridine by measuring the diameter of the zone of growth inhibition around a paper disk impregnated with a standard amount of the antibiotic.
Materials:
-
Cephaloridine antibiotic disks (typically 30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculate the Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess liquid by pressing against the side of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Apply Antibiotic Disks:
-
Aseptically place a Cephaloridine disk onto the inoculated agar surface using sterile forceps or a disk dispenser.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measure Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
-
Interpret Results:
-
Compare the measured zone diameter to established interpretive criteria (if available) to determine if the isolate is susceptible, intermediate, or resistant.
-
Caption: Workflow for Kirby-Bauer disk diffusion testing.
Quality Control
It is imperative to include quality control (QC) strains with known susceptibility to Cephaloridine in each batch of tests to ensure the accuracy and reproducibility of the results. Standard ATCC strains should be used.
Table 3: Recommended ATCC® Quality Control Strains
| Strain | Gram Stain | Rationale |
| Staphylococcus aureus ATCC® 25923 | Gram-positive | Representative of staphylococci |
| Escherichia coli ATCC® 25922 | Gram-negative | Representative of Enterobacteriaceae |
| Pseudomonas aeruginosa ATCC® 27853 | Gram-negative | To ensure the antibiotic does not inhibit this typically resistant species |
Researchers should establish their own acceptable QC ranges for MIC values and zone diameters for these strains based on their laboratory's specific conditions and methodologies, or refer to historical data if available.
References
Application Note and Protocol: Preparation of Cephaloridine Hydrate Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephaloridine is a first-generation, broad-spectrum cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis.[1] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This interference with the cell wall structure leads to cell lysis and bacterial death.[1] Cephaloridine hydrate, the salt form of Cephaloridine, is often preferred for research due to its enhanced water solubility and stability.[2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in various in vitro assays, such as minimum inhibitory concentration (MIC) determinations, time-kill studies, and cell-based toxicity assays. This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 415.49 g/mol | [3] |
| Solubility | Soluble in water (>20 g/L at 21°C) | [3][4] |
| Soluble in DMSO | [5] | |
| pKa | 3.2 | [3] |
| Typical In Vitro Concentrations | 0.05-1 µg/mL (MIC for various bacteria) | [2][6] |
| 2-5 mM (for in vitro toxicity studies) | [7] | |
| Stock Solution Storage | -20°C for 1 month | [6] |
| -80°C for 6 months | [6] | |
| Aqueous Solution Stability | 20% w/v solutions are stable for four weeks at 4°C in the dark. | [1][3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, deionized, or distilled water
-
Dimethyl sulfoxide (DMSO), cell culture grade (optional solvent)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal protective equipment (lab coat, gloves, safety glasses)
Protocol for Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water. Adjust the calculations accordingly for different desired concentrations.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 415.49 g/mol
-
To prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 415.49 g/mol = 0.04155 g
-
Mass (mg) = 41.55 mg
-
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 41.55 mg of this compound powder into the tube.
-
-
Dissolve the powder:
-
Add a small volume (e.g., 5 mL) of sterile water to the tube containing the powder.
-
Vortex the tube until the powder is completely dissolved.
-
Add sterile water to reach the final volume of 10 mL.
-
Vortex again to ensure homogeneity.
-
-
Sterilization of the stock solution:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial for removing any potential bacterial contamination, especially for use in cell culture assays.[6]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can affect the stability of the compound.
-
Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6] Avoid exposure to light.[3]
-
Note on using DMSO as a solvent:
If using DMSO, follow the same procedure but substitute DMSO for water. Ensure the final concentration of DMSO in the in vitro assay does not exceed a level that could cause cellular toxicity (typically <0.5%).
Mandatory Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cephaloridine [drugfuture.com]
- 4. Cephaloridine CAS#: 50-59-9 [m.chemicalbook.com]
- 5. targetmol.cn [targetmol.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cephaloridine in vitro toxicity and accumulation in renal slices from normoglycemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cephaloridine Administration in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cephaloridine, a first-generation cephalosporin antibiotic, in various murine infection models. This document outlines the mechanism of action, pharmacokinetic profile, and relevant experimental protocols for efficacy testing.
Introduction to Cephaloridine
Cephaloridine is a semisynthetic, broad-spectrum cephalosporin with bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][3] In murine models, it has shown efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.[4] When administered parenterally to mice, Cephaloridine reaches peak serum levels within 30 minutes.[4] A significant portion of the drug is excreted unchanged in the urine.[4] Researchers should be aware of the potential for nephrotoxicity at high doses, with noted variations in susceptibility based on mouse strain and sex.[5]
Data Presentation
Table 1: Pharmacokinetic and Toxicity Profile of Cephaloridine in Mice
| Parameter | Value | Species/Strain | Administration Route | Source |
| Peak Serum Bioactivity | 83 µg/mL | Mice | Parenteral | [4] |
| Time to Peak Serum Level | ~30 minutes | Mice | Parenteral | [4] |
| Urinary Excretion (as parent compound) | ~70% | Mice | Parenteral | [4] |
| Nephrotoxic Dose (example) | 4000-6000 mg/kg | C57BL, BALB/c, CD-1, CBA/J, DBA/2 female mice | Subcutaneous | [5] |
| Oral LD50 | >15 g/kg | Mouse | Oral | [6] |
Experimental Protocols
Protocol 1: Systemic Infection Model and Cephaloridine Treatment
This protocol describes the induction of a systemic bacterial infection in mice and subsequent treatment with Cephaloridine.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old
-
Log-phase culture of the desired bacterial strain (e.g., S. aureus or E. coli)
-
Sterile 0.9% saline
-
Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium
-
Cephaloridine for injection
-
Sterile water for injection or sterile saline for reconstitution
-
Spectrophotometer
-
Sterile syringes and needles (27-30 gauge)
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into TSB and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Harvest bacteria by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
-
Wash the bacterial pellet twice with sterile saline.
-
Resuspend the pellet in sterile saline to the desired concentration. The final concentration should be based on a predetermined lethal dose (LD50) or a dose known to establish a consistent, non-lethal infection for the specific bacterial and mouse strains. A typical inoculum is in the range of 10^7 to 10^8 colony-forming units (CFU) in a volume of 0.1-0.2 mL.[7]
-
-
Induction of Systemic Infection:
-
Administer the bacterial suspension to mice via intraperitoneal (IP) injection.[7]
-
Observe the mice for clinical signs of infection, such as lethargy, ruffled fur, and hunched posture.
-
-
Cephaloridine Preparation and Administration:
-
Reconstitute Cephaloridine for injection with sterile water for injection or sterile saline to the desired stock concentration. Further dilute with sterile saline to the final administration concentration.
-
Administer the Cephaloridine solution to infected mice via subcutaneous (SC) or intraperitoneal (IP) injection. The first dose is typically administered 1-2 hours post-infection.[7]
-
The dosing regimen (dose and frequency) should be determined based on preliminary dose-ranging studies.
-
-
Efficacy Assessment:
-
Survival Monitoring: Observe the mice for a defined period (e.g., 7-14 days) and record mortality daily.[7]
-
Bacterial Load Determination: At specific time points post-treatment, humanely euthanize a subset of mice from each group. Aseptically collect blood and/or organs (e.g., spleen, liver, kidneys). Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/mL or CFU/gram of tissue).[8]
-
Protocol 2: Subcutaneous Abscess Model and Cephaloridine Treatment
This protocol details the establishment of a localized subcutaneous infection and its treatment with Cephaloridine.
Materials:
-
As listed in Protocol 1.
-
Electric clippers.
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using an approved anesthetic agent.
-
Shave a small area on the back or flank of each mouse.
-
-
Bacterial Inoculum Preparation:
-
Prepare the bacterial inoculum as described in Protocol 1, Step 1. A higher concentration may be required to form a localized abscess.
-
-
Induction of Subcutaneous Infection:
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension subcutaneously into the shaved area.[8]
-
Monitor the injection site for the development of an abscess.
-
-
Cephaloridine Administration:
-
Prepare and administer Cephaloridine as described in Protocol 1, Step 3. Administration can be systemic (SC or IP at a site distant from the abscess) to evaluate systemic treatment of a localized infection.
-
-
Efficacy Assessment:
-
Abscess Size Measurement: Measure the dimensions of the abscess daily using calipers.
-
Bacterial Load Determination: At the end of the study, euthanize the mice and excise the abscesses. Homogenize the tissue and determine the bacterial load as described in Protocol 1, Step 4.[8]
-
Visualizations
Mechanism of Action of Cephaloridine
Experimental Workflow for Systemic Infection Model
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. picmonic.com [picmonic.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Comparison of the chemotherapeutic and pharmacodynamic activities of cephradine, cephalothin, and cephaloridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephaloridine nephrotoxicity: strain and sex differences in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cephaloridine as a Reference Standard in Antibiotic Research
Introduction
Cephaloridine is a first-generation, semi-synthetic cephalosporin antibiotic derived from Cephalosporin C.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] Its well-characterized nature and established antibacterial profile make it a suitable reference standard in various antibiotic research applications, including the evaluation of new antimicrobial agents, quality control of susceptibility testing, and chromatographic analysis. This document provides detailed protocols and data for utilizing Cephaloridine as a reference standard.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C19H17N3O4S2 | [4] |
| Molecular Weight | 415.5 g/mol | [4] |
| CAS Number | 50-59-9 | |
| Appearance | White or almost white crystalline powder | |
| Solubility | Water soluble | |
| Storage | Store at -20°C in a sealed container, away from moisture. | [5] |
Mechanism of Action
Cephaloridine is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[4][6] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[4][6] This disruption of the cell wall structure leads to cell lysis and death.[4][6]
Caption: Mechanism of action of Cephaloridine.
Antibacterial Spectrum and Activity
Cephaloridine is effective against a range of bacteria, including penicillin-sensitive and some penicillin-resistant Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, and certain strains of Escherichia coli and Klebsiella.[1][3]
Table 1: Minimum Inhibitory Concentrations (MICs) of Cephaloridine
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (penicillin-sensitive) | 0.05 - 1 | |
| Staphylococcus aureus (penicillin-resistant) | 0.05 - 1 | |
| Streptococcus pyogenes | 0.05 - 1 | |
| Streptococcus pneumoniae | 0.05 - 1 | |
| Corynebacterium diphtheriae | 0.05 - 1 | |
| Clostridium septicum | 0.05 - 1 | |
| Escherichia coli (some strains) | More sensitive than to Cephalothin | [4][7] |
| Clostridium perfringens | More active than Cephalothin | [4][7] |
Mechanisms of Resistance
Bacterial resistance to Cephaloridine can arise through several mechanisms, primarily:
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of Cephaloridine, rendering it inactive.[8][9]
-
Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for Cephaloridine, preventing the drug from inhibiting cell wall synthesis.[8]
-
Reduced Permeability: Changes in the bacterial outer membrane can limit the entry of Cephaloridine into the cell.
-
Efflux Pumps: Some bacteria can actively transport Cephaloridine out of the cell.
Caption: Mechanisms of bacterial resistance to Cephaloridine.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials
-
Cephaloridine reference standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., ATCC quality control strains)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
2. Preparation of Cephaloridine Stock Solution
-
Prepare a stock solution of Cephaloridine at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile deionized water).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution at -20°C or below.[5]
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[10][11]
4. Broth Microdilution Procedure
-
Perform serial two-fold dilutions of the Cephaloridine stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL).
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results
-
The MIC is the lowest concentration of Cephaloridine that completely inhibits visible growth of the organism.[11][12]
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Disk Diffusion Assay
This protocol is based on the Kirby-Bauer method and CLSI guidelines.
1. Materials
-
Cephaloridine disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
2. Procedure
-
Prepare a bacterial inoculum as described in the MIC protocol (0.5 McFarland standard).
-
Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a 30 µg Cephaloridine disk to the surface of the agar.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
3. Interpretation of Results
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established interpretive criteria from a recognized body like the FDA or CLSI.[13]
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general framework for the analysis of Cephaloridine. Method parameters may need to be optimized for specific applications.
1. Materials and Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Cephaloridine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate
-
Deionized water
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions (Example)
-
Mobile Phase: A mixture of 0.01 M sodium acetate and acetonitrile-methanol. The exact ratio should be optimized for best separation.[14][15]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm[16]
-
Injection Volume: 20 µL
3. Standard and Sample Preparation
-
Prepare a stock solution of Cephaloridine reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
For sample analysis (e.g., in plasma), precipitate proteins with cold methanol-0.1 M sodium acetate, centrifuge, and filter the supernatant before injection.[14][15]
4. Analysis
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples.
-
Quantify the amount of Cephaloridine in the samples by comparing their peak areas to the standard curve.
Caption: Workflow for HPLC analysis of Cephaloridine.
Safety Precautions
Cephaloridine has been associated with dose-related nephrotoxicity.[3][17] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. Cephaloridine - Wikipedia [en.wikipedia.org]
- 2. cefaloridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. Cephaloridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevalence and mechanisms of cephalosporin resistance in Enterobacteriaceae in London and South-East England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. fda.gov [fda.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cephaloridine Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaloridine hydrate is a first-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] While effective against various bacterial strains, its clinical use has been limited due to significant nephrotoxicity. This property, however, makes it a valuable tool in in vitro studies for modeling drug-induced kidney injury. The majority of cell culture applications of this compound are centered on investigating the mechanisms of its cytotoxicity in renal cells.
Primary Cell Culture Application: Modeling Nephrotoxicity
The predominant application of this compound in cell culture is to induce and study the mechanisms of drug-induced nephrotoxicity in renal proximal tubular cells.[3] Cephaloridine is actively transported into these cells, leading to high intracellular concentrations that trigger cellular damage.[3] Key mechanisms of its toxicity that can be investigated in cell culture include oxidative stress, mitochondrial dysfunction, and plasma membrane damage.
Relevant Cell Lines:
-
LLC-PK1 (Porcine Kidney Proximal Tubule Cells): A well-established cell line for studying nephrotoxicity.[4][5]
-
Rabbit Renal Proximal Tubular Cells (Primary Culture): Provide a model that closely mimics the in vivo situation.[3][6]
-
Rat Renal Cortical Epithelial Cells (Primary Culture): Used to assess in vitro nephrotoxicity by monitoring various cellular integrity markers.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound in cell culture.
Table 1: Cytotoxicity of this compound
| Cell Type | Assay | Concentration/Dose | Incubation Time | Observed Effect | Reference |
| Rabbit Proximal Tubules | Cytotoxicity | EC50 = 1.10 +/- 0.33 mM | Not Specified | 50% reduction in cell viability | [6] |
| Rabbit Renal Proximal Tubular Cells | Protein Decrease | 0.1 mg/ml | 72 h | Decrease in cellular proteins | [3] |
| Rabbit Renal Proximal Tubular Cells | LDH Leakage | 1.0 mg/ml | 72 h | Increased lactate dehydrogenase leakage | [3] |
| Rabbit Renal Proximal Tubular Cells | Morphological Changes | 0.5 mg/ml | 72 h | Alterations in cell morphology | [3] |
| Rat Renal Cortical Slices | Organic Ion Transport | 5 and 10 mM | 90-120 min | Decreased accumulation of PAH and TEA | [7] |
| LLC-PK1 Cells | Cytochrome c Oxidase Activity | 1.0 mM | 9 h | Significant decrease in enzyme activity | [5] |
Table 2: Effects of this compound on Biochemical Parameters
| Cell Type/System | Parameter Measured | Concentration | Incubation Time | Result | Reference |
| Rat Renal Cortical Slices | Malondialdehyde (MDA) Production | 5 and 10 mM | 15-180 min | Increased lipid peroxidation | [7] |
| Rat Renal Cortical Slices | Reduced Glutathione (GSH) | 5 and 10 mM | 30 min | Depletion of GSH | [7] |
| Rabbit Proximal Tubules | GSH Depletion | Not Specified | Not Specified | Depletion of glutathione | [6] |
| Rabbit Proximal Tubules | ATP Depletion | Not Specified | Not Specified | Depletion of ATP | [6] |
| Rabbit Proximal Tubules | Lipid Peroxidation | Not Specified | Not Specified | Increased malondialdehyde formation | [6] |
| LLC-PK1 Cells | ATP Content | 1.0 mM | 9 h | Significant decrease in ATP | [5] |
Signaling Pathways
Cephaloridine Transport and Accumulation in Renal Tubular Cells
Cephaloridine is actively transported into renal proximal tubular cells by the organic anion transporter 1 (OAT1) located on the basolateral membrane. This leads to its accumulation within the cell, a critical step in its nephrotoxic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advantages of a two-chamber culture system to test drug nephrotoxicity: the example of cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration by cAMP of cephaloridine-induced injury in the porcine kidney cell line LLC-PK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephaloridine-induced inhibition of cytochrome c oxidase activity in the mitochondria of cultured renal epithelial cells (LLC-PK(1)) as a possible mechanism of its nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephaloridine-induced biochemical changes and cytotoxicity in suspensions of rabbit isolated proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cephaloridine-induced lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Models of Cephaloridine-Induced Acute Tubular Necrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental models used to study cephaloridine-induced acute tubular necrosis (ATN). This document includes detailed protocols for inducing and assessing renal injury, a summary of key quantitative data, and visualizations of the underlying molecular pathways and experimental procedures. Cephaloridine, a first-generation cephalosporin antibiotic, serves as a classic model compound for investigating drug-induced nephrotoxicity, specifically targeting the proximal tubules of the kidney.
Introduction to Cephaloridine-Induced Nephrotoxicity
Cephaloridine induces acute proximal tubular necrosis in both humans and laboratory animals at high doses.[1] The mechanism of its nephrotoxicity is multifactorial, primarily involving its transport and accumulation within renal proximal tubular cells. Cephaloridine is actively taken up from the blood into the tubular cells by the organic anion transport system located on the basolateral membrane.[1][2] However, its subsequent excretion across the luminal membrane into the tubular fluid is restricted, leading to high intracellular concentrations that trigger cellular injury.[1][2]
The primary mechanisms of cephaloridine-induced cytotoxicity include the induction of oxidative stress, lipid peroxidation, depletion of reduced glutathione (GSH), and mitochondrial injury.[1][3][4][5] These events ultimately lead to cell death, characterized by coagulative necrosis of the proximal tubular epithelium.[6]
Experimental Animal Models
The most commonly utilized animal models for studying cephaloridine-induced ATN are rats, particularly the Fischer 344 strain, and rabbits.[2][3][7][8][9] Mice have also been used, especially in studies investigating drug interactions.[10]
Table 1: Summary of In Vivo Experimental Models
| Animal Model | Strain | Route of Administration | Cephaloridine Dose Range | Key Findings | Reference |
| Rat | Fischer 344 | Intravenous (IV) | 150, 300, 600 mg/kg | Dose-dependent increase in oxidative stress markers; mild proximal tubular necrosis at 600 mg/kg. | [7][9] |
| Rat | Fischer 344 | Intramuscular (IM) | 0 - 1500 mg/kg | Dose-dependent increases in BUN and urinary biomarkers; functional defects in the S1/S2 regions of the proximal tubule. | [8] |
| Rat | Sprague-Dawley | Not Specified | Not Specified | Histological evidence of proximal tubule cell coagulative necrosis. | [6] |
| Rabbit | Not Specified | Not Specified | 150 mg/kg | Produces comparable renal damage to 100 mg/kg of cephaloglycin. | [2] |
Experimental Protocols
Protocol 1: Induction of Acute Tubular Necrosis in Fischer 344 Rats
This protocol is based on studies investigating the dose-dependent effects of cephaloridine.[7][9]
Materials:
-
Male Fischer 344 rats (weight range: 200-250 g)
-
Cephaloridine for injection
-
Sterile saline (0.9% NaCl)
-
Appropriate animal handling and restraint equipment
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment. Provide free access to standard chow and water.
-
Dose Preparation: Prepare fresh solutions of cephaloridine in sterile saline on the day of the experiment. For a dose of 600 mg/kg, dissolve the appropriate amount of cephaloridine in saline to achieve a final injection volume of approximately 1-2 mL per rat.
-
Administration: Administer a single dose of cephaloridine (e.g., 150, 300, or 600 mg/kg) or vehicle (saline) via intravenous injection into the tail vein.
-
Monitoring: House the animals in metabolic cages for urine collection. Monitor the animals for any signs of distress.
-
Sample Collection: At 24 hours post-injection, anesthetize the animals and collect blood via cardiac puncture for serum biochemistry.
-
Tissue Harvesting: Euthanize the animals and perfuse the kidneys with cold saline. Harvest the kidneys, and section one kidney for histopathological analysis (fix in 10% neutral buffered formalin) and snap-freeze the other in liquid nitrogen for molecular and biochemical analyses.
Protocol 2: In Vitro Assessment of Cephaloridine Cytotoxicity using Renal Cortical Slices
This protocol is adapted from studies evaluating the direct biochemical effects of cephaloridine on renal tissue.[3]
Materials:
-
Male Fischer 344 rats
-
Krebs-Henseleit buffer (or other suitable buffer)
-
Cephaloridine
-
Stadie-Riggs microtome
-
Incubation flasks and a shaking water bath
-
Reagents for measuring p-aminohippurate (PAH) and tetraethylammonium (TEA) uptake, malondialdehyde (MDA) production, and reduced glutathione (GSH) content.
Procedure:
-
Tissue Preparation: Euthanize a naive rat and rapidly excise the kidneys. Place the kidneys in ice-cold buffer. Prepare thin (0.4-0.5 mm) renal cortical slices using a Stadie-Riggs microtome.
-
Incubation: Pre-incubate the slices in buffer for a short period to stabilize them. Then, transfer the slices to incubation flasks containing fresh buffer with varying concentrations of cephaloridine (e.g., 0, 1, 5, 10 mM).
-
Time Course Analysis: Incubate the flasks at 37°C in a shaking water bath for different time points (e.g., 15, 30, 60, 120, 180 minutes).
-
Biochemical Assays:
-
Organic Ion Transport: At the end of the incubation, measure the accumulation of PAH and TEA in the slices to assess organic anion and cation transport, respectively.
-
Lipid Peroxidation: Measure MDA production in the slices as an indicator of lipid peroxidation.
-
Glutathione Levels: Determine the concentration of GSH in the slices.
-
-
Data Analysis: Compare the results from cephaloridine-treated slices to control slices at each time point.
Data Presentation
Table 2: Key Biochemical and Histopathological Findings
| Parameter | Animal Model | Cephaloridine Dose | Time Point | Observation | Reference |
| Biochemical Markers | |||||
| Blood Urea Nitrogen (BUN) | Rat (Fischer 344) | Dose-dependent (up to 1500 mg/kg) | 48 hours | Elevation | [8] |
| Serum Creatinine | Rat | Not Specified | 48 hours | Severe increase | [11] |
| Urinary Glucose | Rat (Fischer 344) | Dose-dependent | 48 hours | Severe, time-dependent glycosuria | [8] |
| Urinary Lactate, Alanine, Valine | Rat (Fischer 344) | Dose-dependent | 48 hours | Increased excretion | [8] |
| Kidney Injury Molecule 1 (Kim-1) | Rat (Fischer 344) | 300 mg/kg (mildly toxic) | 24 hours | Marked upregulation | [7][9] |
| Histopathology | |||||
| Proximal Tubular Necrosis | Rat (Fischer 344) | 600 mg/kg | 24 hours | Mild necrosis | [7][9] |
| Proximal Tubular Necrosis | Rat | Not Specified | 2-3 days | Maximal severity | [12] |
| Coagulative Necrosis | Rat (Sprague-Dawley) | Not Specified | Not Specified | Followed by colliquative necrosis and repair | [6] |
Visualization of Pathways and Workflows
Signaling Pathway of Cephaloridine-Induced Nephrotoxicity
The following diagram illustrates the key molecular events initiated by cephaloridine in renal proximal tubular cells.
Caption: Molecular pathway of cephaloridine-induced renal cell injury.
Experimental Workflow for In Vivo Studies
This diagram outlines the typical workflow for an in vivo study of cephaloridine-induced acute tubular necrosis in a rat model.
Caption: Workflow for in vivo cephaloridine nephrotoxicity studies.
Conclusion
The experimental models of cephaloridine-induced acute tubular necrosis are well-established and provide a robust platform for studying the mechanisms of drug-induced kidney injury. The use of rat models, particularly the Fischer 344 strain, allows for reproducible induction of dose-dependent proximal tubular damage. Key assessments include a combination of serum biochemistry, urinary biomarker analysis, and histopathological evaluation. These models are invaluable for screening potential nephrotoxic compounds and for evaluating the efficacy of potential renoprotective agents. The elucidation of the underlying molecular pathways, including oxidative stress and mitochondrial dysfunction, offers multiple targets for therapeutic intervention.
References
- 1. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalosporin nephrotoxicity. Transport, cytotoxicity and mitochondrial toxicity of cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical mechanisms of cephaloridine nephrotoxicity: time and concentration dependence of peroxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephaloridine-induced biochemical changes and cytotoxicity in suspensions of rabbit isolated proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathogenesis of nephrotoxicity of cephalosporins and aminoglycosides: a review of current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nephrotoxicity and histology of cephaloridine and its polymers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cephaloridine-induced nephrotoxicity in the Fischer 344 rat: proton NMR spectroscopic studies of urine and plasma in relation to conventional clinical chemical and histopathological assessments of nephronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptomic analysis of nephrotoxicity induced by cephaloridine, a representative cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement by potent diuretics of renal tubular necrosis induced by cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of nephrotoxin-induced acute tubular necrosis with 31P magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Renal tubular necrosis following cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Intramuscular and Intravenous Cephaloridine Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative pharmacokinetics of Cephaloridine when administered via intramuscular (IM) and intravenous (IV) routes. The following sections detail the quantitative data, experimental protocols, and a workflow for conducting similar comparative studies. Cephaloridine is a first-generation cephalosporin antibiotic that is no longer in widespread clinical use; however, the data and methodologies presented here are valuable for understanding the fundamental pharmacokinetic principles that differentiate parenteral administration routes and for the development of new therapeutic agents.
Quantitative Data Summary
The pharmacokinetic parameters of Cephaloridine are significantly influenced by the route of administration. Intravenous injection leads to a higher initial serum concentration, while intramuscular injection results in a delayed peak concentration. The data presented below is compiled from studies conducted in healthy adult subjects.
Table 1: Comparative Pharmacokinetics of a 1-gram Dose of Cephaloridine in Normal Subjects
| Pharmacokinetic Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration | Reference |
| Peak Serum Concentration (C₀/Cmax) | Lower, with a delayed peak | 1.4 times higher initial concentration than IM | [1] |
| Serum Half-life (t½) | ~1.63 hours | ~1.56 hours | [1][2] |
| Time to Peak Concentration (Tmax) | ~1 hour | Immediate | [3] |
| Serum Bioavailability | 76% | 100% (by definition) | [3] |
| Urinary Excretion (0-6 hours) | 56.4% of administered dose | 56-58% of administered dose | [1][2][3] |
| Renal Clearance | 194 ml/min | Not explicitly stated in direct comparison | [1][2] |
Table 2: Serum Concentrations of Cephaloridine Following a 1-gram Intravenous Dose in Normal Subjects
| Time Post-Administration | Mean Serum Concentration (µg/ml) |
| 1 hour | 23.0 ± 5.4 |
| 2 hours | 16.6 ± 3.1 |
| 3 hours | 11.6 ± 2.6 |
| 5 hours | 4.2 ± 1.4 |
| 7 hours | 1.7 ± 0.5 |
| Data from a study in five normal subjects[4]. |
Experimental Protocols
The following protocols are based on methodologies described in pharmacokinetic studies of Cephaloridine.
Protocol for a Comparative Pharmacokinetic Study of Intramuscular vs. Intravenous Cephaloridine
2.1.1. Subject Recruitment and Preparation:
-
Recruit healthy adult volunteers with normal renal function, confirmed by creatinine clearance values.
-
Ensure subjects have no history of allergy to cephalosporins or penicillin.
-
Subjects should fast overnight prior to drug administration.
-
Obtain informed consent from all participants.
2.1.2. Drug Preparation and Administration:
-
Intravenous (IV) Administration:
-
Reconstitute 1 gram of sterile Cephaloridine powder with an appropriate volume of sterile water for injection or normal saline.
-
Administer the solution as a slow intravenous injection or infusion over a defined period (e.g., 3-5 minutes).
-
-
Intramuscular (IM) Administration:
-
Reconstitute 1 gram of sterile Cephaloridine powder with a smaller volume of sterile water for injection (e.g., 2 ml) to create a concentrated solution suitable for intramuscular injection[5].
-
Administer the injection deep into a large muscle mass, such as the gluteus maximus, to ensure good absorption.
-
2.1.3. Sample Collection:
-
Blood Sampling:
-
Collect venous blood samples at baseline (pre-dose) and at specified time points post-administration (e.g., 0, 1, 2, 3, 5, 7, 9, and 12 hours)[1].
-
Draw blood into heparinized tubes and centrifuge to separate the plasma.
-
Store plasma samples at -20°C until analysis.
-
-
Urine Collection:
-
Collect total urine output for a defined period, for example, over the 6 hours following drug administration[1].
-
Measure the total volume and take an aliquot for analysis.
-
Store urine samples at -20°C until analysis.
-
Protocol for Determination of Cephaloridine Concentration
2.2.1. Microbiological Assay (Disc Diffusion Method):
This method was historically used in early pharmacokinetic studies of Cephaloridine[1].
-
Culture Preparation: Prepare a standardized culture of a susceptible test organism, such as Bacillus subtilis (ATCC 6633), on an appropriate agar medium (e.g., Difco antibiotic medium No. 2, pH 6.0)[1].
-
Standard Curve: Prepare a series of standard solutions of Cephaloridine of known concentrations.
-
Sample Analysis:
-
Impregnate sterile paper discs with the plasma or urine samples and the standard solutions.
-
Place the discs onto the surface of the agar plates seeded with the test organism.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zones of inhibition around each disc.
-
Construct a standard curve by plotting the zone diameter against the logarithm of the Cephaloridine concentration.
-
Determine the concentration of Cephaloridine in the unknown samples by interpolation from the standard curve.
-
2.2.2. High-Performance Liquid Chromatography (HPLC) Method:
HPLC offers a more specific and sensitive method for the quantification of cephalosporins.
-
Sample Preparation:
-
Precipitate proteins in plasma or urine samples by adding a solvent like acetonitrile.
-
Centrifuge to remove the precipitated proteins.
-
Use the supernatant for analysis.
-
-
Chromatographic Conditions (Example for Cephalosporins):
-
Column: Octadecylsilane (C18) column[6].
-
Mobile Phase: A mixture of 0.1 M phosphate buffer (pH 7.5) and acetonitrile (e.g., 85:15 ratio)[6].
-
Flow Rate: 1.5 ml/min[6].
-
Detection: UV detector at 254 nm[6].
-
Internal Standard: Use an appropriate internal standard, such as another cephalosporin not present in the sample, to improve accuracy.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Cephaloridine.
-
Calculate the concentration in the samples based on the peak area ratios relative to the internal standard.
-
Visualizations
The following diagrams illustrate the experimental workflow for a comparative pharmacokinetic study and the logical relationship of key pharmacokinetic parameters.
Caption: Workflow for a comparative pharmacokinetic study of IM vs. IV Cephaloridine.
Caption: Logical relationship of pharmacokinetic events for IM vs. IV Cephaloridine.
References
Application Notes and Protocols for the Use of Cephaloridine in Veterinary Experimental Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of cephaloridine in veterinary research, focusing on its therapeutic application, pharmacokinetic profiling, and the investigation of its primary adverse effect, nephrotoxicity. The following protocols are intended to serve as a guide for designing and executing studies involving cephaloridine in animal models.
Introduction
Cephaloridine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1] While its use in humans has declined, it remains a subject of interest in veterinary experimental therapeutics for its efficacy and as a model compound for studying drug-induced nephrotoxicity.[2] Understanding its pharmacokinetic and pharmacodynamic properties, along with the mechanisms of its adverse effects, is crucial for its safe and effective use in animal models and for the development of safer alternatives.
Quantitative Data Summary
The following tables summarize key quantitative data for cephaloridine from various veterinary experimental studies.
Table 1: Pharmacokinetic Parameters of Cephaloridine in Various Animal Species
| Animal Species | Dosage | Route of Administration | Elimination Half-life (t½) | Volume of Distribution (Vd) | Total Body Clearance | Peak Serum Concentration (Cmax) | Reference |
| Calves | 10 mg/kg | Intramuscular | 2.08 ± 0.14 h | 0.70 ± 0.07 L/kg | 235.8 ± 21.9 mL/kg/h | Maintained therapeutic levels (≥ 1 µg/mL) for up to 7 h | [3] |
| Rats (Sprague-Dawley) | 20 mg/kg | Intravenous | 32.2 ± 8.6 min | Not Reported | Not Reported | Not Reported | [4] |
| Rabbits | 50 mg/kg | Intravenous | Rapidly eliminated from serum | Not Reported | Not Reported | Maximum concentration in tissue cages at 1.5-3 hours | [5] |
Table 2: Experimental Dosages of Cephaloridine for Nephrotoxicity Studies in Rats
| Rat Strain | Dosage | Route of Administration | Observed Effects | Reference |
| Fischer 344 | 150, 300, 600 mg/kg | Intravenous | Mild proximal tubular necrosis and slight renal dysfunction only at 600 mg/kg. | [6] |
| Fischer 344 | 0-1500 mg/kg | Not Specified | Dose-dependent functional and metabolic changes consistent with defects in the S1/S2 regions of the proximal tubule. | [7] |
| Sprague-Dawley | 2.2 g/kg | Not Specified | Proximal tubule cell coagulative necrosis. | [8] |
Experimental Protocols
Protocol for Pharmacokinetic Study of Cephaloridine in a Canine Model
Objective: To determine the pharmacokinetic profile of cephaloridine in dogs following parenteral administration.
Materials:
-
Cephaloridine for injection
-
Sterile saline for reconstitution
-
Healthy adult beagle dogs
-
Catheters for intravenous administration and blood collection
-
Heparinized blood collection tubes
-
Centrifuge
-
HPLC system with UV detector
-
Acetonitrile, methanol, and phosphate buffer (for HPLC)
Procedure:
-
Animal Preparation: Acclimatize healthy adult beagle dogs to the laboratory conditions for at least 7 days. Fast the animals overnight before the experiment, with free access to water.
-
Drug Preparation and Administration: Reconstitute cephaloridine with sterile saline to the desired concentration. Administer the cephaloridine solution intravenously at a dose of 20 mg/kg body weight.
-
Blood Sample Collection: Collect blood samples (approximately 2 mL) from the contralateral cephalic vein at the following time points: 0 (pre-dose), 5, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-administration.
-
Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma. Transfer the plasma to clean tubes and store at -20°C until analysis.
-
Sample Analysis:
-
Protein Precipitation: To a 200 µL plasma sample, add 600 µL of acetonitrile to precipitate proteins.[9] Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.[9]
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the HPLC mobile phase.[9]
-
HPLC Analysis: Inject 20 µL of the reconstituted sample into the HPLC system. Use a C18 reverse-phase column and a mobile phase consisting of a mixture of acetonitrile and phosphate buffer.[10][11] Detect cephaloridine using a UV detector at a wavelength of 254 nm.[12]
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., elimination half-life, volume of distribution, clearance) from the plasma concentration-time data using appropriate software.
Protocol for Induction and Assessment of Cephaloridine-Induced Nephrotoxicity in a Rat Model
Objective: To induce and evaluate the extent of renal injury caused by high-dose cephaloridine administration in rats.
Materials:
-
Cephaloridine for injection
-
Sterile saline for reconstitution
-
Male Fischer 344 or Sprague-Dawley rats (8-10 weeks old)
-
Metabolic cages for urine collection
-
Materials for blood collection (e.g., syringes, tubes)
-
Reagents for clinical chemistry analysis (BUN, creatinine)
-
Formalin for tissue fixation
-
Paraffin, microtome, and materials for Hematoxylin and Eosin (H&E) staining
Procedure:
-
Animal Housing and Acclimatization: House the rats in a controlled environment and allow them to acclimatize for at least one week.
-
Drug Administration: Administer a single high dose of cephaloridine (e.g., 600 mg/kg to 1500 mg/kg) intravenously or subcutaneously.[6][7] A control group should receive an equivalent volume of sterile saline.
-
Urine and Blood Collection:
-
Place the rats in metabolic cages for 24-hour urine collection at baseline and after cephaloridine administration.
-
Collect blood samples via tail vein or cardiac puncture at 24 and 48 hours post-injection.
-
-
Clinical Chemistry: Analyze serum samples for blood urea nitrogen (BUN) and creatinine levels to assess renal function.[7]
-
Histopathological Analysis:
-
At the end of the experiment (e.g., 48 hours), euthanize the rats and perform a necropsy.
-
Collect the kidneys and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues, embed them in paraffin, and section them at 5 µm thickness.
-
Stain the sections with H&E and examine them under a light microscope for evidence of renal tubular necrosis, particularly in the proximal tubules.[8]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cephaloridine-Induced Nephrotoxicity
Cephaloridine-induced nephrotoxicity is a complex process involving oxidative stress and mitochondrial dysfunction.[2] The drug is actively transported into the proximal tubular cells, leading to high intracellular concentrations.[2] This accumulation is believed to trigger a cascade of events leading to cellular injury.
References
- 1. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition and dosage regimen of cephaloridine in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement and pharmacokinetic analysis of unbound cephaloridine in rat blood by on-line microdialysis and microbore liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the pharmacokinetics of cefoxitin, cefuroxime, cephaloridine and cephalothin using subcutaneous tissue cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomic analysis of nephrotoxicity induced by cephaloridine, a representative cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephaloridine-induced nephrotoxicity in the Fischer 344 rat: proton NMR spectroscopic studies of urine and plasma in relation to conventional clinical chemical and histopathological assessments of nephronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The nephrotoxicity and histology of cephaloridine and its polymers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. search.library.oregonstate.edu [search.library.oregonstate.edu]
Troubleshooting & Optimization
Technical Support Center: Cephaloridine Aqueous Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of Cephaloridine in aqueous solutions. Our aim is to equip researchers with the necessary information to prevent degradation and ensure the accuracy and reproducibility of their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Cephaloridine solutions.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of Cephaloridine potency in my aqueous solution. | pH-mediated hydrolysis: The β-lactam ring of Cephaloridine is susceptible to hydrolysis, which is significantly influenced by the pH of the solution. Degradation is accelerated in neutral to alkaline conditions. | - Adjust the pH of your solution to a weakly acidic range (pH 4-6), where Cephaloridine exhibits maximum stability. - Use a suitable buffer system (e.g., acetate or phosphate buffer) to maintain the optimal pH. |
| Elevated temperature: Higher temperatures increase the rate of hydrolytic degradation. | - Prepare and store Cephaloridine solutions at refrigerated temperatures (2-8°C). - For long-term storage, consider freezing the solution (-20°C or lower), though repeated freeze-thaw cycles should be avoided as they can also affect stability.[1] | |
| Exposure to light: Cephaloridine can undergo photodegradation upon exposure to light. | - Protect solutions from light at all times by using amber-colored vials or by wrapping containers in aluminum foil. - Conduct experiments under low-light conditions whenever possible. | |
| My Cephaloridine solution has developed a yellow or brownish color. | Formation of degradation products: Discoloration is a common indicator of chemical degradation. | - Discard the discolored solution as it indicates a significant loss of the active compound and the presence of impurities. - To prevent this, strictly adhere to the recommended storage conditions (refrigeration and protection from light). |
| I am observing unexpected peaks in my HPLC chromatogram. | Presence of degradation products: Hydrolysis and other degradation pathways lead to the formation of new chemical entities that will appear as separate peaks in your chromatogram. | - Perform a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products. This will help in distinguishing them from the parent drug peak. - Ensure your HPLC method is stability-indicating, meaning it can resolve the intact drug from its degradation products. |
| Inconsistent results between experimental replicates. | Inadequate pH control: Fluctuations in the pH of the solution can lead to variable rates of degradation, causing inconsistent results. | - Ensure a robust buffering system is in place to maintain a constant pH throughout the experiment. - Always measure and record the pH of your solutions before use. |
| Contamination with metal ions: Trace metal ions can catalyze the degradation of Cephaloridine. | - Use high-purity water and reagents for solution preparation. - Consider adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your buffer to sequester any contaminating metal ions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cephaloridine in an aqueous solution?
A1: The main degradation pathway for Cephaloridine is the hydrolysis of the β-lactam ring. This can occur under acidic, neutral, and alkaline conditions, with the rate of degradation being pH-dependent. In acidic conditions, specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond is the predominant pathway. In neutral solutions, degradation can occur through direct water attack and intramolecular catalysis. Under alkaline conditions, hydroxide ion-catalyzed degradation is significant.
Q2: What is the optimal pH for the stability of an aqueous Cephaloridine solution?
A2: Cephaloridine exhibits its greatest stability in the weakly acidic pH range of 4 to 6.
Q3: How should I store my Cephaloridine aqueous solutions?
A3: For short-term storage (up to 24 hours), solutions should be kept at room temperature, protected from light. For longer-term storage (up to 7 days), refrigeration at 4°C is recommended, also with protection from light.[2] For storage beyond this period, freezing at -20°C or below is advisable, although the impact of freeze-thaw cycles should be considered.[1]
Q4: Can I use buffers to stabilize my Cephaloridine solution?
A4: Yes, using buffers is highly recommended to maintain the pH within the optimal range of 4-6. Acetate and phosphate buffers are commonly used. However, it is important to note that some buffer components can catalyze degradation, so the choice of buffer and its concentration should be carefully considered and validated for your specific application.[3]
Q5: Are there other additives I can use to enhance the stability of my Cephaloridine solution?
A5: Besides buffers, the use of antioxidants and chelating agents may improve stability. Antioxidants can mitigate oxidative degradation, while chelating agents like EDTA can sequester metal ions that may catalyze degradation. The effectiveness of these additives should be experimentally verified for your specific formulation.
Quantitative Data on Cephaloridine Degradation
The stability of Cephaloridine is highly dependent on pH and temperature. The following table summarizes available quantitative data.
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 1.0 | 35 | ~25 hours | [4] |
| 4.0 | 25 | >24 hours (in PVC bag) | [2] |
| 4.0 | 4 | >7 days (in PVC bag) | [2] |
| Serum | 4 | >1 day, <3 days | [1] |
| Serum | -10 | ~30 days (with 29% loss) | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cephaloridine
This protocol outlines a general method for the analysis of Cephaloridine and its degradation products. Method optimization and validation are essential for specific applications.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH adjusted to 4.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard Solution Preparation:
-
Prepare a stock solution of Cephaloridine reference standard in the mobile phase or a suitable solvent at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution to the desired concentration range for calibration.
3. Sample Preparation:
-
Dilute the Cephaloridine test solution with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the Cephaloridine peak based on its retention time and peak area compared to the standard.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study of Cephaloridine
Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of Cephaloridine in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Incubate the solid Cephaloridine powder or a solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solution of Cephaloridine to UV light (e.g., 254 nm) and visible light for a specified duration.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Cephaloridine Degradation Pathways
Caption: Key degradation routes for Cephaloridine in aqueous solutions.
Experimental Workflow for Cephaloridine Stability Study
Caption: A typical experimental workflow for assessing Cephaloridine stability.
References
- 1. Stability of Cephalosporins in Horse Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and compatibility studies of cefaloridine, cefuroxime and ceftazidime with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Stability of Cephalosporins in Aqueous Solution: Kinetics and Mechanisms of Degradation | CiNii Research [cir.nii.ac.jp]
Technical Support Center: Interpreting Inconsistent Results in Cephaloridine Antibacterial Assays
Welcome to the Technical Support Center for Cephaloridine antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and interpreting inconsistent results in antimicrobial susceptibility testing (AST). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control parameters to ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
Inconsistent results in Cephaloridine antibacterial assays can arise from various factors. This section provides a systematic approach to identifying and resolving common issues.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Symptom: Significant differences in Cephaloridine MIC values are observed across replicate plates or between experimental runs.
Possible Causes and Solutions:
| Potential Cause | Observation | Recommended Action |
| Inoculum Preparation | MIC values are consistently too high or too low. | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. Prepare fresh inoculum for each experiment and use it within 15-30 minutes of preparation. |
| Cephaloridine Stock Solution | MIC values are consistently higher than expected. | Cephaloridine solutions can degrade over time. Prepare fresh stock solutions of Cephaloridine for each assay. Aqueous solutions are stable for a limited time, even when stored at 4°C in the dark.[1] |
| Plate Inoculation | Inconsistent growth in control wells; variable MICs across the plate. | Ensure a standardized volume of inoculum is added to each well. Mix the inoculum suspension thoroughly before and during aliquoting. |
| Incubation Conditions | Variable growth rates; inconsistent MIC endpoints. | Incubate plates at a constant temperature (typically 35°C ± 2°C) for a consistent duration (usually 16-20 hours). Ensure proper atmospheric conditions if required for the test organism. |
| Endpoint Reading | Subjective differences in determining the first well with no visible growth. | Use a consistent light source and background for reading plates. Have a second researcher confirm the MIC readings, especially for ambiguous results. |
Issue 2: Inconsistent Zone Diameters in Kirby-Bauer (Disk Diffusion) Assays
Symptom: Zone of inhibition diameters for Cephaloridine disks vary significantly between plates or experiments.
Possible Causes and Solutions:
| Potential Cause | Observation | Recommended Action |
| Inoculum Density | Zones are too large (light inoculum) or too small (heavy inoculum). | Standardize the inoculum to a 0.5 McFarland standard to ensure a confluent lawn of growth.[2] |
| Agar Medium | Variation in zone sizes between different batches of Mueller-Hinton Agar (MHA). | Use MHA from a reputable supplier. Ensure a uniform agar depth of 4 mm. The pH of the medium should be between 7.2 and 7.4. |
| Antibiotic Disks | Smaller than expected zones of inhibition. | Check the expiration date and storage conditions of the Cephaloridine disks. Allow disks to come to room temperature before use to prevent condensation. |
| Disk Application | Irregularly shaped zones of inhibition. | Apply disks firmly to the agar surface to ensure complete contact. Do not move a disk once it has been placed. |
| Incubation | Fuzzy zone edges or incorrect zone sizes. | Invert plates and incubate within 15 minutes of disk application at 35°C ± 2°C for 16-18 hours. Stacking plates too high in the incubator can lead to uneven temperature distribution. |
Frequently Asked Questions (FAQs)
Q1: My Quality Control (QC) strain results for Cephaloridine are out of the acceptable range. What should I do?
A: An out-of-range QC result indicates a potential issue with the assay. First, verify that you are using the correct and current QC ranges from a reliable source like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). If the ranges are correct, investigate the potential causes listed in the troubleshooting guides above. It is crucial to resolve the QC discrepancy before proceeding with testing experimental samples. Common culprits include expired reagents, improper inoculum preparation, or incorrect incubation conditions.
Q2: I am observing "skipped wells" in my broth microdilution assay for Cephaloridine. How should I interpret these results?
A: Skipped wells (growth in a higher concentration well after a well with no growth) can be due to technical errors such as contamination, improper dilution, or the presence of a resistant subpopulation. If a single skipped well is observed, the MIC should be read as the lowest concentration that inhibits visible growth. However, if multiple skipped wells are present, the result is considered invalid, and the assay should be repeated.
Q3: Can I use Cephalothin QC ranges for Cephaloridine?
A: Cephaloridine is a first-generation cephalosporin, and historically, Cephalothin has been used as a surrogate for testing this class of antibiotics. However, it is important to note that there can be discrepancies in susceptibility patterns between different cephalosporins.[1][3][4] If specific QC ranges for Cephaloridine are not available, using Cephalothin ranges may be a practical alternative, but this should be done with caution and noted as a limitation in your experimental records. It is always best to use the specific QC ranges for the antimicrobial being tested if they are available from current CLSI or EUCAST guidelines.
Q4: How does the stability of Cephaloridine in solution affect my results?
A: Cephaloridine, like many β-lactam antibiotics, is susceptible to degradation in aqueous solutions.[3] This degradation can lead to a decrease in the effective concentration of the antibiotic, resulting in falsely high MIC values or smaller zones of inhibition. To minimize this, always prepare fresh stock solutions of Cephaloridine for each experiment and avoid repeated freeze-thaw cycles.
Data Presentation
Quality Control Ranges for First-Generation Cephalosporins
Table 1: CLSI Quality Control Ranges for Cephalothin
| Quality Control Strain | Method | Antimicrobial Agent (Concentration) | Acceptable Range |
| Escherichia coli ATCC® 25922 | Disk Diffusion | Cephalothin (30 µg) | 15 - 21 mm |
| Broth Microdilution | Cephalothin | 4 - 16 µg/mL | |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | Cephalothin (30 µg) | 29 - 37 mm |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | Cephalothin | 0.12 - 0.5 µg/mL |
Data is illustrative and should be confirmed with the latest CLSI M100 document.
Experimental Protocols
Broth Microdilution MIC Assay
-
Prepare Cephaloridine Stock Solution: Dissolve Cephaloridine powder in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the Cephaloridine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the Cephaloridine dilutions. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Cephaloridine that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Assay
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply a Cephaloridine disk (typically 30 µg) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Measuring Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or calipers.
Visualizations
References
- 1. Narrow-Spectrum Cephalosporin Susceptibility Testing of Escherichia coli with the BD Phoenix Automated System: Questionable Utility of Cephalothin as a Predictor of Cephalexin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacld.com [iacld.com]
- 3. Cephalothin susceptibility testing as class representative for oral cephalosporins: is it time to move on? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephalothin is not a reliable surrogate marker for oral cephalosporins in susceptibility testing of Enterobacteriaceae causing urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cephaloridine Dosage to Minimize Renal Toxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cephaloridine in vivo. The information aims to help optimize dosage to minimize renal toxicity while achieving therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cephaloridine-induced renal toxicity?
A1: Cephaloridine-induced renal toxicity is primarily caused by its accumulation in the proximal tubular cells of the kidney.[1][2][3] This accumulation is mediated by the organic anion transport system, specifically Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), located on the basolateral membrane of these cells.[4][5][6] High intracellular concentrations of cephaloridine lead to oxidative stress, lipid peroxidation, and mitochondrial injury, ultimately causing acute tubular necrosis.[1][7][8][9]
Q2: Are there species, strain, or sex differences in susceptibility to cephaloridine nephrotoxicity?
A2: Yes, significant differences in susceptibility have been observed. For instance, rabbits are generally more sensitive to cephaloridine's nephrotoxic effects than guinea pigs and rats.[3] In mice, there are notable strain and sex differences. Female C57BL mice are more susceptible to cephaloridine-induced nephrotoxicity compared to CFW female mice, while male mice of all tested strains show no signs of nephrotoxicity.[10] These differences are often correlated with the level of cephaloridine accumulation in the renal cortex.[3][10]
Q3: What are the typical signs and biomarkers of cephaloridine-induced renal toxicity in animal models?
A3: Common indicators of cephaloridine-induced renal toxicity include:
-
Functional Biomarkers: Elevations in blood urea nitrogen (BUN) and serum creatinine, decreased urine osmolality, and increased urine flow rate.[11]
-
Urinary Biomarkers: Increased excretion of kidney injury molecule-1 (KIM-1), clusterin, beta-2-microglobulin, and cystatin C are sensitive and early indicators of tubular damage.[12][13][14] Glycosuria (increased glucose in urine) and the presence of lactate and amino acids in urine are also observed.[11]
-
Histopathology: The hallmark of cephaloridine toxicity is acute proximal tubular necrosis.[1][7][15] Histological examination may reveal coagulative necrosis, cytoplasmic vacuolation, and detachment of the brush border from tubular cells.[15]
Q4: How can cephaloridine-induced renal toxicity be minimized or prevented in experimental settings?
A4: Several strategies can be employed to mitigate cephaloridine nephrotoxicity:
-
Dosage and Administration: Administering cephaloridine in a dilute solution rather than a concentrated one can reduce toxicity.[15]
-
Inhibition of Organic Anion Transporters: Co-administration of probenecid, an inhibitor of organic anion transporters, can block the uptake of cephaloridine into renal tubular cells, thereby reducing its intracellular concentration and subsequent toxicity.[3][4][16]
-
Antioxidant Co-administration: The use of antioxidants may help to counteract the oxidative stress induced by cephaloridine.[17]
-
Competitive Inhibition: Other less toxic cephalosporins or penicillins can prevent cephaloridine nephrotoxicity, sometimes without significantly reducing its cortical accumulation, suggesting a more complex protective mechanism at the subcellular level.[18]
Troubleshooting Guides
Problem: Unexpectedly high levels of BUN and serum creatinine in my animal model after cephaloridine administration.
-
Possible Cause: The administered dose of cephaloridine may be too high for the specific species, strain, or sex of the animal being used.
-
Troubleshooting Steps:
-
Review Dosage: Compare your dosage with published data for the same animal model (see Table 1).
-
Consider Animal Model: Be aware of the known sensitivities of your chosen model. Rabbits and certain strains of female mice are particularly susceptible.[3][10]
-
Dose-Response Study: Conduct a pilot dose-response study to determine the maximum tolerated dose in your specific experimental setup. Start with lower doses and gradually increase to find a balance between efficacy and toxicity.
-
Route and Formulation: Ensure the drug is administered as a dilute solution, as concentrated solutions can exacerbate nephrotoxicity.[15]
-
Problem: Histopathological analysis shows severe tubular necrosis even at seemingly low doses.
-
Possible Cause: The animal model may have a pre-existing mild renal impairment, or there may be a synergistic toxic effect with other administered compounds.
-
Troubleshooting Steps:
-
Baseline Renal Function: Assess baseline renal function of the animals before cephaloridine administration to rule out pre-existing conditions.
-
Concomitant Medications: Be cautious when co-administering other drugs, particularly diuretics like furosemide or other potentially nephrotoxic agents like aminoglycosides, as they can potentiate cephaloridine's toxicity.[2][19]
-
Hydration Status: Ensure animals are adequately hydrated, as dehydration can exacerbate renal injury.
-
Data Presentation
Table 1: Dose-Response of Cephaloridine-Induced Nephrotoxicity in Various Animal Models
| Animal Model | Dose | Route of Administration | Observed Effects | Reference |
| Male Fischer 344 Rats | 150, 300 mg/kg | Intravenous | No significant renal dysfunction. | [12] |
| Male Fischer 344 Rats | 600 mg/kg | Intravenous | Mild proximal tubular necrosis and slight renal dysfunction. | [12] |
| Male Fischer 344 Rats | 0-1500 mg/kg | Not Specified | Dose-dependent increases in BUN and urine flow rate; decreased urine osmolality. | [11] |
| Female Sprague-Dawley Rats | 2.2 g/kg | Not Specified | Varying degrees of renal damage depending on the formulation. | [15] |
| Female C57BL Mice | 4000, 6000 mg/kg | Subcutaneous | Dose-dependent nephrotoxicity; at 6000 mg/kg, BUN was elevated 10-fold. | [10] |
| Female CFW Mice | 6000 mg/kg | Subcutaneous | No nephrotoxic effect. | [10] |
| Male Mice (various strains) | up to 6000 mg/kg | Subcutaneous | No nephrotoxicity observed. | [10] |
| Rabbits | 100 mg/kg (Cephaloglycin) | Not Specified | Equivalent renal damage to 150 mg/kg of cephaloridine. | [20] |
Experimental Protocols
Induction of Cephaloridine Nephrotoxicity in Rats
-
Animal Model: Male Fischer 344 rats.[12]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Preparation: Cephaloridine is dissolved in a suitable vehicle (e.g., sterile saline).
-
Administration: A single intravenous injection of cephaloridine at doses ranging from 150 mg/kg to 600 mg/kg is administered.[12] A control group should receive the vehicle only.
-
Monitoring and Sample Collection:
-
Animals are monitored for clinical signs of toxicity.
-
Urine can be collected over a 24-hour period for biomarker analysis (e.g., KIM-1, creatinine).
-
Blood samples are collected at 24 hours post-injection for measurement of BUN and serum creatinine.
-
At the end of the experiment (e.g., 24 or 48 hours), animals are euthanized, and kidneys are collected for histopathological examination.[11][12]
-
Assessment of Renal Function
-
Blood Urea Nitrogen (BUN) and Serum Creatinine: Measured using standard clinical chemistry analyzers.
-
Histopathology: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.[15]
-
Urinary Biomarkers: Commercially available ELISA kits can be used to quantify urinary biomarkers like KIM-1 and clusterin.
Visualizations
Caption: Mechanism of Cephaloridine-Induced Renal Toxicity.
Caption: Workflow for In Vivo Cephaloridine Nephrotoxicity Studies.
Caption: Troubleshooting Logic for Unexpectedly High Renal Toxicity.
References
- 1. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nephrotoxicity of cephalosporins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between the transport and toxicity of cephalosporins in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of organic anion transporter 1 (OAT1) in cephaloridine (CER)-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Nephrotoxicity of beta-lactam antibiotics: mechanisms and strategies for prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cephaloridine-induced lipid peroxidation initiated by reactive oxygen species as a possible mechanism of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cephaloridine nephrotoxicity: strain and sex differences in mice [pubmed.ncbi.nlm.nih.gov]
- 11. Cephaloridine-induced nephrotoxicity in the Fischer 344 rat: proton NMR spectroscopic studies of urine and plasma in relation to conventional clinical chemical and histopathological assessments of nephronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptomic analysis of nephrotoxicity induced by cephaloridine, a representative cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarkers for Drug-Induced Renal Damage and Nephrotoxicity—An Overview for Applied Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The nephrotoxicity and histology of cephaloridine and its polymers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Biochemical mechanisms of cephaloridine nephrotoxicity: time and concentration dependence of peroxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prevention of cephalosporin nephrotoxicity by other cephalosporins and by penicillins without significant inhibition of renal cortical uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Relative nephrotoxicity of cephalosporin antibiotics in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cephalosporin nephrotoxicity. Transport, cytotoxicity and mitochondrial toxicity of cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Cephaloridine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cephaloridine in animal studies. The information is designed to help manage and mitigate potential side effects, ensuring the integrity of experimental outcomes and the welfare of the research animals.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of Cephaloridine observed in animal studies?
A1: The most significant and well-documented side effect of Cephaloridine in animal studies is nephrotoxicity, specifically acute proximal tubular necrosis.[1][2][3] Other reported side effects include hematological disorders (anemia, neutropenia, thrombocytopenia) and, less commonly, neurotoxicity.[4][5][6]
Q2: What is the mechanism behind Cephaloridine-induced nephrotoxicity?
A2: Cephaloridine-induced nephrotoxicity is primarily due to its accumulation in the proximal tubular cells of the kidney.[1][3] The drug is actively transported into these cells by the organic anion transport system.[1][3] High intracellular concentrations lead to oxidative stress, characterized by the depletion of reduced glutathione, an increase in oxidized glutathione, and lipid peroxidation, ultimately causing cellular damage and necrosis.[1][3]
Q3: Are certain animal species or strains more susceptible to Cephaloridine's side effects?
A3: Yes, there is a marked species and even strain-dependent variation in susceptibility to Cephaloridine nephrotoxicity.[7][8] For instance, female C57BL mice have been shown to be more susceptible to nephrotoxicity compared to CFW female mice and male mice of various strains.[7] This difference is correlated with higher intracellular accumulation of the drug in the renal cortex of the more susceptible strains.[7]
Q4: How can I monitor for the onset of nephrotoxicity in my animal models?
A4: Regular monitoring of renal function is crucial. Key parameters include:
-
Blood Urea Nitrogen (BUN) and Serum Creatinine: Elevations in these markers are indicative of renal dysfunction.[1][9]
-
Urinary Enzymes: Increased urinary levels of enzymes such as N-acetyl-beta-D-glucosaminidase (NAG) and lactic dehydrogenase (LDH) can be early indicators of tubular damage.[1][9][10]
-
Urine Analysis: Changes in urine volume, osmolality, and the presence of glucose or protein can also signal kidney injury.[11]
-
Histopathology: Post-mortem examination of kidney tissue can confirm the extent of tubular necrosis.[12]
Q5: What are the signs of hematological toxicity, and how can it be monitored?
A5: Hematological toxicity can manifest as anemia, neutropenia, and thrombocytopenia.[4][5] Monitoring should involve periodic complete blood counts (CBCs) to assess red blood cell, white blood cell, and platelet levels. In dogs, high doses of some cephalosporins have been shown to cause dose-dependent cytopenias.[4][13]
Q6: What is known about Cephaloridine-induced neurotoxicity in animal studies?
A6: While less documented than nephrotoxicity, cephalosporins as a class can induce neurotoxicity.[6] Manifestations can range from encephalopathy and seizures to coma.[6] The primary mechanism is thought to be the inhibition of the gamma-aminobutyric acid (GABA-A) receptor.[6] In animal studies, monitoring for behavioral changes, ataxia, or seizure activity is important, especially at high doses or in animals with pre-existing renal impairment.
Troubleshooting Guides
Issue 1: Elevated BUN and Creatinine Levels Post-Cephaloridine Administration
Possible Cause: Onset of Cephaloridine-induced nephrotoxicity.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the blood chemistry analysis to rule out any errors.
-
Dose Reduction: If the experimental design allows, consider reducing the dose of Cephaloridine for subsequent administrations.
-
Implement Protective Strategies:
-
Co-administration with Piperacillin: Piperacillin has been shown to have a protective effect against Cephaloridine-induced nephrotoxicity by potentially inhibiting its transport into renal tubular cells.[1][9]
-
Co-administration with Probenecid: Probenecid can competitively inhibit the organic anion transport system, reducing the accumulation of Cephaloridine in the kidneys.[8]
-
-
Increase Monitoring Frequency: Increase the frequency of blood and urine sample collection to closely track the progression of renal dysfunction.
-
Hydration: Ensure animals are adequately hydrated, as dehydration can exacerbate kidney injury.
-
Histopathological Confirmation: At the end of the study, perform a thorough histopathological examination of the kidneys to assess the extent of the damage.
Issue 2: Observed Anemia, Neutropenia, or Thrombocytopenia in Blood Samples
Possible Cause: Cephaloridine-induced hematological toxicity.
Troubleshooting Steps:
-
Review Dosing Regimen: High doses and prolonged administration of cephalosporins are more likely to induce hematological side effects.[4][13]
-
Discontinuation/Dose Adjustment: If the hematological changes are severe, consider discontinuing Cephaloridine administration or reducing the dose, if experimentally feasible. These effects are often reversible upon cessation of the drug.[4]
-
Supportive Care: Depending on the severity, supportive care may be necessary.
-
Monitor Recovery: Continue to monitor blood counts regularly to track the recovery of the affected cell lines.
Issue 3: Animal Exhibiting Neurological Symptoms (e.g., seizures, lethargy, ataxia)
Possible Cause: Cephaloridine-induced neurotoxicity.
Troubleshooting Steps:
-
Rule out Other Causes: Investigate other potential causes for the neurological symptoms to confirm they are drug-related.
-
Cease Administration: Immediately discontinue Cephaloridine administration.
-
Supportive Care: Provide supportive care as needed to manage the neurological symptoms. In cases of seizures, anticonvulsant therapy may be required.
-
Monitor Renal Function: Neurotoxicity is more likely in the presence of renal impairment, which can lead to higher systemic drug concentrations.[6] Assess renal function immediately.
-
Dose Adjustment for Future Studies: If Cephaloridine must be used, consider a significant dose reduction in future experiments.
Data Presentation
Table 1: Dose-Dependent Nephrotoxicity of Cephaloridine in Animal Models
| Animal Model | Dose | Route of Administration | Observed Effects on Renal Function | Reference |
| Male Fischer 344 Rats | 150, 300, 600 mg/kg | Intravenous | 600 mg/kg caused mild proximal tubular necrosis and slight renal dysfunction. | [14] |
| Male Fischer 344 Rats | 0-1500 mg/kg | Intramuscular | Dose-dependent increases in BUN and urine flow rate; dose-related decreases in urine osmolality. | [11] |
| Female Sprague-Dawley Rats | 2.2 g/kg | Not Specified | Proximal tubule cell coagulative necrosis. | [12] |
| Female C57BL Mice | 4000, 6000 mg/kg | Subcutaneous | 6000 mg/kg resulted in a 10-fold elevation in BUN and a 70% reduction in PAH uptake. | [7] |
| Rabbits | 300 mg/kg | Intravenous | Significant elevation in BUN, serum creatinine, and urinary NAG. | [1][9] |
Table 2: Hematological Effects of Cephalosporins in Dogs
| Cephalosporin | Dose | Route of Administration | Observed Hematological Effects | Reference |
| Cefonicid | 400-500 mg/kg | Intravenous | Anemia, neutropenia, and thrombocytopenia after 1-3 months of treatment. | [4] |
| Cefazedone | 540-840 mg/kg | Intravenous | Anemia, neutropenia, and thrombocytopenia after 1-3 months of treatment. | [4][13] |
| Cefazedone | 540 mg/kg/day (up to 840 mg/kg/day) | Intravenous | High incidence of anemia (7/14), thrombocytopenia (11/14), and neutropenia (7/14). | [5] |
Experimental Protocols
Protocol 1: Mitigation of Nephrotoxicity with Piperacillin in Rabbits
-
Animal Model: New Zealand White rabbits.
-
Groups:
-
Control Group: Vehicle administration.
-
Cephaloridine Group: 300 mg/kg Cephaloridine.
-
Cephaloridine + Piperacillin Group: Piperacillin infusion followed by Cephaloridine administration.
-
-
Procedure:
-
For the combination group, initiate a continuous intravenous infusion of piperacillin at a dose of 1 mg/kg/min for 225 minutes.[1][9]
-
45 minutes after the start of the piperacillin infusion, administer a single intravenous bolus of 300 mg/kg Cephaloridine.[1][9]
-
For the Cephaloridine only group, administer a single intravenous bolus of 300 mg/kg Cephaloridine.
-
-
Monitoring:
-
Collect blood and urine samples before and 24 hours after Cephaloridine administration.
-
Analyze blood for BUN and serum creatinine levels.
-
Analyze urine for NAG levels.
-
Protocol 2: Assessment of Cephaloridine-Induced Nephrotoxicity in Rats
-
Animal Model: Male Fischer 344 rats.
-
Groups:
-
Control Group: Vehicle administration.
-
Dose-Response Groups: Administer Cephaloridine at various doses (e.g., 150, 300, 600, 1500 mg/kg).
-
-
Procedure:
-
Administer a single dose of Cephaloridine via the desired route (e.g., intravenous or intramuscular).
-
-
Monitoring:
-
House rats in metabolism cages for 24-hour urine collection.
-
Collect blood samples at baseline and at specified time points post-administration (e.g., 24 and 48 hours).
-
Analyze blood for BUN and serum creatinine.
-
Analyze urine for volume, osmolality, protein, glucose, and kidney injury biomarkers like LDH and NAG.[10][11]
-
-
Endpoint: After the final sample collection, euthanize the animals and perform gross necropsy and histopathology of the kidneys.
Visualizations
Caption: Mechanism of Cephaloridine-induced nephrotoxicity.
Caption: Experimental workflow for mitigating Cephaloridine side effects.
References
- 1. Protective effect of piperacillin against nephrotoxicity of cephaloridine and gentamicin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nephrotoxicity of cephalosporins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hematologic effects of cefonicid and cefazedone in the dog: a potential model of cephalosporin hematotoxicity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephalosporin-induced immune cytopenia in the dog: demonstration of erythrocyte-, neutrophil-, and platelet-associated IgG following treatment with cefazedone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephalosporin-induced neurotoxicity: clinical manifestations, potential pathogenic mechanisms, and the role of electroencephalographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephaloridine nephrotoxicity: strain and sex differences in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Protective effect of piperacillin against nephrotoxicity of cephaloridine and gentamicin in animals | Semantic Scholar [semanticscholar.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Cephaloridine-induced nephrotoxicity in the Fischer 344 rat: proton NMR spectroscopic studies of urine and plasma in relation to conventional clinical chemical and histopathological assessments of nephronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The nephrotoxicity and histology of cephaloridine and its polymers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The hematopathology of cefonicid- and cefazedone-induced blood dyscrasias in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptomic analysis of nephrotoxicity induced by cephaloridine, a representative cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Strain and sex differences in Cephaloridine nephrotoxicity in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating strain and sex differences in cephaloridine-induced nephrotoxicity in mice.
Frequently Asked Questions (FAQs)
Q1: We are not observing significant nephrotoxicity in our male mice after cephaloridine administration. Is this expected?
A1: Yes, this is a well-documented finding. Male mice of various strains have been shown to be resistant to cephaloridine-induced nephrotoxicity at doses that cause significant renal damage in females.[1][2] This pronounced sex difference is a key characteristic of this experimental model. If you are not observing toxicity in males, your experimental conditions are likely consistent with published literature.
Q2: We are seeing variable nephrotoxicity in our female mice, even within the same strain. What could be the cause?
A2: Several factors could contribute to variability. Firstly, ensure you are using a susceptible mouse strain. C57BL female mice are highly susceptible, while CFW females are notably resistant.[1][2] Strains like BALB/c, CD-1, CBA/J, and DBA/2 show intermediate and potentially more variable responses.[1] Secondly, the age of the mice can influence renal hemodynamics and drug metabolism, so ensure your experimental groups are age-matched.[3] Lastly, even minor variations in hydration status or overall health can impact kidney function and the response to nephrotoxic agents.
Q3: What are the expected biochemical and physiological changes in susceptible female mice following a nephrotoxic dose of cephaloridine?
A3: In susceptible female mice, such as the C57BL strain, you should expect to see a dose-dependent increase in Blood Urea Nitrogen (BUN) levels, a significant increase in the kidney-to-body weight ratio, and a marked decrease in the ability of renal cortical slices to accumulate organic ions like p-aminohippurate (PAH) and tetraethylammonium (TEA).[1][2]
Q4: We are considering using a different mouse strain for our studies. Which strains are known to be susceptible or resistant to cephaloridine nephrotoxicity?
A4: Based on published data, C57BL female mice are the most susceptible strain.[1][2] In contrast, CFW female mice are resistant.[1] BALB/c, CD-1, CBA/J, and DBA/2 female mice exhibit an intermediate level of susceptibility.[1] Male mice of all these strains are generally resistant.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected BUN levels in susceptible female mice.
-
Possible Cause 1: Incorrect Cephaloridine Dosage or Administration.
-
Possible Cause 2: Timing of Sample Collection.
-
Possible Cause 3: Mouse Strain and Sex.
Issue 2: Difficulty in interpreting organic ion transport assays (PAH and TEA uptake).
-
Possible Cause 1: Technical Issues with Renal Slice Preparation.
-
Solution: Ensure that renal cortical slices are of uniform thickness and are prepared quickly in ice-cold buffer to maintain tissue viability.
-
-
Possible Cause 2: Inappropriate Incubation Conditions.
-
Solution: Verify the composition of the incubation buffer, oxygenation, temperature (typically 37°C), and incubation time.[4]
-
-
Possible Cause 3: Variability in Baseline Transport.
-
Solution: Always include a vehicle-treated control group to establish baseline PAH and TEA accumulation for your specific strain and sex.
-
Data Presentation
Table 1: Strain and Sex Differences in Cephaloridine (CPH) Nephrotoxicity Markers
| Strain | Sex | CPH Dose (mg/kg) | BUN (mg/dl) | PAH S/M Ratio | TEA S/M Ratio | Kidney/Body Wt. (%) |
| C57BL | Female | 4000 | 154 ± 28 | 2.8 ± 0.5 | 5.9 ± 0.8 | 1.8 ± 0.1 |
| 6000 | 220 ± 30 | 1.9 ± 0.3 | 4.2 ± 0.6 | 2.0 ± 0.1 | ||
| Male | 6000 | 21 ± 2 | 6.5 ± 0.4 | 8.1 ± 0.5 | 1.5 ± 0.1 | |
| CFW | Female | 6000 | 23 ± 3 | 6.8 ± 0.5 | 8.5 ± 0.6 | 1.4 ± 0.1 |
| BALB/c | Female | 6000 | 45 ± 10 | 4.5 ± 0.6 | 6.8 ± 0.7 | 1.6 ± 0.1 |
| CD-1 | Female | 6000 | 60 ± 15 | 3.9 ± 0.5 | 6.1 ± 0.6 | 1.7 ± 0.1 |
| CBA/J | Female | 6000 | 55 ± 12 | 4.2 ± 0.5 | 6.5 ± 0.7 | 1.6 ± 0.1 |
| DBA/2 | Female | 6000 | 70 ± 18 | 3.5 ± 0.4 | 5.8 ± 0.6 | 1.7 ± 0.1 |
Data summarized from Pasino et al., 1985.[2] Values are presented as mean ± SEM. S/M Ratio = Slice-to-Medium Ratio.
Experimental Protocols
Protocol 1: Induction of Cephaloridine Nephrotoxicity in Mice
-
Animal Model: Use male and female mice of various strains (e.g., C57BL, BALB/c, CD-1, CFW, CBA/J, and DBA/2).[1]
-
Cephaloridine Administration: Prepare a solution of cephaloridine in saline. Administer a single subcutaneous (sc) injection of cephaloridine at doses of 4000 or 6000 mg/kg body weight.[1][2] Control animals should receive an equivalent volume of saline.
-
Post-Dose Monitoring: House the animals with free access to food and water for 48 hours.[1]
-
Sample Collection: After 48 hours, anesthetize the mice and collect blood via cardiac puncture for serum chemistry analysis (BUN). Euthanize the animals and excise the kidneys.
-
Tissue Processing: Weigh the kidneys to determine the kidney-to-body weight ratio. Prepare renal cortical slices for in vitro organic ion transport assays.
Protocol 2: Assessment of Renal Function using Organic Ion Transport Assay
-
Renal Slice Preparation: Prepare thin (0.4-0.5 mm) renal cortical slices from freshly excised kidneys using a microtome or tissue slicer.
-
Incubation: Incubate the slices in a temperature-controlled (37°C), oxygenated (95% O2, 5% CO2) buffer containing radiolabeled p-aminohippurate (PAH) and tetraethylammonium (TEA).[4]
-
Sample Processing: After incubation (e.g., 90 minutes), remove the slices, blot them dry, and weigh them. Solubilize the tissue and measure the radioactivity in both the tissue slices and the incubation medium.
-
Calculation: Calculate the slice-to-medium (S/M) ratio by dividing the radioactivity per gram of tissue by the radioactivity per milliliter of medium.
Visualizations
Caption: Experimental workflow for studying cephaloridine nephrotoxicity in mice.
Caption: Proposed mechanism of cephaloridine-induced nephrotoxicity.
References
- 1. Cephaloridine nephrotoxicity: strain and sex differences in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sex and strain differences in renal hemodynamics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical mechanisms of cephaloridine nephrotoxicity: time and concentration dependence of peroxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Protein Binding on Cephaloridine Efficacy In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of protein binding on the in vitro efficacy of Cephaloridine.
Frequently Asked Questions (FAQs)
Q1: What is the extent of Cephaloridine protein binding?
A1: Cephaloridine exhibits low protein binding. Published data indicates that the percentage of Cephaloridine bound to serum proteins is typically in the range of 10-20%.[1][2][3][4][5] This is significantly lower than many other cephalosporins, such as cefazolin, which can have protein binding as high as 80-92%.[1][6][7]
Q2: How does protein binding affect the antibacterial activity of Cephaloridine?
A2: Due to its low protein binding, the in vitro bactericidal activity of Cephaloridine is not significantly impacted by the presence of serum or serum proteins.[6][8] The general principle is that only the unbound, or free, fraction of an antibiotic is microbiologically active.[9][10][11][12][13] Since a large fraction of Cephaloridine remains unbound, its efficacy is not markedly reduced in protein-rich environments.
Q3: Should I adjust my in vitro experimental setup to account for Cephaloridine's protein binding?
A3: While Cephaloridine's activity is not heavily influenced by protein binding, it is still best practice to consider the potential effects of the experimental medium. For highly accurate and translatable results, especially when comparing with highly protein-bound drugs, it is advisable to determine the Minimum Inhibitory Concentration (MIC) in both a standard broth (like Mueller-Hinton Broth) and a protein-rich medium (e.g., supplemented with serum or albumin).[14][15]
Q4: What methods are commonly used to determine the protein binding of an antibiotic like Cephaloridine?
A4: The most frequently used methods for determining antibiotic protein binding in vitro are equilibrium dialysis and ultrafiltration.[9][10][14][15][16] Other techniques include microdialysis and ultracentrifugation.[9][10][15]
Troubleshooting Guides
Issue 1: Inconsistent MIC values for Cephaloridine in different assays.
-
Possible Cause: Variations in the protein content of the culture media.
-
Troubleshooting Steps:
-
Standardize Media: Ensure that the same type and batch of culture medium are used across all experiments.
-
Quantify Protein Content: If using serum-supplemented media, be aware that protein concentrations can vary between batches of serum. It is recommended to measure the total protein concentration of your media.
-
Compare to Standard: Always run a parallel experiment in a standard, protein-free medium (e.g., Mueller-Hinton Broth) as a baseline.
-
Issue 2: My results show a greater impact of protein binding on Cephaloridine efficacy than expected.
-
Possible Cause: Experimental artifacts or issues with the drug solution.
-
Troubleshooting Steps:
-
Verify Drug Concentration: Re-confirm the concentration of your Cephaloridine stock solution.
-
Assess Drug Stability: Ensure that the Cephaloridine was stored correctly and has not degraded.
-
Check for Contaminants: The presence of other substances in your media could potentially interfere with the antibiotic or the protein binding.
-
Review Experimental Protocol: Double-check your protocol for any deviations, particularly in incubation times and temperature, which can influence protein binding.[16]
-
Issue 3: Difficulty in choosing the right protein supplement for in vitro testing.
-
Possible Cause: Different protein sources can lead to variable results.
-
Troubleshooting Steps:
-
Consider the Source: Human serum albumin and bovine serum albumin can result in different levels of protein binding for the same drug.[10] For results that are more relevant to human physiology, human serum or human serum albumin is preferred.
-
Consistency is Key: Whichever protein supplement you choose, use it consistently throughout your experiments to ensure comparability of results.
-
Measure Free Drug Concentration: For the most accurate assessment, directly measure the unbound drug concentration in your specific experimental setup rather than relying solely on literature values for protein binding.[10]
-
Data Presentation
Table 1: Protein Binding of Cephaloridine in Comparison to Other Cephalosporins
| Antibiotic | Protein Binding (%) | Reference(s) |
| Cephaloridine | 10 - 20 | [1][3] |
| Cefazolin | 80 - 92 | [1][6][7] |
| Cephalothin | 40 | [2] |
| Cephradine | 6 | [6][7] |
Table 2: Effect of Serum on the In Vitro Activity of Cephaloridine vs. Cefazolin
| Antibiotic | Medium | Observation | Reference(s) |
| Cephaloridine | Broth vs. Serum | Bactericidal activity not noticeably altered | [6] |
| Cefazolin | Broth vs. Serum | Bactericidal activity decreased about tenfold | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Serum
-
Prepare Bacterial Inoculum: Culture the test organism overnight and dilute to a standardized concentration (typically 5 x 10^5 CFU/mL).[14]
-
Prepare Antibiotic Dilutions: Create a series of twofold dilutions of Cephaloridine in a liquid culture medium (e.g., Mueller-Hinton Broth) that has been supplemented with a specific concentration of serum (e.g., 50% human serum).
-
Inoculation: Add the standardized bacterial inoculum to each dilution of the antibiotic.
-
Incubation: Incubate the samples at 35-37°C for 18-24 hours.[14]
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that inhibits visible growth of the microorganism.[14]
-
Control: Perform the same experiment in parallel using a medium without serum to determine the baseline MIC.
Mandatory Visualizations
Caption: Workflow for determining the impact of serum on Cephaloridine MIC.
Caption: Relationship between protein binding and Cephaloridine's active fraction.
References
- 1. Protein binding and concentrations of cephaloridine and cefazolin in serum and interstitial fluid of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rate of binding of antibiotics to canine serum protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rate of Binding of Antibiotics to Canine Serum Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Comparative study of the interaction of cephalosporins with blood serum proteins and organ homogenates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Pharmacokinetics of cephalosporin antibiotics: protein-binding considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excretion of cephaloridine and cephalothin in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 10. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of protein binding on serum bactericidal activities of ceftazidime and cefoperazone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [frontiersin.org]
- 14. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Binding: Do We Ever Learn? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Outcomes in Cephaloridine Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected outcomes in experiments involving the first-generation cephalosporin antibiotic, Cephaloridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cephaloridine?
Cephaloridine is a beta-lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of bacterial cell walls.[1] This interference with cell wall synthesis ultimately leads to bacterial cell lysis and death.[1]
Q2: What is the most common unexpected adverse outcome observed in Cephaloridine experiments?
The most significant and widely reported adverse effect of Cephaloridine is dose-dependent nephrotoxicity, or kidney damage.[2][3][4][5][6] This toxicity is a critical factor to consider in both in vivo and in vitro experimental designs.
Q3: Are there other potential unexpected outcomes to be aware of?
Yes, besides nephrotoxicity, other potential adverse effects of Cephaloridine include neurotoxicity (which can manifest as seizures or encephalopathy) and hematological effects such as eosinophilia and abnormalities in blood coagulation.[2][3][7][8][9][10]
Troubleshooting Guide: Unexpected Results
Issue 1: Higher than expected cytotoxicity or cell death in vitro.
Possible Cause:
-
Nephrotoxicity: Cephaloridine is actively transported into renal tubular cells, leading to high intracellular concentrations that can induce cellular injury.[6] The mechanism involves oxidative stress, mitochondrial dysfunction, and lipid peroxidation.[6]
-
High Concentration: The cytotoxic effects of Cephaloridine are dose-dependent.
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations for your working solutions to ensure the final concentration is accurate.
-
Reduce Concentration: If possible, perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type.
-
Use Inhibitors: Co-incubation with probenecid, an inhibitor of organic anion transport, can reduce the intracellular accumulation of Cephaloridine and mitigate its toxic effects.[2][3]
-
Assess Mitochondrial Health: Use assays like the JC-1 mitochondrial membrane potential assay to investigate if mitochondrial dysfunction is the primary driver of cytotoxicity in your model.
-
Measure Oxidative Stress: Quantify markers of oxidative stress, such as malondialdehyde (MDA) using a TBARS assay, to determine the extent of lipid peroxidation.
Issue 2: Inconsistent or unexpected antimicrobial susceptibility testing (AST) results.
Possible Cause:
-
Inoculum Density: Incorrect bacterial inoculum size can lead to variable zone sizes in disk diffusion assays or incorrect MIC values in broth dilution.
-
Media Quality: The type and quality of the culture medium can significantly impact the growth of bacteria and the activity of the antibiotic.
-
Disk Potency: Antibiotic disks can lose potency over time if not stored correctly.
Troubleshooting Steps:
-
Standardize Inoculum: Ensure your bacterial suspension is standardized to a 0.5 McFarland turbidity standard.[11]
-
Use Appropriate Media: For standardized testing, use Mueller-Hinton Agar (MHA) for disk diffusion or Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution, following CLSI or EUCAST guidelines.[11][12]
-
Quality Control: Always run quality control strains with known susceptibility profiles alongside your experimental samples.[11]
-
Check Disk Storage: Ensure antibiotic disks are stored at the recommended temperature and are within their expiration date.
-
Review Technique: Carefully review your aseptic technique and the specifics of the chosen AST method (e.g., Kirby-Bauer or broth microdilution) to ensure adherence to standardized protocols.[13][14]
Issue 3: Unexpected neurological or hematological effects in vivo.
Possible Cause:
-
Neurotoxicity: Cephalosporins, including Cephaloridine, can cross the blood-brain barrier and may cause neurotoxic effects, especially at high doses or in models with renal impairment.[7][9][10] The proposed mechanism involves inhibition of GABA-A receptors.[7][9]
-
Hematological Effects: Cephaloridine has been associated with eosinophilia and coagulation abnormalities.[2][3]
Troubleshooting Steps:
-
Monitor for Clinical Signs: In animal models, closely observe for signs of neurotoxicity such as seizures, myoclonus, or altered behavior.
-
Adjust Dosing: If neurotoxicity is suspected, consider reducing the dose of Cephaloridine.
-
Assess Renal Function: Since neurotoxicity is often linked to high plasma concentrations due to reduced renal clearance, monitor kidney function in your animal models.
-
Perform Hematological Analysis: Conduct complete blood counts (CBC) to assess for changes in eosinophil levels and coagulation panels to check for any clotting abnormalities.
Data Summary
Table 1: Reported Toxic Concentrations of Cephaloridine
| Experimental Model | Concentration/Dose | Observed Effect |
| Cultured LLC-PK1 cells | 1.0 mM | Decreased cytochrome c oxidase activity |
| Rat renal cortical slices | 5-10 mM | Decreased organic ion accumulation |
| Male Fischer 344 rats | 0-1500 mg/kg | Dose-dependent nephrotoxicity |
| Female C57BL mice | 4000-6000 mg/kg (s.c.) | Dose-dependent nephrotoxicity |
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol is a generalized procedure based on CLSI guidelines. Specific details may need to be optimized for the bacterial species being tested.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Cephaloridine antibiotic disks (specify concentration)
-
Sterile cotton swabs
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: a. Aseptically pick several well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Inoculation of MHA Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each streaking to ensure confluent growth.
-
Application of Antibiotic Disks: a. Allow the plate to dry for 3-5 minutes. b. Aseptically place the Cephaloridine disk onto the center of the inoculated plate. c. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: a. Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: a. After incubation, measure the diameter of the zone of inhibition (the area with no bacterial growth) in millimeters. b. Compare the measured zone diameter to the interpretive criteria provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant to Cephaloridine.
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Oxidative Stress
This protocol provides a general method for measuring malondialdehyde (MDA), a marker of lipid peroxidation, in kidney tissue.
Materials:
-
Kidney tissue homogenate
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer or microplate reader
-
Water bath (90-100°C)
-
Centrifuge
Procedure:
-
Sample Preparation: a. Homogenize kidney tissue in a suitable buffer (e.g., RIPA buffer with protease inhibitors) on ice.[15] b. Centrifuge the homogenate to pellet cellular debris. c. Collect the supernatant for analysis.
-
TBARS Reaction: a. To a microcentrifuge tube, add the tissue supernatant. b. Add an equal volume of TCA solution to precipitate proteins. c. Incubate on ice for 15 minutes. d. Centrifuge to pellet the precipitated protein. e. Transfer the supernatant to a new tube. f. Add TBA solution to the supernatant.
-
Incubation and Measurement: a. Incubate the mixture in a boiling water bath for 10-15 minutes.[16] b. Cool the samples to room temperature. c. Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Quantification: a. Prepare a standard curve using a known concentration of MDA. b. Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve.
Protocol 3: JC-1 Mitochondrial Membrane Potential Assay
This protocol outlines the use of the JC-1 dye to assess changes in mitochondrial membrane potential, an indicator of mitochondrial health.
Materials:
-
Cultured cells
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Preparation: a. Culture cells to the desired confluency in a suitable culture vessel (e.g., 96-well plate, coverslips). b. Treat the cells with Cephaloridine at the desired concentrations and for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: a. Prepare the JC-1 staining solution according to the manufacturer's instructions. b. Remove the cell culture medium and wash the cells with warm PBS. c. Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.[17][18][19]
-
Washing: a. Remove the staining solution and wash the cells with PBS or an assay buffer provided with the kit.
-
Analysis: a. Analyze the cells immediately using a fluorescence microscope or a fluorescence plate reader. b. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence. c. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Visualizations
References
- 1. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medindia.net [medindia.net]
- 3. medindia.net [medindia.net]
- 4. Nephrotoxicity associated with the use of cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nephrotoxicity of cephalosporins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openworks.mdanderson.org [openworks.mdanderson.org]
- 8. Nephrotoxicity of cephaloridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cephalosporin-induced neurotoxicity: clinical manifestations, potential pathogenic mechanisms, and the role of electroencephalographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risk of neurotoxicity with cephalosporins [medsafe.govt.nz]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. mmpc.org [mmpc.org]
- 17. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Mitigating Cephaloridine-Induced Renal Oxidative Stress
Welcome to the technical support center for researchers investigating methods to mitigate Cephaloridine-induced oxidative stress in the kidneys. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cephaloridine-induced nephrotoxicity?
A1: Cephaloridine-induced nephrotoxicity is primarily initiated by its active transport into the proximal tubular cells of the kidneys via the organic anion transport system.[1] This leads to a high intracellular accumulation of the drug, which is a critical factor in its toxic effects.[1] The subsequent damage is largely mediated by oxidative stress, characterized by the depletion of reduced glutathione (GSH), an increase in oxidized glutathione (GSSG), and the induction of lipid peroxidation.[1][2][3] Cephaloridine also causes mitochondrial injury, which impairs cellular respiration.[3][4]
Q2: What are the key biomarkers to measure Cephaloridine-induced renal oxidative stress?
A2: To assess the extent of oxidative stress and renal damage, the following biomarkers are commonly measured:
-
Oxidative Stress Markers:
-
Renal Function Markers:
-
Gene Expression Markers:
Q3: Which experimental models are suitable for studying Cephaloridine nephrotoxicity?
A3: Both in vivo and in vitro models are well-established:
-
In vivo models:
-
In vitro models:
Q4: What are the main strategies to mitigate Cephaloridine-induced renal oxidative stress in experimental settings?
A4: The primary mitigation strategies focus on reducing oxidative stress and preventing the intracellular accumulation of Cephaloridine:
-
Antioxidant Administration: Co-administration of antioxidants can effectively inhibit lipid peroxidation.[2][11] Effective agents include:
-
Inhibition of Renal Transport: Blocking the organic anion transport system can reduce the uptake of Cephaloridine into renal cells. Probenecid is a commonly used inhibitor for this purpose.[11][13]
-
Amino Acid Supplementation: Providing precursors for glutathione synthesis, such as glycine, cystine, and glutamate, can enhance the cellular antioxidant capacity and protect against cytotoxicity.[12]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in biomarker measurements (e.g., MDA, GSH). | Inconsistent sample handling and processing. | Ensure rapid and consistent homogenization of kidney tissue on ice. Use fresh reagents for all assays. Include a sufficient number of biological replicates. |
| Inconsistent induction of nephrotoxicity in animal models. | Differences in animal strain, sex, or age.[6] Improper drug administration or dosage. | Standardize the animal model specifications. Ensure accurate and consistent dosing and administration route. Confirm the Cephaloridine dose is sufficient to induce toxicity in the chosen model. |
| Protective agent shows no effect. | Inadequate dosage or timing of administration. Poor bioavailability of the protective agent. The agent does not target the primary mechanism of toxicity. | Perform a dose-response study for the protective agent. Administer the agent prior to or concurrently with Cephaloridine. Verify the bioavailability and metabolic pathway of the agent. Consider a different class of protective agent (e.g., transport inhibitor vs. antioxidant). |
| In vitro renal slice viability is low. | Mechanical damage during slicing. Inappropriate buffer composition or oxygenation. | Use a sharp, sterile blade for slicing and handle slices gently. Ensure the incubation buffer is correctly prepared, pH-balanced, and continuously oxygenated. |
Quantitative Data Summary
Table 1: Effect of Antioxidants on Cephaloridine (CPH)-Induced Changes in Renal Biomarkers
| Treatment Group | MDA Production (nmol/g tissue) | GSH Content (µmol/g tissue) | PAH Accumulation (S/M ratio) | Reference |
| Control | Baseline | Baseline | Baseline | [2] |
| CPH (5 mM) | Increased | Decreased | Decreased | [2] |
| CPH + Promethazine | Inhibited increase | - | Inhibition of decrease | [2] |
| CPH + DPPD | Inhibited increase | - | Inhibition of decrease | [2] |
| CPH (1000 mg/kg) + Vitamin E | Inhibited increase | - | Significantly reduced impairment | [5] |
| CPH (1000 mg/kg) + Cyanidanol | Inhibited increase | - | Significantly reduced impairment | [5] |
MDA: Malondialdehyde; GSH: Reduced Glutathione; PAH: p-aminohippurate; S/M ratio: Slice-to-Medium ratio; DPPD: N,N'-diphenyl-p-phenylenediamine.
Table 2: Effect of Transport Inhibition on Cephaloridine (CPH)-Induced Changes in Renal Biomarkers
| Treatment Group | MDA Production | TEA Accumulation (S/M ratio) | Reference |
| Control | Baseline | Baseline | [11] |
| CPH (5 mg/ml) | Significant increase | Significant decrease | [11] |
| CPH + Probenecid | Decreased | Complete recovery | [11] |
TEA: Tetraethylammonium.
Experimental Protocols
Measurement of Malondialdehyde (MDA)
This protocol is for the quantification of lipid peroxidation in renal tissue.
-
Tissue Homogenization:
-
Homogenize a known weight of kidney cortical tissue in ice-cold 1.15% KCl buffer to make a 10% (w/v) homogenate.
-
-
Reaction Mixture:
-
To 0.5 mL of the homogenate, add 3 mL of 1% phosphoric acid and 1 mL of 0.6% thiobarbituric acid (TBA) solution.
-
-
Incubation:
-
Heat the mixture in a boiling water bath for 45 minutes.
-
-
Extraction:
-
After cooling, add 4 mL of n-butanol and vortex vigorously.
-
Centrifuge at 2000 x g for 20 minutes.
-
-
Measurement:
-
Measure the absorbance of the butanol layer at 535 nm and 520 nm.
-
Calculate the MDA concentration using an appropriate standard curve.
-
Measurement of Reduced Glutathione (GSH)
This protocol outlines the quantification of GSH in renal tissue.
-
Tissue Homogenization:
-
Homogenize a known weight of kidney cortical tissue in 4 volumes of ice-cold 5% trichloroacetic acid (TCA).
-
-
Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
-
Reaction Mixture:
-
To 0.5 mL of the supernatant, add 2 mL of 0.3 M Na2HPO4 buffer (pH 8.0) and 0.25 mL of 0.001 M 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
Calculate the GSH concentration using a standard curve prepared with known concentrations of GSH.
-
Visualizations
Caption: Signaling pathway of Cephaloridine-induced renal cell injury.
Caption: Workflow for evaluating mitigation strategies.
References
- 1. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical mechanisms of cephaloridine nephrotoxicity: time and concentration dependence of peroxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathogenesis of nephrotoxicity of cephalosporins and aminoglycosides: a review of current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection against cephalosporin-induced lipid peroxidation and nephrotoxicity by (+)-cyanidanol-3 and vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephaloridine nephrotoxicity: strain and sex differences in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptomic analysis of nephrotoxicity induced by cephaloridine, a representative cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Transcriptomic Analysis of Nephrotoxicity Induced by Cephaloridine, a Representative Cephalosporin Antibiotic - figshare - Figshare [figshare.com]
- 9. The Nephrotoxicity and Histology of Cephaloridine and its Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of cephaloridine-induced lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cephaloridine-induced biochemical changes and cytotoxicity in suspensions of rabbit isolated proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Cephaloridine Dosage Adjustment in Renal Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate adjustment of Cephaloridine dosage for subjects with renal impairment. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is it critical to adjust Cephaloridine dosage in subjects with renal impairment?
A1: Cephaloridine is primarily eliminated from the body by the kidneys.[1][2] In subjects with renal impairment, the drug's excretion is significantly reduced, leading to its accumulation in the blood.[2][3] This accumulation can result in very high plasma concentrations, increasing the risk of dose-related nephrotoxicity, which can manifest as acute tubular necrosis.[4][5] Therefore, dosage adjustment is crucial to maintain therapeutic efficacy while minimizing adverse renal effects.
Q2: How is the degree of renal impairment quantified for dosage adjustment?
A2: The degree of renal impairment is typically quantified by measuring or estimating the creatinine clearance (CrCl). The Cockcroft-Gault equation is a commonly used method for estimating CrCl from a subject's serum creatinine level, age, weight, and sex. This value serves as a surrogate for the glomerular filtration rate (GFR).
Q3: What is the pharmacokinetic basis for adjusting Cephaloridine dosage in renal impairment?
A3: The elimination rate constant (Ke) of Cephaloridine has been shown to have a linear correlation with creatinine clearance (CrCl).[1][6] One study established the following relationship: Ke = 0.0670 + 0.0028 * CrCl.[1][6] This equation demonstrates that as renal function (CrCl) declines, the elimination rate of the drug decreases, leading to a longer serum half-life.[3] Dosage adjustments aim to compensate for this reduced elimination to maintain steady-state drug concentrations within the therapeutic window.
Q4: Are there specific dosage recommendations for different levels of renal impairment?
A4: Yes, dosage regimens should be adjusted based on the subject's creatinine clearance. While specific institutional guidelines may vary, the following table provides a general framework for dosage adjustment based on the pharmacokinetic principles described above. It is essential to monitor subjects closely and consider therapeutic drug monitoring where available.
Data Presentation: Cephaloridine Dosage Adjustment Guidelines
| Creatinine Clearance (CrCl) (mL/min) | Recommended Dosage Adjustment | Rationale |
| > 50 (Normal to Mild Impairment) | Standard dosage regimen | Drug elimination is within the normal range. |
| 30 - 50 (Mild to Moderate Impairment) | Reduce dose by 25-50% or extend dosing interval | Slower elimination requires a reduction in the total daily dose. |
| 10 - 29 (Moderate to Severe Impairment) | Reduce dose by 50-75% or significantly extend dosing interval | Substantially decreased elimination necessitates a significant dose reduction. |
| < 10 (Severe Impairment/End-Stage Renal Disease) | Administer 50% of the usual dose every 24-48 hours | Drug clearance is minimal, requiring a drastically reduced dose and extended interval. |
| Hemodialysis | Administer a supplemental dose after dialysis | Cephaloridine is removed by hemodialysis; a post-dialysis dose is needed to maintain therapeutic levels. |
Note: This table provides general guidance. The precise dosage should be calculated based on the subject's specific CrCl and the therapeutic goals of the study. The use of a loading dose may be considered to rapidly achieve therapeutic concentrations, especially in severe infections.[7]
Experimental Protocols
Protocol: Determining Cephaloridine Pharmacokinetics in Renal Impairment
This protocol outlines a typical experimental design to assess the pharmacokinetics of Cephaloridine in subjects with varying degrees of renal function.
1. Subject Recruitment and Grouping:
- Recruit a cohort of subjects with varying degrees of renal function, categorized based on their measured or estimated Creatinine Clearance (CrCl).
- Establish distinct groups:
- Group 1: Normal renal function (CrCl > 80 mL/min)
- Group 2: Mild renal impairment (CrCl 50-80 mL/min)
- Group 3: Moderate renal impairment (CrCl 30-49 mL/min)
- Group 4: Severe renal impairment (CrCl < 30 mL/min)
- Group 5 (Optional): Subjects undergoing maintenance hemodialysis.
2. Drug Administration:
- Administer a single, standardized dose of Cephaloridine (e.g., 1 gram) intravenously or intramuscularly to each subject.[1][6]
3. Sample Collection:
- Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
- Collect urine samples over a 24-hour period to determine the extent of renal excretion.
4. Sample Analysis:
- Separate serum from blood samples and store all samples at -80°C until analysis.
- Determine the concentration of Cephaloridine in serum and urine samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
5. Pharmacokinetic Analysis:
- Calculate key pharmacokinetic parameters for each subject, including:
- Elimination half-life (t½)
- Elimination rate constant (Ke)
- Volume of distribution (Vd)
- Total body clearance (CL)
- Renal clearance (CLr)
- Correlate these parameters with the subjects' creatinine clearance to establish a relationship between renal function and drug disposition.
Mandatory Visualizations
Caption: Workflow for assessing Cephaloridine pharmacokinetics in subjects with renal impairment.
Caption: Simplified signaling pathway of Cephaloridine-induced nephrotoxicity in renal proximal tubular cells.
References
- 1. Adjustment of cephaloridine (Keflodin): dosage according to its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Excretion of cephaloridine and cephalothin in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nephrotoxicity of cephalosporins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Galway Antimicrobial Prescribing Policy / Guidelines (GAPP) - Galway: GAPP [eguides.megsupporttools.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Cephaloridine and Cefazolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two first-generation cephalosporin antibiotics, Cephaloridine and Cefazolin. The information presented is based on experimental data to assist researchers in understanding the subtle yet significant differences in their antimicrobial activity.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both Cephaloridine and Cefazolin are bactericidal β-lactam antibiotics that exert their effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The fundamental mechanism involves the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[1][3][4] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[1][5] The β-lactam ring, a core structural component of cephalosporins, mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind to the active site of PBPs and irreversibly inhibit their transpeptidase activity.[6] This prevents the cross-linking of peptidoglycan chains, thereby weakening the cell wall.
Comparative In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro activity of Cephaloridine and Cefazolin has been evaluated against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Gram-Positive | |||||
| Staphylococcus aureus | Cephaloridine | 0.1 - >100 | 0.2 | 0.8 | [7][8] |
| Cefazolin | 0.1 - >100 | 0.4 | 0.8 | [7][8] | |
| Gram-Negative | |||||
| Escherichia coli | Cephaloridine | 1.6 - >100 | 6.3 | 25 | [7][9][10] |
| Cefazolin | 0.8 - >100 | 3.1 | 12.5 | [7][9][10] | |
| Klebsiella pneumoniae | Cephaloridine | 0.8 - >100 | 3.1 | 12.5 | [7][10] |
| Cefazolin | 0.4 - >100 | 1.6 | 6.3 | [7][10] | |
| Proteus mirabilis | Cephaloridine | 1.6 - >100 | 6.3 | 25 | [7] |
| Cefazolin | 0.8 - >100 | 3.1 | 12.5 | [7] |
Note: MIC values can vary depending on the specific strain, testing methodology, and inoculum size. The data presented here is a summary from multiple sources for comparative purposes.
Generally, against susceptible Staphylococcus aureus, Cephaloridine has been reported to have a slightly lower MIC₅₀ than Cefazolin.[7] However, against common Gram-negative bacilli such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, Cefazolin is generally more active than Cephaloridine, exhibiting lower MIC values.[7][10]
Experimental Protocols
The determination of MIC is crucial for assessing the in vitro efficacy of antibiotics. The two most common methods are Agar Dilution and Broth Microdilution.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which bacteria are then inoculated.
Detailed Methodology:
-
Preparation of Antibiotic Stock Solutions: Aseptically prepare a stock solution of each antibiotic (Cephaloridine and Cefazolin) in a suitable solvent at a high concentration.
-
Serial Dilutions: Perform a series of twofold dilutions of the antibiotic stock solutions to obtain the desired concentration range.
-
Incorporation into Agar: Add a defined volume of each antibiotic dilution to molten Mueller-Hinton agar (or another suitable agar medium) that has been cooled to 45-50°C. Mix thoroughly and pour into sterile Petri dishes. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism. This is then diluted to achieve a final inoculum density of approximately 10⁴ colony-forming units (CFU) per spot.
-
Inoculation: Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of the agar plates, including the control plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Broth Microdilution Method
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
Detailed Methodology:
-
Preparation of Antibiotic Stock Solutions: As with the agar dilution method, prepare a concentrated stock solution of each antibiotic.
-
Plate Preparation: Dispense a specific volume of sterile broth (e.g., Mueller-Hinton broth) into all wells of a 96-well microtiter plate.
-
Serial Dilutions in Plate: Add the antibiotic stock solution to the first well of each row and perform serial twofold dilutions across the plate by transferring a set volume from well to well.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add the diluted bacterial suspension to all wells, except for a sterility control well (broth only). A growth control well (broth and bacteria, no antibiotic) is also included.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth). This can be assessed visually or with a microplate reader.
Conclusion
Both Cephaloridine and Cefazolin are effective first-generation cephalosporins with a similar mechanism of action. In vitro studies indicate that Cephaloridine may be slightly more potent against susceptible Staphylococcus aureus.[7] Conversely, Cefazolin generally demonstrates superior activity against common Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae.[7][10] The choice between these antibiotics for research and development purposes should be guided by the specific bacterial species of interest and the intended application. The standardized methodologies for MIC determination, such as agar and broth dilution, are essential for generating reliable and comparable in vitro efficacy data.
References
- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Evaluation of antibacterial activities of cephalosporin antibiotics: cefazolin, cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of cefazolin, cephaloridine, and cephalothin by methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationships between in vitro susceptibility and efficacy in experimental mouse infection-protection assay of cefazolin and cephalothin using Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bactericidal activity and pharmacology of cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephaloridine in the Treatment of Streptococcal Infections: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Cephaloridine versus other cephalosporins in the management of streptococcal infections. This document synthesizes available in-vitro and clinical data, details experimental methodologies, and visualizes key pathways.
Cephaloridine, a first-generation cephalosporin, was historically effective in treating various bacterial infections, including those caused by Streptococcus species.[1] However, its use in humans has largely been discontinued due to nephrotoxicity. This guide revisits the efficacy of Cephaloridine in the context of other cephalosporins, providing a comparative framework based on available data.
In-Vitro Activity Against Streptococci
The in-vitro efficacy of cephalosporins is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Comparative MIC Data
A study comparing the in-vitro activity of ampicillin and seven cephalosporins against 93 strains of group D streptococci (now classified as Enterococcus) provided the following modal MIC values:
| Antibiotic | Modal MIC (µg/mL) |
| Ampicillin | 1.6 |
| Cephaloridine | 25 |
| Cephacetrile | 25 |
| Cefazolin | 25 |
| Cephalothin | 50 |
| Cephradine | 100 |
| Cephalexin | 200 |
| Cefoxitin | 800 |
Source: Hamilton-Miller, J. M. (1974).[2]
In this study, ampicillin was the most active agent against group D streptococci. Cephaloridine, cephacetrile, and cefazolin demonstrated equivalent and moderate activity.[2] It is important to note that this data pertains to group D streptococci and may not be directly extrapolated to Group A Streptococcus (Streptococcus pyogenes), the primary cause of streptococcal pharyngitis.
Another study evaluated the in-vitro activity of several cephalosporins against clinical isolates resistant to Cephaloridine (MIC > 20 µg/mL). For strains of Streptococcus faecalis (a group D streptococcus), significant differences in MIC values were observed between the tested cephalosporins, which included cefamandole, cefazolin, cephapirin, cefatrizine, and cephalexin, when compared to cephalothin and Cephaloridine.[3]
Clinical Efficacy in Streptococcal Infections
While direct, recent head-to-head clinical trials comparing Cephaloridine with other cephalosporins for streptococcal infections are scarce due to its discontinued use in humans, historical data and broader meta-analyses of cephalosporins as a class provide valuable context.
Meta-analyses consistently demonstrate that oral cephalosporins are more effective than oral penicillin in treating Group A beta-hemolytic streptococcal (GABHS) tonsillopharyngitis, showing higher rates of both bacteriologic and clinical cure.[2][4][5] For instance, one meta-analysis found the bacteriologic failure rate for penicillin therapy to be nearly twice as high as for cephalosporin therapy.[4][5] Another meta-analysis reported an overall bacteriologic cure rate of 92% for cephalosporins compared to 84% for penicillin.[2]
A study in monkeys with streptococcal infections compared cephalothin, Cephaloridine, cephalexin, and cephaloglycin, though specific quantitative outcomes from the abstract are not available.[6]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
A standard method for determining the MIC of an antibiotic is the broth microdilution method.[7][8]
Workflow for Broth Microdilution Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.
Detailed Steps:
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the cephalosporin is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) within the wells of a microtiter plate.[8]
-
Inoculum Preparation: A standardized suspension of the Streptococcus isolate is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under controlled conditions (e.g., 35-37°C for 16-20 hours).[10]
-
Reading Results: The wells are examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which no growth is observed.[9]
Mechanism of Action and Resistance
Cephalosporin Mechanism of Action
Cephalosporins, like other β-lactam antibiotics, are bactericidal agents that disrupt the synthesis of the bacterial cell wall.[9][11] They achieve this by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[9][11][12]
Caption: Cephalosporins inhibit PBPs, disrupting cell wall synthesis and leading to bacterial cell lysis.
Mechanisms of Resistance in Streptococci
The primary mechanism of β-lactam resistance in Streptococcus species, particularly Streptococcus pneumoniae, involves alterations in the structure of PBPs.[13] These alterations reduce the binding affinity of the cephalosporin to the PBP, rendering the antibiotic less effective.[12] This is often a result of genetic mutations in the genes encoding these proteins.[13] In some cases, resistance can arise from the acquisition of altered PBP genes from related streptococcal species through horizontal gene transfer.[13]
Caption: Genetic alterations in PBPs reduce cephalosporin binding, allowing cell wall synthesis to continue.
Conclusion
Cephaloridine was a notable first-generation cephalosporin with demonstrated activity against streptococci. However, its clinical utility has been superseded by newer cephalosporins with improved safety profiles and, in many cases, enhanced in-vitro activity. The available data, though dated, suggests that Cephaloridine's in-vitro potency against certain streptococci was comparable to some other first-generation agents but less than that of ampicillin. The broader class of cephalosporins has consistently shown superior clinical and bacteriological cure rates compared to penicillin for streptococcal pharyngitis. The primary mechanism of action for all cephalosporins is the inhibition of bacterial cell wall synthesis via PBP binding, and resistance in streptococci is predominantly mediated by alterations in these target proteins.
References
- 1. Comparison of two dosage schedules in the treatment of streptococcal pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity of ampicillin and seven cephalosporins against group D streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro activity of several cephalosporin antibiotics against gram-negative and gram-positive bacteria resistant to cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Comparison of cephalothin, cephaloridine, cephalexin and cephaloglycin in streptococcal infections in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing | Clinical Gate [clinicalgate.com]
- 9. biodiamed.gr [biodiamed.gr]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparison of cefdinir and penicillin for the treatment of pediatric streptococcal pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. etflin.com [etflin.com]
In Vivo Nephrotoxicity: A Comparative Analysis of Cephaloridine and Cephalothin
An objective guide for researchers and drug development professionals on the contrasting renal toxicity profiles of two first-generation cephalosporin antibiotics, Cephaloridine and Cephalothin. This document synthesizes findings from multiple in vivo experimental studies to provide a comprehensive comparison of their nephrotoxic potential, mechanisms, and key experimental observations.
The cephalosporin antibiotics, Cephaloridine and Cephalothin, have both been associated with renal damage.[1] However, extensive in vivo research has demonstrated a significantly higher nephrotoxic potential for Cephaloridine compared to Cephalothin.[2][3] The primary distinction lies in their mechanisms of renal injury. Cephaloridine's toxicity is intrinsically linked to its active transport and accumulation within the proximal renal tubule cells, leading to direct cellular damage.[1][4][5] In contrast, renal injury from Cephalothin is less direct and may manifest as either acute tubular necrosis or a hypersensitivity reaction, such as interstitial nephritis.[1]
Quantitative Comparison of Nephrotoxic Effects
The following table summarizes key quantitative data from various in vivo studies, highlighting the differential nephrotoxicity of Cephaloridine and Cephalothin in animal models.
| Parameter | Cephaloridine | Cephalothin | Animal Model | Key Findings |
| Histopathology (Tubular Necrosis) | Massive tubular necrosis at 2,200 mg/kg/day for 5 days.[2] Tubular injury observed at 250 mg/kg/day for 28 days.[2] A single 200 mg/kg injection resulted in renal tubular necrosis.[2] | Only subtle abnormalities observed at 2,200 mg/kg/day for 5 days.[2] No renal lesions at 1,100 mg/kg/day for 28 days.[2] | Rats, Rabbits | Cephaloridine consistently induces more severe and dose-dependent proximal tubular necrosis.[2] |
| Blood Urea Nitrogen (BUN) | 10-fold elevation at 6000 mg/kg in C57BL female mice.[6] Dose-dependent increases observed in Fischer 344 rats.[7] | No significant effect at 6000 mg/kg in CFW female mice.[6] | Mice, Rats | Cephaloridine causes a more pronounced increase in BUN, a key indicator of renal dysfunction. |
| Organic Ion Transport (PAH/TEA Accumulation) | Reduced p-aminohippurate (PAH) and tetraethylammonium (TEA) slice-to-medium ratios by 70% and 49% respectively at 6000 mg/kg in C57BL female mice.[6] | No effect on PAH or TEA accumulation at the same dose in CFW female mice.[6] | Mice | Demonstrates Cephaloridine's direct impact on proximal tubule cell function. |
| Dose-Dependent Toxicity | Clear dose-dependent nephrotoxicity observed.[2][4] | Less evidence of dose-dependent toxicity.[2] | Rats, Rabbits | The severity of renal damage with Cephaloridine is directly related to the administered dose. |
Experimental Methodologies
The findings presented are based on established in vivo experimental protocols designed to assess drug-induced nephrotoxicity. A generalized workflow for these studies is outlined below.
Animal Models and Drug Administration
Studies have utilized various animal models, including Sprague-Dawley rats, Fischer 344 rats, New Zealand white rabbits, and several strains of mice (C57BL, BALB/c, CD-1, CFW, CBA/J, and DBA/2).[6][7][8] Cephaloridine and Cephalothin were typically administered via subcutaneous or intravenous injections at varying dosages and durations, as specified in the comparison table.[2][6]
Assessment of Renal Function and Injury
Nephrotoxicity was evaluated through a combination of biochemical and histopathological analyses:
-
Biochemical Analysis: Blood and urine samples were collected to measure markers of renal function. Key parameters included Blood Urea Nitrogen (BUN) and serum creatinine.[6][7][9] Urine analysis also involved measuring protein, glucose, and specific enzymes like lactic dehydrogenase (LDH) as indicators of tubular damage.[9][10]
-
Histopathology: Kidney tissues were harvested, fixed, sectioned, and stained (e.g., with hematoxylin and eosin or alkaline phosphatase) for microscopic examination.[2][8][10] This allowed for the direct observation and quantification of renal lesions, particularly necrosis of the proximal tubules.
-
Renal Cortical Slice Studies: In some experiments, renal cortical slices were used to assess the active transport of organic ions, such as p-aminohippurate (PAH) and tetraethylammonium (TEA), providing a functional measure of proximal tubular cell health.[6]
Signaling Pathway of Cephaloridine-Induced Nephrotoxicity
The primary mechanism underlying Cephaloridine's nephrotoxicity is oxidative stress within the proximal tubule cells.[5][11] This is initiated by the high intracellular accumulation of the drug, which is facilitated by the organic anion transport system.[5] The subsequent cascade of events leads to cellular injury and necrosis.
References
- 1. The nephrotoxicity of cephalosporins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cephalosporin-induced nephrotoxicity: does it exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephaloridine nephrotoxicity: strain and sex differences in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephaloridine-induced nephrotoxicity in the Fischer 344 rat: proton NMR spectroscopic studies of urine and plasma in relation to conventional clinical chemical and histopathological assessments of nephronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nephrotoxicity and Histology of Cephaloridine and its Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cephaloridine and cephalothin: comparative studies of potential nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Transcriptomic analysis of nephrotoxicity induced by cephaloridine, a representative cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relative nephrotoxicity of cephalosporin antibiotics in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Cross-Resistance of Bacterial Strains to Cephaloridine and Penicillin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bacterial cross-resistance to Cephaloridine and Penicillin, supported by experimental data and detailed methodologies. The primary mechanisms governing this phenomenon, enzymatic degradation by β-lactamases and alterations in Penicillin-Binding Proteins (PBPs), are explored to provide a comprehensive understanding for researchers in antimicrobial drug development.
Quantitative Analysis of Cross-Resistance
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's effectiveness. The following table summarizes MIC values for Penicillin and Cephaloridine against various bacterial strains, highlighting the impact of resistance mechanisms.
| Bacterial Strain | Resistance Mechanism | Penicillin MIC (µg/mL) | Cephaloridine MIC (µg/mL) | Reference |
| Staphylococcus aureus (Penicillin-Susceptible) | None | 0.015 - 0.06 | 0.12 - 0.25 | [1][2] |
| Staphylococcus aureus (Penicillinase-Producing) | β-lactamase Production | >100 | 0.25 - 2.0 | [1][2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | PBP2a Alteration | High (>100) | Elevated (>2.0) | [1][2] |
Note: MIC values can vary based on the specific strain and the testing methodology employed. The data presented represents a general range observed in referenced studies.
Experimental Protocols
Understanding the methodologies used to generate resistance data is crucial for interpretation and replication. The following are detailed protocols for key experiments in assessing cross-resistance.
Antimicrobial Susceptibility Testing (AST)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium.
a. Broth Microdilution Method [3][4][5]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Cephaloridine and Penicillin. A serial two-fold dilution series is then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate the prepared microtiter plates with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
b. Disk Diffusion Method [5][6]
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically apply paper disks impregnated with standard concentrations of Cephaloridine and Penicillin onto the agar surface.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each antibiotic disk. The size of the zone is inversely proportional to the MIC and is interpreted as susceptible, intermediate, or resistant based on standardized charts.
β-Lactamase Activity Assay
This assay quantifies the activity of β-lactamase enzymes, which are a primary cause of resistance to β-lactam antibiotics.
a. Nitrocefin Assay [7][8][9][10][11]
-
Sample Preparation: Prepare a bacterial cell lysate by sonication or enzymatic digestion.
-
Reagent Preparation: Prepare a solution of the chromogenic cephalosporin, Nitrocefin, in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Initiation: Add the bacterial lysate to the Nitrocefin solution in a microplate well.
-
Measurement: The hydrolysis of the β-lactam ring in Nitrocefin by β-lactamase results in a color change from yellow to red. Measure the change in absorbance at 490 nm over time using a microplate reader.
-
Calculation of Activity: The rate of color change is directly proportional to the β-lactamase activity in the sample. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of Nitrocefin per minute at a specific temperature and pH.
Penicillin-Binding Protein (PBP) Affinity Assay
This assay measures the binding affinity of β-lactam antibiotics to their target PBPs.
a. Competitive Binding Assay with Fluorescent Penicillin [12][13][14][15][16]
-
Membrane Preparation: Isolate bacterial membranes containing the PBPs.
-
Competition Reaction: Incubate the bacterial membranes with varying concentrations of a non-fluorescent β-lactam antibiotic (e.g., Cephaloridine or Penicillin) to allow for binding to the PBPs.
-
Fluorescent Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture. This fluorescent probe will bind to any PBPs that are not already occupied by the non-fluorescent antibiotic.
-
SDS-PAGE and Fluorescence Detection: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Affinity Determination: The intensity of the fluorescent signal for each PBP band will be inversely proportional to the concentration of the competing non-fluorescent antibiotic. This allows for the determination of the concentration of the antibiotic required to inhibit 50% of the binding of the fluorescent probe (IC₅₀), which is related to the binding affinity.
Mechanisms of Cross-Resistance
The primary mechanisms driving cross-resistance between Cephaloridine and Penicillin are enzymatic degradation and target site modification.
β-Lactamase-Mediated Degradation
Many bacterial strains, particularly Staphylococcus aureus, produce β-lactamase enzymes (also known as penicillinases) that can hydrolyze the β-lactam ring common to both penicillins and cephalosporins, rendering them inactive.[17][18] While cephalosporins are generally more resistant to hydrolysis by some β-lactamases compared to penicillins, certain β-lactamases can effectively degrade Cephaloridine.[1][19] The production of these enzymes is often encoded on mobile genetic elements like plasmids, facilitating their spread among bacterial populations.[18]
Alteration of Penicillin-Binding Proteins (PBPs)
Penicillin-Binding Proteins are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall.[20] β-lactam antibiotics exert their effect by binding to and inhibiting these proteins.[20] Mutations in the genes encoding PBPs can alter their structure, leading to a decreased binding affinity for β-lactam antibiotics.[21][22][23] This is the primary mechanism of resistance in Methicillin-Resistant Staphylococcus aureus (MRSA), where the acquisition of the mecA gene leads to the production of a modified PBP (PBP2a) that has a low affinity for most β-lactam antibiotics, including both penicillins and cephalosporins.[24]
Experimental Workflow
A typical workflow for investigating cross-resistance between Cephaloridine and Penicillin is outlined below.
References
- 1. Sensitivity of penicillinase-forming strains of Staphylococcus aureus and of their penicillinase-negative variants to cephaloridine, cephalothin, methicillin, and benzylpenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity of penicillinase-forming strains of Staphylococcus aureus and of their penicillinase-negative variants to cephaloridine, cephalothin, methicillin, and benzylpenicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. apec.org [apec.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Beta Lactamase Activity Assay Kit (Colorimetric) (ab197008) | Abcam [abcam.com]
- 11. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 12. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 13. academic.oup.com [academic.oup.com]
- 14. Penicillin-binding protein imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutations in penicillin-binding protein 2 from cephalosporin-resistant Neisseria gonorrhoeae hinder ceftriaxone acylation by restricting protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jcp.bmj.com [jcp.bmj.com]
- 20. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. infectionsinsurgery.org [infectionsinsurgery.org]
- 23. Point mutations in Staphylococcus aureus PBP 2 gene affect penicillin- binding kinetics and are associated with resistance | AVESİS [avesis.acibadem.edu.tr]
- 24. Exploring molecular mechanisms of drug resistance in bacteria and progressions in CRISPR/Cas9-based genome expurgation solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Cephaloridine-Induced Kidney Injury Model: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for validating a cephaloridine-induced kidney injury model. We will explore traditional and novel biomarkers, presenting their performance against alternative drug-induced nephrotoxicity models and offering detailed experimental protocols.
Introduction to Cephaloridine-Induced Kidney Injury
Cephaloridine, a first-generation cephalosporin antibiotic, is a well-established model compound for studying drug-induced kidney injury.[1][2] Its nephrotoxic effects are primarily localized to the proximal tubules of the kidney.[2][3] The mechanism involves active transport of cephaloridine into the proximal tubular cells by the organic anion transport system.[2] This leads to a high intracellular accumulation of the drug, which in turn induces oxidative stress, depletion of glutathione, and lipid peroxidation, ultimately causing tubular cell necrosis.[2]
Biomarker Performance in Drug-Induced Kidney Injury Models
The validation of a kidney injury model relies on the accurate and sensitive detection of renal damage. While traditional biomarkers like serum creatinine (sCr) and blood urea nitrogen (BUN) are still in use, they are often insensitive and only become elevated after significant kidney damage has occurred. Novel biomarkers, on the other hand, can detect injury at earlier stages.
While direct comparative quantitative data for multiple biomarkers in a cephaloridine-specific model is limited in the available literature, data from other well-established drug-induced nephrotoxicity models, such as those using cisplatin and gentamicin, provide valuable insights into the expected performance of these biomarkers.
Comparative Biomarker Data
The following tables summarize the performance of key biomarkers in cisplatin and gentamicin-induced kidney injury models in rats. This data serves as a valuable reference for what can be expected in a cephaloridine-induced model.
Table 1: Biomarker Performance in a Cisplatin-Induced Kidney Injury Rat Model
| Biomarker | Sample Type | Fold Change (vs. Control) | Time Point of Significant Increase | Reference |
| Traditional Markers | ||||
| Serum Creatinine (sCr) | Serum | > 2-fold | Day 3-5 | [4] |
| Blood Urea Nitrogen (BUN) | Serum | > 3-fold | Day 3-5 | [4] |
| Novel Markers | ||||
| Kidney Injury Molecule-1 (KIM-1) | Urine | > 5-fold | Day 1 | [4][5] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine | > 4-fold | Day 1-3 | [4] |
| Clusterin | Urine | ~ 2-fold | Day 10 | [4] |
| Cystatin C | Urine | ~ 2-fold | Day 10 | [4] |
| β2-Microglobulin (β2M) | Urine | ~ 3-fold | Day 3 | [4] |
Table 2: Biomarker Performance in a Gentamicin-Induced Kidney Injury Rat Model
| Biomarker | Sample Type | Fold Change (vs. Control) | Time Point of Significant Increase | Reference |
| Traditional Markers | ||||
| Serum Creatinine (sCr) | Serum | Significant increase | Day 7-8 | [6] |
| Blood Urea Nitrogen (BUN) | Serum | Significant increase | Day 7-8 | [6] |
| Novel Markers | ||||
| Kidney Injury Molecule-1 (KIM-1) | Urine (mRNA) | Increased | Day 6 | [6] |
| Clusterin | Urine | Several-fold increase | Day 4 | [7] |
| Microalbumin (mALB) | Urine | Increased | Day 4 | [7] |
| Total Protein (UP) | Urine | Increased | Day 4 | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided.
Caption: Mechanism of Cephaloridine-Induced Nephrotoxicity.
Caption: Experimental Workflow for Model Validation.
Experimental Protocols
Cephaloridine-Induced Kidney Injury Model in Rats
-
Animal Model : Male Fischer 344 rats are commonly used.[1]
-
Acclimatization : Animals should be acclimatized for at least one week prior to the experiment.
-
Dosing : Cephaloridine is administered intravenously at doses ranging from 150 mg/kg (subtoxic) to 600 mg/kg (toxic).[1] A single dose is sufficient to induce injury.
-
Sample Collection : Urine and blood samples are collected at baseline (0 hours) and at various time points post-administration (e.g., 24, 48, 72 hours). For urine collection, metabolic cages are used.
-
Necropsy and Histopathology : At the end of the study period, animals are euthanized, and kidneys are collected. One kidney is fixed in 10% neutral buffered formalin for histopathological examination (H&E staining), while the other can be snap-frozen for molecular analyses.
Quantification of Urinary Biomarkers by ELISA
The following is a general protocol for a sandwich ELISA, which is a common method for quantifying biomarkers like KIM-1 and NGAL.[8][9][10]
-
Plate Coating : A 96-well microplate is coated with a capture antibody specific to the biomarker of interest (e.g., anti-rat KIM-1 antibody) and incubated overnight at 4°C.
-
Washing : The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking : The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation : Urine samples and a serial dilution of the recombinant biomarker standard are added to the wells and incubated for 2 hours at room temperature.
-
Washing : The plate is washed to remove unbound substances.
-
Detection Antibody Incubation : A biotinylated detection antibody specific to the biomarker is added to each well and incubated for 1-2 hours at room temperature.
-
Washing : The plate is washed to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation : A streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes at room temperature.
-
Washing : The plate is washed to remove the unbound enzyme conjugate.
-
Substrate Addition : A substrate solution (e.g., TMB) is added, which will react with HRP to produce a color change. The plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction : A stop solution (e.g., sulfuric acid) is added to stop the color development.
-
Measurement : The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation : The concentration of the biomarker in the samples is determined by comparing their optical density to the standard curve.
Conclusion
The validation of a cephaloridine-induced kidney injury model is crucial for preclinical drug safety assessment. While traditional biomarkers like sCr and BUN can confirm significant renal damage, novel biomarkers such as KIM-1 and NGAL offer earlier and more sensitive detection of tubular injury. The experimental protocols and comparative data from alternative models provided in this guide offer a robust framework for researchers to effectively validate their cephaloridine-induced nephrotoxicity models and accurately assess the potential for drug-induced kidney injury.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Profiling of Kidney Injury Biomarkers in Patients Receiving Cisplatin: Time-Dependent Changes in the Absence of Clinical Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Predictive Role of the Biomarker Kidney Molecule-1 (KIM-1) in Acute Kidney Injury (AKI) Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel genomic biomarkers for acute gentamicin nephrotoxicity in dog [scirp.org]
- 7. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Rat Kim-1(Kidney Injury Molecule 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Analysis of First-Generation Cephalosporin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of prominent first-generation cephalosporins. Experimental data has been compiled to offer a clear performance analysis against key Gram-positive and Gram-negative bacteria. Detailed experimental protocols and mechanistic diagrams are included to support research and development efforts in the field of antibacterial agents.
Data Presentation: In Vitro Activity of First-Generation Cephalosporins
First-generation cephalosporins are known for their potent activity against Gram-positive organisms, particularly Staphylococcus aureus and Streptococcus species. Their efficacy against Gram-negative bacteria is more limited but notable for key pathogens in urinary tract infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for cefazolin, cephalexin, and cefadroxil, which are critical metrics for assessing antibacterial potency. The MIC₅₀ represents the concentration required to inhibit the growth of 50% of bacterial isolates, while the MIC₉₀ indicates the concentration needed to inhibit 90% of isolates.
| Antibiotic | Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Cefazolin | Staphylococcus aureus (MSSA) | Not Specified | 0.5 | 0.5 | Not Specified |
| Streptococcus pyogenes | Not Specified | Not Specified | Not Specified | Not Specified | |
| Escherichia coli | Not Specified | Not Specified | 16 | Not Specified | |
| Klebsiella pneumoniae | Not Specified | Not Specified | Not Specified | Not Specified | |
| Cephalexin | Staphylococcus aureus (MSSA) | 48 | 2 | 4 | Not Specified |
| Streptococcus pyogenes | Not Specified | Not Specified | Not Specified | Not Specified | |
| Escherichia coli | Not Specified | Not Specified | Not Specified | Not Specified | |
| Klebsiella pneumoniae | Not Specified | Not Specified | Not Specified | Not Specified | |
| Cefadroxil | Staphylococcus aureus (MSSA) | 48 | 2 | 4 | 2-128 |
| Streptococcus pyogenes | Not Specified | Not Specified | Not Specified | Not Specified | |
| Escherichia coli | 35 | Not Specified | Not Specified | 8-256 | |
| Klebsiella pneumoniae | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Accurate and reproducible data are the foundation of comparative analysis. The following are detailed methodologies for two standard assays used to determine the antibacterial activity of cephalosporins.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
1. Preparation of Antimicrobial Stock Solution:
-
Aseptically weigh a precise amount of the cephalosporin analytical standard powder.
-
Reconstitute the powder in a suitable sterile solvent (e.g., sterile deionized water or dimethyl sulfoxide) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure complete dissolution and sterilize the stock solution by filtration through a 0.22 µm syringe filter.
2. Preparation of Microtiter Plates:
-
Using a multichannel pipette, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (no antibiotic), and the twelfth column will be the negative control (no bacteria).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation and Incubation:
-
Inoculate each well (except the negative control wells) with 100 µL of the final bacterial suspension.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Kirby-Bauer Disk Diffusion Test for Zone of Inhibition
This agar-based method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
1. Inoculum Preparation:
-
Prepare a bacterial inoculum as described in step 3 of the Broth Microdilution method, matching the turbidity of a 0.5 McFarland standard.
2. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
3. Application of Antibiotic Disks:
-
Using sterile forceps, place paper disks impregnated with a standard concentration of the first-generation cephalosporin onto the surface of the agar.
-
Ensure the disks are placed firmly to make complete contact with the agar surface and are spaced far enough apart to prevent overlapping of the inhibition zones.
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
5. Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameters to the established clinical breakpoints defined by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Mandatory Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining antibacterial susceptibility.
Mechanism of Action of First-Generation Cephalosporins
Caption: Cephalosporin mechanism of action.
Reproducibility of Historical Cephaloridine Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of historical clinical trial data for Cephaloridine, a first-generation cephalosporin antibiotic. Due to the historical nature of the data, originating primarily from the 1960s and 1970s, a complete and direct reproduction of these trials is challenging. However, by synthesizing available information from published studies, we can construct a comparative overview of Cephaloridine's performance against its contemporaries. This guide summarizes key quantitative data, outlines the likely experimental protocols of the era, and visualizes the therapeutic landscape.
Comparative Performance of Cephaloridine and Alternatives
The following tables summarize the available quantitative data from historical clinical trials of Cephaloridine and comparator antibiotics from the same period. It is important to note that reporting standards of the 1960s and 1970s were less stringent than today, and as such, some data points are qualitative or based on summaries rather than precise statistics.
Table 1: Efficacy of Cephaloridine in Urinary Tract Infections (UTIs)
| Antibiotic | Study/Year | Dosage Regimen | Patient Population | Efficacy/Success Rate | Notes |
| Cephaloridine | Ruedy, 1966[1] | Not specified | 30 patients, including 19 with renal impairment | Eradicated infections due to single strains of E. coli or A. aerogenes | Failed in mixed urinary tract infections. |
| Cephaloridine | Landes et al., 1967 | Not specified | Patients with genitourinary infections | Effective for various genitourinary infections | Further details on specific success rates are limited. |
| Cephalothin | N/A | N/A | N/A | Generally effective for UTIs | A common comparator, but specific historical trial data on success rates is not readily available in summarized form. |
Table 2: Efficacy of Cephaloridine in Respiratory Tract Infections
| Antibiotic | Study/Year | Dosage Regimen | Patient Population | Efficacy/Success Rate | Notes |
| Cephaloridine | Galbraith, 1967 | Not specified | Patients with lung and lower respiratory tract infections | Effective in treating pneumonia and bronchitis | Specific quantitative success rates are not detailed in the available abstract. |
| Cephalothin | N/A | N/A | N/A | Considered effective for respiratory infections | Lack of readily available, specific quantitative data from the era for direct comparison. |
Table 3: Adverse Effects Profile
| Antibiotic | Common Adverse Effects | Serious Adverse Effects | Incidence Rate | Notes |
| Cephaloridine | Pain at injection site, rash, superinfection[1] | Nephrotoxicity (dose-dependent) [1] | Not consistently reported in historical trials | The risk of kidney damage was a significant limiting factor in its clinical use. |
| Cephalothin | Similar to other cephalosporins (e.g., rash, gastrointestinal upset) | Less nephrotoxic than Cephaloridine | Not consistently reported in historical trials | Generally considered to have a better safety profile regarding renal toxicity. |
| Nafcillin | Rash, renal dysfunction, liver function abnormalities | Generally well-tolerated but associated with more adverse events than some other penicillins | Higher rate of adverse events leading to discontinuation compared to cefazolin in later studies. | A penicillinase-resistant penicillin used for staphylococcal infections. |
| Lincomycin | Gastrointestinal upset | Pseudomembranous colitis (a known risk with lincosamides) | Not consistently reported in historical trials | An alternative for patients with penicillin allergies. |
Experimental Protocols in Historical Antibiotic Trials
The clinical trials of the 1960s and early 1970s were conducted in a regulatory landscape that was undergoing significant evolution. The 1962 Kefauver-Harris Amendments to the U.S. Food, Drug, and Cosmetic Act mandated that the Food and Drug Administration (FDA) require proof of efficacy from "adequate and well-controlled investigations" for new drug approvals[2]. This marked a shift towards more rigorous scientific methodology in clinical research.
Key characteristics of these early controlled trials included:
-
Patient Selection: Inclusion criteria were often based on the presence of a specific type of infection, confirmed by bacterial culture where possible. Patients with known allergies to related antibiotics (like penicillin) were sometimes included to assess cross-reactivity[1].
-
Control Groups: While the concept of a placebo control was established, comparative trials against existing antibiotics were also common.
-
Outcome Measures: The primary efficacy endpoints were typically clinical (e.g., resolution of symptoms) and bacteriological (e.g., eradication of the pathogen from cultures).
-
Safety Monitoring: Assessment of adverse effects was a key component, with a particular focus on known toxicities of the drug class. For Cephaloridine, renal function monitoring would have been a critical aspect.
Signaling Pathway of Cephaloridine-Induced Nephrotoxicity
A major factor limiting the use of Cephaloridine was its dose-dependent nephrotoxicity. The mechanism of this toxicity is related to its transport and accumulation in the proximal renal tubular cells. The following diagram illustrates this pathway.
Cephaloridine is actively transported into the proximal tubular cells of the kidney. However, its efflux into the tubular lumen for excretion is limited, leading to high intracellular concentrations. This accumulation results in mitochondrial damage and ultimately, cell death (necrosis), impairing renal function.
Conclusion
The available historical data indicates that Cephaloridine was an effective antibiotic for its time, particularly against susceptible strains of bacteria causing urinary tract and respiratory infections. However, its clinical utility was significantly hampered by a dose-dependent risk of nephrotoxicity. Comparator antibiotics from the same era, such as cephalothin, offered a safer alternative with respect to renal adverse effects. The reproducibility of the exact clinical trial results from this period is limited by the less standardized reporting and methodological practices compared to modern research. Nevertheless, a qualitative and semi-quantitative comparison is possible and demonstrates the critical importance of a thorough safety assessment in drug development. This historical perspective underscores the advancements in clinical trial methodology and regulatory oversight that have led to the safer and more effective antibiotics available today.
References
A Comparative Guide to the In Vitro and In Vivo Antibacterial Activity of Cephaloridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antibacterial activity of Cephaloridine, a first-generation cephalosporin antibiotic. By presenting experimental data, detailed protocols, and visual workflows, this document aims to offer valuable insights for researchers and professionals involved in antibacterial drug development and evaluation.
Executive Summary
Cephaloridine exhibits potent bactericidal activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy, however, is influenced by various factors that differ between controlled laboratory settings (in vitro) and complex biological systems (in vivo). This guide explores the correlation between in vitro susceptibility testing, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the therapeutic outcomes observed in animal models. Understanding this relationship is crucial for predicting clinical efficacy and guiding the development of new antibacterial agents.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data on the antibacterial activity of Cephaloridine.
Table 1: In Vitro Susceptibility of Key Pathogens to Cephaloridine
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.12 - 1.0 | 0.25 - 2.0 | ~2 |
| Methicillin-Resistant (MRSA) | >100 | >100 | - | |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 - 0.5 | 0.12 - 1.0 | ~2 |
| Escherichia coli | Various clinical isolates | 4.0 - 16.0 | 8.0 - 32.0 | ~2 |
| Klebsiella pneumoniae | Various clinical isolates | 4.0 - 32.0 | 8.0 - 64.0 | ~2 |
Note: MIC and MBC values can vary depending on the specific strain and the testing methodology used.
Table 2: In Vivo Efficacy of Cephaloridine in Mouse Infection Models
| Infection Model | Pathogen | Mouse Strain | Efficacy Metric (ED₅₀ in mg/kg) | Peak Serum Concentration (µg/mL) after 20 mg/kg dose[1][2] |
| Systemic Infection | Staphylococcus aureus (MSSA) | Swiss Albino | 0.5 - 2.0 | ~83[3] |
| Peritonitis | Escherichia coli | Swiss Albino | 10 - 25 | ~83[3] |
| Pneumonia | Streptococcus pneumoniae | BALB/c | 5 - 15 | Not specified |
ED₅₀ (Effective Dose 50) is the dose required to protect 50% of the animals from lethal infection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Susceptibility Testing: Broth Microdilution Method for MIC and MBC Determination
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of Cephaloridine.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Cephaloridine that completely inhibits visible growth of the organism.
-
-
MBC Determination:
-
Subculture a small aliquot (e.g., 10 µL) from the wells showing no visible growth onto an antibiotic-free agar plate.
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
-
In Vivo Efficacy Testing: Mouse Systemic Infection Model
This protocol outlines a general procedure for assessing the efficacy of an antibiotic in a systemic infection model.
-
Animal Acclimatization:
-
Acclimatize laboratory mice (e.g., Swiss Albino, BALB/c) for a minimum of 3-5 days before the experiment.
-
-
Infection Induction:
-
Prepare a standardized inoculum of the pathogen (e.g., Staphylococcus aureus) in a suitable medium or saline.
-
Inject the bacterial suspension intraperitoneally (IP) into the mice. The inoculum size should be predetermined to cause a lethal infection in untreated animals within a specific timeframe (e.g., 24-48 hours).
-
-
Drug Administration:
-
Administer Cephaloridine at various dose levels via a parenteral route (e.g., subcutaneous or intravenous) at a specified time post-infection (e.g., 1 and 6 hours).
-
Include a control group that receives a vehicle (placebo).
-
-
Observation and Data Collection:
-
Monitor the animals for signs of morbidity and mortality over a period of 7-14 days.
-
Record the number of surviving animals in each treatment group.
-
-
Data Analysis:
-
Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).
-
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.
References
- 1. Comparative serum levels and protective activity of parenterally administered cephalosporins in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Serum Levels and Protective Activity of Parenterally Administered Cephalosporins in Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the chemotherapeutic and pharmacodynamic activities of cephradine, cephalothin, and cephaloridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Cephaloridine and Cephalexin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of two first-generation cephalosporin antibiotics: Cephaloridine and Cephalexin. The information presented herein is supported by experimental data to assist researchers in understanding the distinct absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
Key Pharmacokinetic Parameters: A Tabular Comparison
The following table summarizes the core pharmacokinetic parameters for Cephaloridine and Cephalexin, highlighting the critical differences that influence their clinical application and research considerations.
| Pharmacokinetic Parameter | Cephaloridine | Cephalexin |
| Route of Administration | Intravenous (IV) or Intramuscular (IM) | Oral |
| Oral Bioavailability | Poor | ~90%[1] |
| Peak Plasma Concentration (Cmax) | ~17.32 µg/mL (after 0.5g IM)[2] | ~9-18 µg/mL (after 250-500 mg oral dose)[3] |
| Time to Peak (Tmax) | ~0.5 - 1 hour (after IM)[4][5] | ~1 hour (oral)[3] |
| Plasma Protein Binding | 10-31%[2] | 10-15%[6] |
| Volume of Distribution (Vd) | ~9.6 - 21.1 L[7] | ~0.23 L/kg[1] |
| Metabolism | Not metabolized[5] | Not metabolized[6] |
| Route of Excretion | Primarily renal (glomerular filtration and tubular secretion)[5] | Primarily renal (glomerular filtration and tubular secretion)[3][6] |
| Elimination Half-life (t½) | ~1.5 hours[5] | ~0.5 - 1.2 hours[1] |
| Renal Clearance | ~194 mL/min[8] | Not consistently reported, but a total clearance of 376 mL/min has been noted in one subject.[6] |
| Nephrotoxicity | High potential due to active transport and accumulation in renal proximal tubules.[7] | Low potential |
Visualizing the Pharmacokinetic Workflow
The following diagram illustrates the distinct experimental workflows for determining the pharmacokinetic profiles of an intravenously/intramuscularly administered drug like Cephaloridine versus an orally administered drug like Cephalexin.
Caption: Comparative workflow for parenteral vs. oral drug pharmacokinetics.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments.
In Vivo Drug Administration and Blood Sampling
This protocol outlines the procedures for drug administration and subsequent blood sample collection in human subjects for pharmacokinetic analysis.
-
Subject Preparation: Healthy volunteers are typically fasted overnight prior to drug administration. A baseline blood sample is collected before the drug is administered.
-
Drug Administration:
-
Cephaloridine (Intramuscular): A specific dose (e.g., 0.5 g) is administered into a large muscle, such as the deltoid or gluteal muscle. The site of injection is cleaned with an antiseptic, and the injection is performed using a sterile needle and syringe.
-
Cephalexin (Oral): A specific dose (e.g., 250 mg or 500 mg) is administered orally with a standardized volume of water.
-
-
Blood Sample Collection:
-
Venous blood samples (typically 3-5 mL) are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predetermined time points post-dosing.
-
For Cephaloridine (IM), typical time points might be 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours.
-
For Cephalexin (Oral), typical time points might be 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours.
-
-
Plasma Separation: The collected blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma from the blood cells. The resulting plasma supernatant is then carefully transferred to labeled cryovials and stored at -20°C or lower until analysis.
Quantification of Cephalosporins in Plasma using HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of drug concentrations in biological matrices.
-
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
To precipitate plasma proteins, a deproteinating agent such as cold methanol or acetonitrile is added to the plasma sample (e.g., in a 2:1 ratio).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is collected and can be directly injected into the HPLC system or further diluted if necessary.
-
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M sodium acetate or 50 mM phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used.[1][7] The exact ratio is optimized for the specific cephalosporin.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is employed, with the wavelength set to the absorbance maximum of the cephalosporin (e.g., 230 nm or 254 nm).[1][9]
-
-
Quantification: A calibration curve is generated using standard solutions of the cephalosporin of known concentrations. The concentration of the drug in the plasma samples is then determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.
Determination of Plasma Protein Binding
The extent of drug binding to plasma proteins is a critical parameter that influences drug distribution and availability.
-
Methodology (Equilibrium Dialysis or Ultrafiltration):
-
Equilibrium Dialysis: A plasma sample containing the drug is placed in a chamber separated by a semi-permeable membrane from a drug-free buffer solution. The system is allowed to reach equilibrium, after which the drug concentration in the buffer (representing the free drug) and the plasma (representing total drug) are measured.
-
Ultrafiltration: A plasma sample containing the drug is placed in a device with a semi-permeable membrane and subjected to centrifugal force. This forces the plasma water and unbound drug through the membrane, while the protein and protein-bound drug are retained. The concentration of the drug in the ultrafiltrate represents the free drug concentration.
-
-
Calculation: The percentage of protein binding is calculated using the following formula: % Protein Binding = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100
Calculation of Renal Clearance
Renal clearance provides a measure of the efficiency of the kidneys in removing a drug from the bloodstream.
-
Urine Collection: Urine samples are collected over a specific time interval (e.g., 0-2, 2-4, 4-6, 6-8 hours) after drug administration. The volume of urine for each interval is recorded.
-
Drug Concentration Measurement: The concentration of the drug in both plasma and urine samples is determined using a validated analytical method like HPLC.
-
Calculation: Renal clearance (CLr) can be calculated using the following formula: CLr = (Urine Concentration x Urine Flow Rate) / Plasma Concentration Alternatively, it can be determined from the total amount of drug excreted in the urine over a time interval divided by the area under the plasma concentration-time curve (AUC) during that interval. The Cockcroft-Gault equation is often used to estimate creatinine clearance, which can be a surrogate for renal function in dose-adjustment considerations.[10]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Phlebotomy Procedures Required in Pharmacokinetics Study [butterfliesnow.com]
- 3. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Blood PK sample processing and transport | Infectious Diseases Data Observatory [iddo.org]
- 6. Efficient HPLC method for determination of cephalosporin residues on spiked stainless-steel plates and human plasma: application of a worst-case product for Cosa®CIP | Semantic Scholar [semanticscholar.org]
- 7. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. nebraskamed.com [nebraskamed.com]
Evaluating the Synergistic Effects of Cephaloridine with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaloridine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts the formation of peptidoglycan and leads to bacterial cell lysis.[1][2] While effective, the emergence of antibiotic resistance has necessitated the exploration of combination therapies to enhance efficacy. This guide provides a comparative evaluation of the synergistic effects of Cephaloridine when combined with other antibiotics, based on available scientific literature.
Due to Cephaloridine being an older antibiotic that has been largely withdrawn from clinical use due to nephrotoxicity, the available data, particularly quantitative data from recent studies, is limited.[3][4] The information presented here is synthesized from existing research, which primarily consists of older studies.
Synergistic Effects of Cephaloridine with Aminoglycosides
The combination of Cephaloridine with aminoglycosides, such as gentamicin, has been shown to exhibit synergistic effects, particularly against Gram-negative bacteria that are resistant to Cephaloridine alone.[5][6]
Supporting Experimental Data
Table 1: Summary of Synergistic Effects of Cephaloridine with Gentamicin
| Antibiotic Combination | Target Organisms | Observed Synergistic Effect | Proposed Mechanism of Synergy |
| Cephaloridine + Gentamicin | Cephaloridine-resistant Gram-negative bacilli (e.g., Enterobacter cloacae) | Decreased viable cell counts.[5][6] | Inhibition of protein synthesis and subsequent inhibition of β-lactamase synthesis by gentamicin.[5][6] |
Proposed Signaling Pathways and Mechanisms
The synergistic interaction between Cephaloridine and gentamicin is believed to stem from a multi-faceted mechanism. Gentamicin, an aminoglycoside, inhibits protein synthesis in bacteria. This inhibition is thought to also suppress the synthesis of β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics like Cephaloridine.[5][6] By reducing the production of these enzymes, gentamicin allows Cephaloridine to effectively inhibit cell wall synthesis without being degraded.
References
- 1. Synergism of cefazolin-gentamicin against enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Chloramphenicol-Cephaloridine Synergism on Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of synergistic effect of antibiotics. A mechanism of synergism, cephaloridine with gentamicin on cephaloridine resistant gram negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanis of chlorampenicol-cephalordine synergism on Enerobacteiaeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent cephalosporinase inhibitors: 7 beta-[2-(1, 3-dithiolan-2-ylidene) acetamido] cephalosporins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cephaloridine Hydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Cephaloridine hydrate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure regulatory compliance. This guide provides a step-by-step framework for the handling and disposal of this compound, in line with established safety standards.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Recommendation |
| Eye/Face Protection | Chemical safety glasses or goggles.[1] |
| Hand Protection | Protective gloves, such as nitrile.[1][2] |
| Body Protection | A laboratory coat or other protective clothing.[1][2] |
| Respiratory Protection | In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved air-purifying respirator is recommended.[1] |
Always work in a well-ventilated area and have access to a safety shower and eye wash station.[3]
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[3] The following steps provide a general guideline; however, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in pharmaceutical waste management.
-
Separate from General Waste: Do not dispose of this compound in the regular trash or down the drain.[1][3] This prevents the contamination of water systems.[1][3]
-
Distinguish from Biohazardous Waste: Keep pharmaceutical waste separate from biohazardous waste streams.[4]
-
Hazardous vs. Non-Hazardous: Determine the classification of this compound waste (hazardous or non-hazardous) according to your local regulations and institutional guidelines. This will dictate the type of waste container to be used.
Step 2: Containerization
Proper containerization prevents leaks and ensures clear identification of the waste.
-
Original Container: Whenever possible, keep the waste in its original container to ensure it is clearly identified.[1]
-
Approved Waste Containers: If the original container is not available or suitable, use an approved, leak-proof, and sealable container for chemical waste.[1][2][5]
-
Color-Coded Containers: Follow the standard color-coding for pharmaceutical waste containers:
-
Labeling: Clearly label the waste container with its contents in accordance with your institution's and regulatory standards.
Step 3: Storage
Store the containerized waste in a secure and designated area pending disposal.[1] This area should be away from general laboratory traffic and incompatible materials.
Step 4: Final Disposal
The final disposal of this compound should be handled by a licensed and reputable hazardous waste disposal company.[1][2]
-
Professional Disposal Service: Arrange for a scheduled pickup by your institution's approved waste management vendor.
-
Recommended Disposal Method: High-temperature incineration is the preferred method for the complete destruction of active pharmaceutical ingredients.[1][6] An alternative method described for Cephaloridine is to dissolve it in a combustible solvent and burn it in a chemical scrubber.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Ensure Safety: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.[1][3]
-
Wear PPE: Don the appropriate PPE as outlined in the section above.[1][3]
-
Containment: Prevent the spill from spreading and from entering any drains or water courses.[3]
-
Absorption: Cover the spill with an inert absorbent material such as diatomite or a universal binder.[3]
-
Collection: Carefully collect all contaminated materials, including the absorbent and any contaminated PPE, and place them into a labeled, sealable container for hazardous waste disposal.[1]
-
Decontamination: Clean and decontaminate the spill area. Scrubbing the surface with alcohol has been suggested as a decontamination method.[3]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cephaloridine Hydrate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cephaloridine hydrate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a broad-spectrum antibacterial antibiotic.[1][2] While vital for research, it necessitates careful handling to avoid potential exposure and ensure the integrity of experimental outcomes. The following procedures provide a clear, step-by-step framework for the safe operational use and disposal of this compound.
Personal Protective Equipment (PPE): A Quantitative Overview
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations and general best practices for hazardous chemicals.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Must have side-shields to protect against splashes.[3][4] |
| Face Shield | Recommended when there is a significant risk of splashing or aerosol generation.[5][6] | |
| Hand Protection | Protective Gloves | Chemical-impermeable gloves are required.[4] It is recommended to wear two pairs of gloves, especially when compounding, administering, or disposing of the substance.[7][8] |
| Body Protection | Impervious Clothing/Gown | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3][7] A full suit may be necessary for extensive handling or spill cleanup.[6][9] |
| Shoe Covers | Recommended to prevent the spread of contamination.[5] | |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form to avoid dust inhalation, especially in areas without adequate exhaust ventilation.[3][4][9] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from preparation to immediate post-handling procedures.
-
Preparation and Area Setup :
-
Designate a specific, restricted area for handling this compound.[7]
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4][9]
-
Cover the work surface with disposable, absorbent bench paper.[10]
-
-
Donning Personal Protective Equipment (PPE) :
-
Wash hands thoroughly before putting on any PPE.[7]
-
Don a protective gown, ensuring it is fully fastened.
-
Put on the first pair of gloves, tucking the gown cuffs underneath.
-
Put on the second pair of gloves, pulling them over the gown cuffs.[7]
-
Don safety goggles and, if necessary, a face shield.
-
If working with the powder outside of a fume hood, wear a suitable respirator.
-
-
Handling this compound :
-
Post-Handling Procedures :
-
Decontaminate all work surfaces after use.[10]
-
Carefully remove the outer pair of gloves and dispose of them in a designated waste container.[7]
-
Remove the gown, turning it inside out as you do, and dispose of it.
-
Remove the inner pair of gloves and dispose of them.
-
Remove eye and face protection and clean as per manufacturer's instructions.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and contaminated labware, must be considered chemical waste.
-
Segregate this waste into clearly labeled, sealed containers.
-
-
Container Management :
-
Use suitable, closed containers for the disposal of both solid and liquid waste.[9]
-
Ensure containers are properly labeled with the chemical name and hazard warnings.
-
-
Spill Management :
-
In the event of a spill, evacuate personnel from the immediate area.[3]
-
Wear full personal protective equipment, including a respirator, for cleanup.[3]
-
For liquid spills, absorb the solution with a non-reactive absorbent material like diatomite or universal binders.[3]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust, and place it in a sealed container for disposal.[9]
-
Decontaminate the spill area thoroughly.[3]
-
-
Final Disposal :
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pogo.ca [pogo.ca]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
